(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA
Description
Properties
Molecular Formula |
C45H74N7O17P3S |
|---|---|
Molecular Weight |
1110.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (12Z,15Z,18Z,21Z)-tetracosa-12,15,18,21-tetraenethioate |
InChI |
InChI=1S/C45H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h5-6,8-9,11-12,14-15,32-34,38-40,44,55-56H,4,7,10,13,16-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b6-5-,9-8-,12-11-,15-14-/t34-,38-,39-,40+,44-/m1/s1 |
InChI Key |
LLJDAYKOCIXVML-LEAJHPDKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the proposed biosynthetic pathway for (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). Drawing upon established principles of fatty acid metabolism, this document elucidates the sequential enzymatic reactions, key enzymes, and cellular machinery involved in its synthesis. Methodologies for the experimental validation of this pathway are also detailed, offering a framework for researchers in lipidomics, biochemistry, and drug development.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, are critical components of cellular lipids with diverse physiological roles.[1][2] When these long chains contain multiple double bonds, they are classified as very-long-chain polyunsaturated fatty acids (VLC-PUFAs). These molecules are not merely structural components of cell membranes but also serve as precursors to signaling molecules and play vital roles in various biological processes.[2][3] The specific molecule of interest, (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, is an activated form of a C24:4 fatty acid, poised for incorporation into complex lipids or further metabolic processing. Understanding its biosynthesis is crucial for elucidating its physiological functions and potential roles in health and disease.
The Core Machinery of PUFA Biosynthesis: A Symphony of Elongases and Desaturases
The biosynthesis of VLC-PUFAs in most eukaryotes is an aerobic process occurring primarily in the endoplasmic reticulum.[4][5] It involves a coordinated series of enzymatic reactions that extend the carbon chain and introduce double bonds into a precursor fatty acid.[4][6] The two key classes of enzymes governing this process are:
-
Fatty Acid Elongases (ELOVLs): These enzymes catalyze the rate-limiting step of the fatty acid elongation cycle, which adds two-carbon units from malonyl-CoA to the growing acyl-CoA chain.[4][6] In humans, seven ELOVL enzymes have been identified, each with specificity for fatty acid substrates of different chain lengths and degrees of saturation.[6]
-
Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions in the fatty acyl-CoA chain.[4][6] The most common desaturases in mammals are Δ5- and Δ6-desaturases, which create double bonds at the 5th and 6th carbon from the carboxyl end, respectively.[6]
The interplay between these elongases and desaturases, acting upon dietary essential fatty acids like linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3), gives rise to the diverse array of PUFAs found in mammalian cells.[6]
Proposed Biosynthetic Pathway of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA
Based on the structure of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, we can propose a plausible biosynthetic pathway starting from the essential fatty acid, α-linolenic acid (ALA; 18:3n-3). This pathway involves a series of sequential desaturation and elongation steps.
Initial Desaturation and Elongation Steps:
The initial steps of the pathway are well-established in the biosynthesis of other n-3 PUFAs like docosahexaenoic acid (DHA).[7]
-
Δ6-Desaturation: The pathway begins with the desaturation of α-linolenic acid (18:3n-3) by Δ6-desaturase (FADS2) to produce stearidonic acid (SDA; 18:4n-3).[7]
-
Elongation: Stearidonic acid is then elongated by a fatty acid elongase, likely ELOVL5 , to yield eicosatetraenoic acid (ETA; 20:4n-3).[6][7]
-
Δ5-Desaturation: Eicosatetraenoic acid is subsequently desaturated by Δ5-desaturase (FADS1) to form eicosapentaenoic acid (EPA; 20:5n-3).[7]
-
Elongation: EPA is further elongated, likely by ELOVL2 or ELOVL5 , to produce docosapentaenoic acid (DPA; 22:5n-3).[7][8]
Final Elongation to the C24 Backbone:
The final step to generate the 24-carbon backbone of the target molecule involves another round of elongation.
-
Elongation: Docosapentaenoic acid (22:5n-3) is elongated by a very-long-chain fatty acid elongase, likely ELOVL2 or ELOVL4 , to yield (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA.[3][8]
A Note on the Final Double Bond Configuration:
The proposed precursor after the final elongation is (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA. The target molecule, (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, has a different double bond pattern. This suggests a potential alternative pathway or a subsequent modification step. One possibility is the involvement of a peroxisomal β-oxidation step, similar to the Sprecher pathway for DHA synthesis, where a C24:6n-3 intermediate is shortened to C22:6n-3.[9][10] However, a more direct route to the C24:4 structure may exist.
An alternative starting point could be from the n-6 pathway, beginning with linoleic acid. However, the double bond positions in the target molecule are more consistent with an n-3 precursor. Further research is required to definitively establish the immediate precursor and the enzymatic steps leading to the precise double bond configuration of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.
Visualization of the Proposed Pathway
Caption: Proposed biosynthetic pathway of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.
Experimental Validation: A Methodological Framework
Validating the proposed biosynthetic pathway requires a multi-pronged approach combining in vitro and in vivo techniques.
In Vitro Enzyme Assays
Objective: To determine the substrate specificity of candidate elongase and desaturase enzymes.
Protocol:
-
Enzyme Source: Obtain microsomal fractions from cells or tissues known to express the candidate enzymes (e.g., liver, brain) or use heterologously expressed and purified enzymes.
-
Substrate: Synthesize or procure radiolabeled or fluorescently tagged versions of the proposed fatty acyl-CoA precursors (e.g., [1-14C]DPA-CoA).
-
Reaction: Incubate the enzyme source with the labeled substrate, malonyl-CoA (for elongation), and necessary cofactors (NADPH, NADH, ATP).
-
Analysis: Separate the reaction products using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the conversion of substrate to product.
Cellular Feeding Studies
Objective: To trace the metabolic fate of precursors in a cellular context.
Protocol:
-
Cell Culture: Utilize a cell line capable of PUFA biosynthesis (e.g., hepatocytes, neuronal cells).
-
Labeling: Supplement the cell culture medium with stable isotope-labeled precursors (e.g., [D5]-α-linolenic acid).
-
Lipid Extraction: After a defined incubation period, harvest the cells and perform a total lipid extraction.
-
Analysis: Analyze the lipid extract using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled downstream metabolites, including the target molecule.
Gene Knockdown/Knockout Studies
Objective: To establish the necessity of specific enzymes in the pathway.
Protocol:
-
Genetic Modification: Use siRNA, shRNA, or CRISPR/Cas9 technology to knockdown or knockout the expression of genes encoding the candidate elongases and desaturases in a suitable cell line.
-
Metabolic Profiling: Perform cellular feeding studies as described above in both the genetically modified and control cells.
-
Analysis: Compare the lipid profiles of the modified and control cells. A significant reduction or absence of the target molecule in the knockdown/knockout cells would confirm the involvement of the targeted enzyme.
Experimental Workflow Visualization
Caption: Experimental workflow for validating the proposed biosynthetic pathway.
Implications for Drug Development
A thorough understanding of the (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA biosynthetic pathway can open new avenues for therapeutic intervention. Dysregulation of VLC-PUFA metabolism has been implicated in various pathologies, including neurological and metabolic disorders. By identifying the key enzymes in this pathway, it becomes possible to develop specific inhibitors or activators to modulate the levels of this and related lipids for therapeutic benefit.
Conclusion
The biosynthesis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is proposed to follow the established paradigm of fatty acid elongation and desaturation, likely originating from the essential fatty acid α-linolenic acid. The key enzymes involved are predicted to be members of the FADS and ELOVL families. The experimental framework outlined in this guide provides a clear path for the definitive elucidation and validation of this pathway. Such knowledge will be instrumental in advancing our understanding of lipid metabolism and its role in human health and disease, paving the way for novel therapeutic strategies.
References
-
A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs). Organic & Biomolecular Chemistry.
-
Docosahexaenoic acid - Wikipedia. Wikipedia.
-
Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase. PubMed Central.
-
Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways. Prostaglandins, Leukotrienes and Essential Fatty Acids.
-
Synthesis of very long-chain fatty acyl-CoAs. Reactome.
-
Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. PubMed Central.
-
Fatty acid desaturation and chain elongation in eukaryotes. Dept. Biochem. & Mol. Biol..
-
Very long-chain fatty acids (VLCFA) are synthesized through elongation... ResearchGate.
-
The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. The Royal Society of Chemistry.
-
Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis. PubMed Central.
-
Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): Two distinct pathways. Prostaglandins, Leukotrienes and Essential Fatty Acids.
-
Fatty acid elongation and desaturation processes: SFA, saturated fatty... ResearchGate.
-
Biosynthesis of Docosahexaenoic Acid in Euglena gracilis: Biochemical and Molecular Evidence for the Involvement of a Δ4-Fatty Acyl Group Desaturase. ACS Publications.
-
Enzymes enabling the biosynthesis of various C20 polyunsaturated fatty acids in a sea urchin Hemicentrotus pulcherrimus. National Institutes of Health.
-
Fatty Acid Chain Elongation & Desaturation | Lipid Biochemistry | USMLE Step 1 High-Yield Review. YouTube.
-
The fatty acid elongation, degradation, and desaturation pathways are... ResearchGate.
-
Biosynthesis of docosahexaenoic and docosapentaenoic acids. ResearchGate.
-
The key roles of elongases and desaturases in mammalian fatty acid metabolism: Insights from transgenic mice. ResearchGate.
-
Biosynthesis of polyunsaturated fatty acids in lower eukaryotes. PubMed.
-
Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. PubMed Central.
-
Desaturases and elongases involved in long-chain polyunsaturated fatty acid biosynthesis in aquatic animals: From genes to functions. Sílice (CSIC).
-
Deciphering and engineering the polyunsaturated fatty acid synthase pathway from eukaryotic microorganisms. Frontiers.
-
Polyunsaturated fatty acid biosynthesis in myxobacteria: different PUFA synthases and their product diversity. Chemical Science (RSC Publishing).
-
Desaturases and elongases involved in long-chain polyunsaturated fatty acid biosynthesis in aquatic animals: From genes to functions. ResearchGate.
-
Rhea - reaction knowledgebase. Rhea.
-
(9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA | C45H74N7O17P3S | CID 56928014. PubChem.
-
(6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA. PubChem.
-
(9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA (Synonyms). MedchemExpress.com.
-
(12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA. MedchemExpress.com.
Sources
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. bio.ijs.si [bio.ijs.si]
- 5. m.youtube.com [m.youtube.com]
- 6. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Biological Significance of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA: A Technical Guide for Researchers
Abstract
(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA, a C24:4 n-3 very-long-chain polyunsaturated fatty acyl-CoA, resides at a critical intersection of lipid metabolism, membrane dynamics, and cellular signaling. While often studied as part of the broader class of very-long-chain fatty acids (VLCFAs), this specific molecule possesses a unique structural profile that dictates its synthesis, degradation, and functional roles within the cell. This technical guide provides an in-depth exploration of the biological significance of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, offering researchers, scientists, and drug development professionals a comprehensive resource on its biosynthesis, metabolic fate, and putative cellular functions. We will delve into its intricate relationship with peroxisomal disorders, its role as a constituent of complex lipids, and the advanced analytical methodologies required for its study.
I. Introduction: The Emerging Importance of a Unique Very-Long-Chain Fatty Acyl-CoA
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular architecture and signaling.[1] While much of the research focus has been on saturated VLCFAs due to their accumulation in devastating peroxisomal disorders, the polyunsaturated members of this family, such as (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid (C24:4 n-3), are emerging as key players in specialized biological processes. Once activated to its coenzyme A (CoA) thioester, (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, it becomes a metabolically active intermediate, poised for incorporation into complex lipids or for catabolic processing.[2]
This guide will illuminate the current understanding of this specific VLC-PUFA-CoA, moving beyond generalized concepts to provide a detailed examination of its molecular journey and functional implications within the cell.
II. Biosynthesis: A Coordinated Effort of Elongases and Desaturases
The synthesis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is a multi-step process occurring primarily in the endoplasmic reticulum, involving a series of elongation and desaturation reactions acting on shorter polyunsaturated fatty acid precursors.[3] The principal pathway begins with the essential omega-3 fatty acid, alpha-linolenic acid (ALA, 18:3 n-3).[4]
The key enzymatic players in this biosynthetic cascade are the fatty acid elongases (ELOVL) and fatty acid desaturases (FADS).[5]
-
Elongation of Very-Long-Chain Fatty Acids (ELOVL): Mammals possess a family of seven ELOVL enzymes, each with distinct substrate specificities for fatty acyl-CoA chain length and degree of saturation.[1] ELOVL4, in particular, has been implicated in the production of VLC-PUFAs, including those with 24 carbons and beyond.[6][7][8][9]
-
Fatty Acid Desaturases (FADS): The FADS family of enzymes, including Δ5 and Δ6 desaturases, are responsible for introducing double bonds at specific positions in the fatty acyl chain.[10]
The accepted pathway for the synthesis of the C24:4 n-3 fatty acid precursor proceeds as follows:
-
Conversion of ALA to Eicosapentaenoic Acid (EPA, 20:5 n-3): This involves a series of desaturation and elongation steps catalyzed by FADS and ELOVL enzymes.
-
Elongation of EPA to Docosapentaenoic Acid (DPA, 22:5 n-3): ELOVL5 and ELOVL2 are key enzymes in this elongation step.[3]
-
Elongation of DPA to (15Z,18Z,21Z,24Z)-Hexacosahexaenoic Acid (24:5 n-3): This is a critical elongation step.
-
Partial β-oxidation to (12Z,15Z,18Z,21Z)-Tetracosatetraenoic Acid (C24:4 n-3): This final step occurs in the peroxisome, a process known as retroconversion.
Alternatively, a direct elongation of a C22:4 precursor can also lead to the formation of C24:4. Once synthesized, the free fatty acid is activated to its CoA ester by a very-long-chain acyl-CoA synthetase (ACSVL) located on the peroxisomal or endoplasmic reticulum membrane.[11]
Diagram of the Biosynthetic Pathway:
Caption: Biosynthesis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.
III. Peroxisomal Metabolism: A Balancing Act of Degradation and Transport
Peroxisomes are the primary site for the catabolism of VLCFAs, including polyunsaturated species, through a specialized β-oxidation pathway.[12] This process is crucial for maintaining cellular homeostasis and preventing the toxic accumulation of these fatty acids.
A. Peroxisomal β-Oxidation of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA
The β-oxidation of polyunsaturated fatty acids in peroxisomes requires a set of auxiliary enzymes to handle the cis-double bonds.[13] The process involves the sequential removal of two-carbon units in the form of acetyl-CoA.[14] For (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, this pathway would progressively shorten the acyl chain.
Key Enzymes in Peroxisomal β-Oxidation:
| Enzyme Class | Specific Enzymes | Function |
| Acyl-CoA Oxidase | ACOX1, ACOX2, ACOX3 | Catalyzes the first, rate-limiting step, introducing a double bond. |
| Multifunctional Enzyme | L-PBE, D-PBE | Possesses hydratase and dehydrogenase activities. |
| Thiolase | L-PTP, SCPx | Cleaves the β-ketoacyl-CoA to release acetyl-CoA. |
| Auxiliary Enzymes | 2,4-dienoyl-CoA reductase, Δ3,Δ2-enoyl-CoA isomerase | Handle the pre-existing double bonds.[12] |
B. The Role of ABCD Transporters in Peroxisomal Import
For (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA to be metabolized within the peroxisome, it must first be transported across the peroxisomal membrane. This transport is mediated by ATP-binding cassette (ABC) transporters of the D subfamily.[12]
-
ABCD1 (ALDP): Mutations in the ABCD1 gene cause X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder characterized by the accumulation of saturated VLCFAs.[15] While its primary substrates are saturated VLCFA-CoAs, its role in transporting polyunsaturated species is less clear.
-
ABCD2 (ALDRP): This transporter has a substrate specificity that overlaps with ABCD1 but shows a higher affinity for polyunsaturated VLCFA-CoAs.[15][16] It is therefore likely that ABCD2 plays a significant role in the peroxisomal import of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.[17][18]
-
ABCD3 (PMP70): This transporter is primarily involved in the import of dicarboxylyl-CoAs and branched-chain acyl-CoAs.
Diagram of Peroxisomal Transport and β-Oxidation:
Caption: Peroxisomal import and metabolism of C24:4-CoA.
IV. Biological Roles and Cellular Functions: Beyond a Simple Metabolite
The biological functions of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA are multifaceted and are primarily exerted through its incorporation into complex lipids, which then influence membrane properties and signaling cascades.
A. Incorporation into Sphingolipids and Membrane Dynamics
VLCFAs are crucial components of sphingolipids, particularly ceramides and sphingomyelins.[19][20] The incorporation of a C24:4 acyl chain into these lipids would significantly impact the biophysical properties of cellular membranes.
-
Membrane Fluidity and Domain Formation: The long, polyunsaturated acyl chain of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA can influence membrane fluidity and the formation of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol.[21] These domains are critical for signal transduction and protein trafficking.
-
Cellular Signaling: Ceramides containing VLCFAs have been implicated as signaling molecules in various cellular processes, including apoptosis and cell cycle regulation.[22] The specific signaling roles of C24:4-containing ceramides are an active area of investigation.
B. Precursor for Bioactive Lipid Mediators
Polyunsaturated fatty acids are precursors to a vast array of potent signaling molecules, including eicosanoids and docosanoids. While the direct conversion of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA to such mediators has not been extensively characterized, its structural similarity to other PUFAs suggests it could be a substrate for lipoxygenases and cyclooxygenases, leading to the formation of novel bioactive lipids.
C. Pathophysiological Implications: A Link to Peroxisomal Disorders
Defects in the metabolism of VLCFAs are the hallmark of several severe genetic disorders.
-
X-Linked Adrenoleukodystrophy (X-ALD): The accumulation of saturated VLCFAs due to mutations in the ABCD1 gene is the primary biochemical phenotype of X-ALD.[15] While C24:4 is not the primary accumulating species, dysregulation of overall VLCFA homeostasis in this disease likely affects its metabolism and downstream functions.
-
Zellweger Spectrum Disorders: These are a group of autosomal recessive disorders characterized by defects in peroxisome biogenesis. The resulting impairment of peroxisomal β-oxidation leads to the accumulation of various VLCFAs, including polyunsaturated species, with devastating consequences for neurological development and organ function.
V. Methodologies for the Study of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA
The analysis of specific acyl-CoA species within a complex biological matrix presents significant analytical challenges due to their low abundance and chemical lability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of these molecules.[23][24]
A. Experimental Protocol: Quantification by LC-MS/MS
1. Sample Preparation and Extraction:
-
Objective: To efficiently extract acyl-CoAs from cells or tissues while minimizing degradation.
-
Procedure:
-
Flash-freeze biological samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue or cell pellet in a cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) containing an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).[25]
-
Precipitate proteins and extract lipids using a mixture of isopropanol and acetonitrile.[25]
-
Separate the aqueous and organic phases by centrifugation. The acyl-CoAs will be in the supernatant.
-
For cleaner samples, an optional solid-phase extraction (SPE) step using a weak anion exchange column can be employed.[25]
-
Dry the extract under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography Separation:
-
Objective: To chromatographically separate (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA from other acyl-CoA species and matrix components.
-
Typical Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with a volatile buffer (e.g., 10 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile/Methanol with the same buffer.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
3. Tandem Mass Spectrometry Detection:
-
Objective: To specifically detect and quantify (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA using its characteristic mass-to-charge ratio (m/z) and fragmentation pattern.
-
Typical Settings:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The precursor ion corresponding to the protonated molecule [M+H]+ of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is selected in the first quadrupole. Following collision-induced dissociation, a specific product ion is monitored in the third quadrupole. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the phosphoadenosine diphosphate moiety.[24]
-
Table of Representative LC-MS/MS Parameters:
| Parameter | Value |
| LC Column | C18 Reversed-Phase |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 10 mM Ammonium Acetate in Acetonitrile/Methanol |
| Ionization Mode | ESI+ |
| Detection Mode | MRM |
| Precursor Ion (m/z) | [M+H]+ for C24:4-CoA |
| Product Ion (m/z) | Precursor - 507 |
Diagram of the Analytical Workflow:
Caption: Analytical workflow for C24:4-CoA quantification.
VI. Conclusion and Future Directions
(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA is a fascinating and functionally important molecule at the nexus of lipid metabolism and cellular signaling. Its biosynthesis is tightly regulated by a specific set of elongase and desaturase enzymes, and its degradation is critically dependent on functional peroxisomes and the ABCD2 transporter. Through its incorporation into complex lipids, it likely plays a significant role in modulating membrane biophysics and participating in signaling pathways.
Future research should focus on elucidating the specific signaling cascades initiated by C24:4-containing lipids and identifying the downstream effector molecules. A more detailed understanding of its role in the pathophysiology of peroxisomal disorders may open new avenues for therapeutic intervention. Furthermore, the development of more advanced lipidomics platforms will be crucial for mapping the subcellular distribution and dynamic turnover of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA and its derivatives, providing a more complete picture of its biological significance.
VII. References
-
Hiltunen, J. K., Mursula, A. M., Rottensteiner, H., Wierenga, R. K., Volkl, A., & Fahimi, H. D. (2003). The biochemistry of peroxisomal beta-oxidation in the yeast Saccharomyces cerevisiae. FEMS Microbiology Reviews, 27(1), 35–64. [Link]
-
Sprecher, H. (2000). Metabolism of highly unsaturated n-3 and n-6 fatty acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1486(2-3), 219–231. [Link]
-
Jump, D. B. (2002). The biochemistry of n-3 polyunsaturated fatty acids. The Journal of Biological Chemistry, 277(11), 8755–8758. [Link]
-
Hiltunen, J. K., & Poirier, Y. (2005). Peroxisomal beta-oxidation of polyunsaturated fatty acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1735(1), 1–7. [Link]
-
Leonard, A. E., Kelder, B., Bobik, E. G., Chuang, L. T., Parker-Barnes, J. M., Thurmond, J. M., & Huang, Y. S. (2002). Polyunsaturated fatty acid elongation and desaturation in activated human T-cells. Lipids, 37(8), 733–739. [Link]
-
Park, W. J., Kothapalli, K. S., Lawrence, P., Tyburczy, C., & Brenna, J. T. (2009). Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 12(2), 117–123. [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry, 152(4), 387–395. [Link]
-
Itoh, T., Tomiyasu, A., & Yamamoto, K. (2011). Efficient synthesis of the very-long-chain n-3 fatty acids, tetracosahexaenoic acid (C24:6n-3) and tricosahexaenoic acid (C23:6n-3). Lipids, 46(5), 455–461. [Link]
-
Rinaldi, C., & Roccella, M. (2007). Peroxisomal beta-oxidation and polyunsaturated fatty acids. Prostaglandins, Leukotrienes and Essential Fatty Acids, 77(5-6), 267–273. [Link]
-
Pineau, T., & Foucaud, L. (2012). Dysregulation of very-long-chain fatty acid metabolism causes membrane saturation and induction of the unfolded protein response. The Journal of Cell Biology, 199(4), 587–596. [Link]
-
Agbaga, M. P., Brush, R. S., Mandal, M. N., Henry, K., Elliott, M. H., & Anderson, R. E. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences of the United States of America, 105(35), 12843–12848. [Link]
-
Fourcade, S., Ruiz, M., Camps, C., Schluter, A., Houten, S. M., Mooyer, P. A., ... & Pujol, A. (2008). A key role for the peroxisomal ABCD2 transporter in fatty acid homeostasis. The American Journal of Pathology, 173(4), 1127–1137. [Link]
-
Agbaga, M. P., Mandal, M. N., & Anderson, R. E. (2010). Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function. Journal of Biological Chemistry, 285(13), 9406–9413. [Link]
-
Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system. Annual Review of Nutrition, 21(1), 193–230. [Link]
-
GeneCards. (n.d.). ABCD2 Gene. Retrieved from [Link]
-
Guy, J. E., & Teague, C. D. (2020). A conserved evolutionary mechanism permits Δ9 desaturation of very long chain fatty acyl lipids. Journal of Lipid Research, 61(6), 875–885. [Link]
-
Agbaga, M. P., Brush, R. S., Mandal, M. N., Henry, K., Elliott, M. H., & Anderson, R. E. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences, 105(35), 12843-12848. [Link]
-
Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Omega-3 fatty acid. Retrieved from [Link]
-
Vasireddy, V., Uchida, K., Ma, L., & Ayyagari, R. (2007). Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival. Human Molecular Genetics, 16(4), 471–482. [Link]
-
Agbaga, M. P., & Anderson, R. E. (2017). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in Cellular Neuroscience, 11, 356. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ABCD subfamily of peroxisomal ABC transporters. Retrieved from [Link]
-
Wikipedia. (n.d.). Fatty acid desaturase. Retrieved from [Link]
-
Salem, N., Jr., Wegher, B., Mena, P., & Uauy, R. (1996). Intermediates in endogenous synthesis of C22:6 omega 3 and C20:4 omega 6 by term and preterm infants. The Journal of Pediatrics, 128(4 Pt 2), S62–S71. [Link]
-
Itoh, T., Tomiyasu, A., & Yamamoto, K. (2011). Efficient synthesis of the very-long-chain n-3 fatty acids, tetracosahexaenoic acid (C24:6n-3) and tricosahexaenoic acid (C23:6n-3). Lipids, 46(5), 455–461. [Link]
-
Kemp, S., & Watkins, P. A. (2019). X-linked adrenoleukodystrophy. In GeneReviews®. University of Washington, Seattle. [Link]
-
Markham, J. E., Lynch, D. V., Napier, J. A., Dunn, T. M., & Cahoon, E. B. (2003). Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis. The Plant Cell, 15(10), 2362–2374. [Link]
-
BiCell Scientific. (n.d.). ABCD2 antibody. Retrieved from [Link]
-
Sprecher, H., & de Alaniz, M. J. (1993). Active synthesis of C24:5, n-3 fatty acid in retina. Biochimica et Biophysica Acta, 1168(1), 1–9. [Link]
-
Haynes, C. A., Allegood, J. C., Sims, K., Wang, E. W., Sullards, M. C., & Merrill, A. H., Jr. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113–1125. [Link]
-
Sullan, M. R. A., & Zuckermann, R. N. (2025). C24:0 and C24:1 sphingolipids in cholesterol-containing, five- and six-component lipid membranes. ResearchGate. [Link]
-
Sprecher, H., & de Alaniz, M. J. (2025). Active synthesis of C24:5,n-3 fatty acid in retina. ResearchGate. [Link]
-
Sprecher, H., & de Alaniz, M. J. (1993). Active synthesis of C24:5, n-3 fatty acid in retina. Biochemical Journal, 292(Pt 3), 921–926. [Link]
-
Nitzan, I., & Nachliel, E. (2025). The molecules used in this study. In the naturally occurring sphingomyelin, N-SPM the amide-linked fatty acid varies with the following main composition. ResearchGate. [Link]
-
Futerman, A. H., & Hannun, Y. A. (2004). The complex life of simple sphingolipids. EMBO Reports, 5(8), 777–782. [Link]
-
Kuda, O., Brejchova, K., Zacek, P., Adamcova, K., & Flachs, P. (2022). Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. Scientific Reports, 12(1), 12459. [Link]
-
Lecomte, M., & Couëdelo, L. (2022). Role of circulating sphingolipids in lipid metabolism: Why dietary lipids matter. Frontiers in Nutrition, 9, 988775. [Link]
-
D'Amours, D., & Amleh, A. (2023). Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation. International Journal of Molecular Sciences, 24(13), 10899. [Link]
-
Ellis, S. R., & Schlägel, L. (2025). Single-cell lipidomics: performance evaluation across four liquid chromatography mass spectrometry (LC-MS) systems. Analytical Chemistry. [Link]
-
Silva, L. C., & Coutinho, A. (2020). Lipid domain formation and membrane shaping by C24-ceramide. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1862(10), 183400. [Link]
-
Kibel, A., & Kibel, B. (2020). Mass Spectrometry-Based Lipidomics Reveals Differential Changes in the Accumulated Lipid Classes in Chronic Kidney Disease. ResearchGate. [Link]
-
Liu, W., & Tao, K. (2020). C24-Ceramide Drives Gallbladder Cancer Progression Through Directly Targeting Phosphatidylinositol 5-Phosphate 4-Kinase Type-2 Gamma to Facilitate Mammalian Target of Rapamycin Signaling Activation. Hepatology, 72(4), 1313–1331. [Link]
-
Ma, X., & Xia, Y. (2020). Large-scale lipid analysis with C=C location and sn-position isomer resolving power. Nature Communications, 11(1), 323. [Link]
-
Veen, A. J., & Schriemer, D. C. (2021). Genetic Architecture of Circulating Very-Long-Chain (C24:0 and C22:0) Ceramide Concentrations. National Institutes of Health. [Link]
-
Magnes, C., Suppan, M., Pieber, T. R., & Moustafa, T. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(14), 4549–4555. [Link]
-
Orešič, M., & Hyötyläinen, T. (2022). analytical pipeline for lc-ms-based global lipidomics data analysis and its application to. Metabolites, 12(7), 633. [Link]
-
Trefely, S., & Snyder, N. W. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(11), 269. [Link]
Sources
- 1. Brain astrocyte synthesis of docosahexaenoic acid from n-3 fatty acids is limited at the elongation of docosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-cell lipidomics: performance evaluation across four liquid chromatography mass spectrometry (LC-MS) systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]
- 5. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 7. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Peroxisomal beta-oxidation of polyunsaturated fatty acids [pubmed.ncbi.nlm.nih.gov]
- 13. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beta oxidation - Wikipedia [en.wikipedia.org]
- 15. genecards.org [genecards.org]
- 16. ABCD subfamily of peroxisomal ABC transporters | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. A key role for the peroxisomal ABCD2 transporter in fatty acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ABCD2 - Wikipedia [en.wikipedia.org]
- 19. Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Role of circulating sphingolipids in lipid metabolism: Why dietary lipids matter [frontiersin.org]
- 21. Lipid domain formation and membrane shaping by C24-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. C24-Ceramide Drives Gallbladder Cancer Progression Through Directly Targeting Phosphatidylinositol 5-Phosphate 4-Kinase Type-2 Gamma to Facilitate Mammalian Target of Rapamycin Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
The Pivotal Role of Very Long-Chain Acyl-CoAs in Lipid Metabolism: A Technical Guide
Abstract
Very long-chain fatty acyl-CoAs (VLCFA-CoAs) represent a critical nexus in cellular lipid metabolism. Far from being mere intermediates, these molecules, defined by acyl chains of 20 carbons or more, are integral to a multitude of physiological processes, from the structural integrity of cellular membranes to the intricate signaling cascades that govern cellular function.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the multifaceted functions of VLCFA-CoAs. We will delve into the molecular machinery governing their synthesis and degradation, their diverse metabolic fates, and their profound implications in health and disease. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this vital class of lipids.
Introduction: The Significance of Chain Length
In the vast landscape of cellular lipids, the length of the fatty acyl chain is a key determinant of both physical properties and biological function.[4] Very long-chain fatty acids (VLCFAs), those with 20 or more carbon atoms, and their activated CoA thioester counterparts, VLCFA-CoAs, possess unique characteristics that distinguish them from their shorter-chain relatives.[3] These molecules are not merely elongated versions of common fatty acids but are essential components of specific lipid species and are involved in distinct metabolic pathways.[1][3]
The incorporation of VLCFAs into complex lipids, such as sphingolipids and glycerophospholipids, profoundly influences the biophysical properties of cellular membranes, including their fluidity, thickness, and the formation of specialized microdomains.[3][5] Furthermore, VLCFA-CoAs serve as precursors for signaling molecules and are implicated in a range of cellular processes, including apoptosis and inflammation.[3][6][7] Dysregulation of VLCFA-CoA metabolism is the underlying cause of several severe inherited metabolic disorders, highlighting their critical importance in human health.[1][3][8]
The Synthetic Pathway: Elongation of Very Long-Chain Fatty Acids
The synthesis of VLCFAs occurs in the endoplasmic reticulum (ER) through a cyclical four-step process mediated by a multi-enzyme complex.[2][3][9] This process extends pre-existing long-chain acyl-CoAs, typically C16 or C18, by two-carbon units derived from malonyl-CoA.[4][9][10]
The four key enzymatic reactions in each elongation cycle are:
-
Condensation: This initial and rate-limiting step is catalyzed by a family of enzymes known as the Elongation of Very Long-Chain Fatty Acids (ELOVL) proteins.[2][8]
-
Reduction: The resulting β-ketoacyl-CoA is then reduced by a β-ketoacyl-CoA reductase.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a molecule of water.
-
Reduction: Finally, a trans-2,3-enoyl-CoA reductase catalyzes the final reduction to yield an acyl-CoA that is two carbons longer.
The ELOVL Family: Architects of Chain Length Diversity
Mammals possess seven distinct ELOVL elongases (ELOVL1-7), each exhibiting specificity for the chain length and degree of saturation of their acyl-CoA substrates.[2][8] This substrate specificity is a crucial determinant of the diverse VLCFA profiles observed across different tissues.[8]
| ELOVL Isoform | Primary Substrates | Primary Products | Key Tissue Expression | Associated Functions/Pathologies |
| ELOVL1 | Saturated and monounsaturated C18-C26 acyl-CoAs[5][8] | C24:0 and C24:1 for sphingolipid synthesis[5] | Ubiquitous, high in skin[1][8] | X-linked adrenoleukodystrophy (related disorders)[1], skin barrier function[1] |
| ELOVL2 | Polyunsaturated C22 acyl-CoAs[8] | Docosahexaenoic acid (DHA) precursors | Retina, brain, spermatozoa[8] | Macular degeneration |
| ELOVL3 | Saturated and monounsaturated C16-C22 acyl-CoAs[8] | Neutral lipid synthesis | Skin, brown adipose tissue | Skin barrier, thermogenesis |
| ELOVL4 | Saturated and monounsaturated >C26 acyl-CoAs[8] | Very long-chain ceramides and other lipids | Skin, brain, retina, spermatozoa[8] | Stargardt-like macular dystrophy, ichthyosis |
| ELOVL5 | Polyunsaturated C18-C20 acyl-CoAs[8] | Arachidonic acid and eicosapentaenoic acid | Ubiquitous[8] | Hepatic steatosis, insulin resistance |
| ELOVL6 | Saturated C12-C16 acyl-CoAs[8][11] | Stearoyl-CoA (C18:0) | Liver, adipose tissue | Insulin resistance, metabolic syndrome |
| ELOVL7 | Saturated and monounsaturated C16-C22 acyl-CoAs[8] | Prostate cancer progression | Prostate, liver | Prostate cancer |
The Degradative Pathway: Peroxisomal β-Oxidation
While mitochondria are the primary site for the β-oxidation of short-, medium-, and long-chain fatty acids, the breakdown of VLCFAs is exclusively initiated in peroxisomes.[11][12][13] This compartmentalization is crucial, as the mitochondrial machinery is unable to handle these exceptionally long acyl chains.
The peroxisomal β-oxidation pathway involves a series of enzymatic reactions that shorten the VLCFA-CoA chain, typically to a medium-chain acyl-CoA, which can then be transported to the mitochondria for complete oxidation.[13]
The key steps in peroxisomal β-oxidation are:
-
Transport into the Peroxisome: VLCFA-CoAs are transported across the peroxisomal membrane by ATP-binding cassette (ABC) transporters, primarily ABCD1 (also known as ALDP).[12][14]
-
Dehydrogenation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the first, rate-limiting step, introducing a double bond.[14][15]
-
Hydration and Dehydrogenation: These subsequent steps are carried out by a D-bifunctional protein.[13][14]
-
Thiolytic Cleavage: A peroxisomal thiolase cleaves off an acetyl-CoA molecule, resulting in a shortened acyl-CoA.[13][14]
Defects in any of these steps can lead to the accumulation of VLCFAs, a hallmark of several severe genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD), which is caused by mutations in the ABCD1 gene.[1][14][16]
Metabolic Fates of VLCFA-CoAs: Beyond Energy Production
While VLCFA-CoAs can be catabolized for energy, their primary roles lie in their incorporation into a variety of complex lipids, each with specialized functions.
Sphingolipid Synthesis: Building Blocks of Membranes and Signaling Molecules
VLCFA-CoAs are essential substrates for the synthesis of ceramides, the backbone of all sphingolipids.[1][17] Ceramide synthases (CerS) catalyze the amide linkage between a sphingoid base and a VLCFA-CoA.[5] The length of the acyl chain imparted by the VLCFA-CoA is critical for the function of the resulting sphingolipid. For instance, sphingolipids containing C24 fatty acids are crucial for the formation of lipid rafts, specialized membrane microdomains that are critical for signal transduction.[18]
Dysregulation of VLCFA-containing sphingolipid metabolism is implicated in a variety of diseases, including neurodegenerative disorders and cancer.[19]
Glycerolipid Synthesis: Tailoring Membrane Properties
VLCFA-CoAs can also be incorporated into glycerophospholipids, the most abundant class of lipids in most cellular membranes.[3][5] The presence of VLCFAs in phospholipids influences membrane thickness and fluidity, which in turn affects the function of membrane-bound proteins.[19][20]
Other Metabolic Fates
In plants, VLCFA-CoAs are precursors to cuticular waxes and suberin, which form protective barriers against environmental stress.[9][21][22] In mammals, they are also found in specialized lipids in the skin, retina, and testes.[3]
The Role of VLCFA-CoAs in Cellular Signaling
Emerging evidence indicates that VLCFA-CoAs and their derivatives are not just structural components but also act as signaling molecules.
Regulation of Transcription Factors
VLCFA-CoAs have been shown to be high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[23] The binding of VLCFA-CoAs to PPARα can induce the expression of genes involved in their own degradation, creating a feedback loop that helps to maintain lipid homeostasis.[13][23]
Modulation of Signal Transduction Pathways
The incorporation of VLCFAs into sphingolipids within lipid rafts can modulate the activity of signaling proteins that are localized to these domains.[18] For example, changes in the levels of C24-containing sphingolipids can affect the activity of Src family kinases, which are involved in a wide range of cellular processes, including cell growth, differentiation, and survival.[18]
Experimental Methodologies for the Study of VLCFA-CoA Metabolism
The study of VLCFA-CoA metabolism requires specialized analytical techniques due to the low abundance and hydrophobic nature of these molecules.
Quantification of VLCFAs and VLCFA-CoAs
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the quantification of total VLCFAs after hydrolysis from complex lipids.[24][25]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique allows for the direct quantification of intact VLCFA-CoAs and different classes of VLCFA-containing lipids, providing a more detailed picture of their metabolism.[26]
Measurement of Enzyme Activity
-
In vitro Elongase Assays: The activity of ELOVL enzymes can be measured by incubating cell or tissue homogenates with a radiolabeled acyl-CoA substrate and malonyl-CoA, followed by quantification of the elongated products.
-
Peroxisomal β-oxidation Assays: The rate of VLCFA degradation can be determined by incubating cultured cells or isolated peroxisomes with a stable isotope-labeled VLCFA and measuring the production of chain-shortened products by mass spectrometry.[27]
Conclusion and Future Directions
VLCFA-CoAs are indispensable players in lipid metabolism, with their functions extending far beyond simple energy storage. Their roles in maintaining membrane integrity, participating in cellular signaling, and influencing gene expression underscore their importance in cellular physiology. The intricate regulation of their synthesis and degradation highlights the tight control necessary to prevent the pathological consequences of their accumulation.
Future research will undoubtedly uncover new roles for VLCFA-CoAs and their derivatives in both health and disease. A deeper understanding of the substrate specificities of the ELOVL elongases and the regulatory mechanisms that govern their expression and activity will be crucial. Furthermore, elucidating the precise mechanisms by which VLCFA-containing lipids modulate signal transduction pathways will open up new avenues for therapeutic intervention in a wide range of diseases, from inherited metabolic disorders to common multifactorial conditions like metabolic syndrome and cancer. The continued development of advanced analytical techniques will be paramount in unraveling the full complexity of VLCFA-CoA metabolism and its profound impact on human health.
References
-
ACADVL gene. MedlinePlus Genetics. [Link]
-
A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology. springermedizin.de. [Link]
-
ACADVL - Wikipedia. [Link]
-
Very long-chain fatty acids (VLCFA) are synthesized through elongation... ResearchGate. [Link]
-
The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. MDPI. [Link]
-
Structural Research of Very Long Chain Fatty Acid Elongases. Creative Biostructure. [Link]
-
Very long-chain fatty acids: elongation, physiology and related disorders. Oxford Academic. [Link]
-
The structural basis of fatty acid elongation by the ELOVL elongases. PubMed - NIH. [Link]
-
Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics. PMC - NIH. [Link]
-
Schematic representation of the peroxisomal β-oxidation pathway in the... ResearchGate. [Link]
-
Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. [Link]
-
Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. PubMed Central. [Link]
-
Biosynthesis and selective involvement of VLC acyl-CoAs in the... ResearchGate. [Link]
-
Very long chain fatty acid and lipid signaling in the response of plants to pathogens. NIH. [Link]
-
Synthesis of very long-chain fatty acyl-CoAs. Reactome. [Link]
-
Human acyl-CoA dehydrogenase-9 plays a novel role in the mitochondrial beta-oxidation of unsaturated fatty acids. PubMed. [Link]
-
Metabolic pathways of VLCFA synthesis in plant tissues. The presented... ResearchGate. [Link]
-
Very long-chain acyl-CoA dehydrogenase deficiency. MedlinePlus Genetics. [Link]
-
Metabolic fates of very long-chain acyl-CoAs. VLC-acyl-CoA produced by... ResearchGate. [Link]
-
Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. [Link]
-
Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. PMC - NIH. [Link]
-
Acyl-CoA Metabolism and Partitioning. PMC - NIH. [Link]
-
Origin and Metabolism of VLCFA. Adrenoleukodystrophy.info. [Link]
-
Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Request PDF - ResearchGate. [Link]
-
ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis. PMC - NIH. [Link]
-
(PDF) Very-long-chain Acyl-CoA Synthetases. ResearchGate. [Link]
-
Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα). NIH. [Link]
-
Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses. Frontiers. [Link]
-
Acyl-CoA dehydrogenase - Wikipedia. [Link]
-
Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. PubMed. [Link]
-
Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation. PubMed Central. [Link]
-
Very long chain fatty acid and lipid signaling in the response of plants to pathogens. [Link]
-
Acyl-CoA synthesis, lipid metabolism and lipotoxicity. PMC - NIH. [Link]
-
Yeast sphingolipid and VLCFA synthesis pathways. Pathways and... ResearchGate. [Link]
-
86 Interpretation of Very-Long-Chain Fatty Acids Analysis Results. Oxford Academic. [Link]
-
Role of very-long-chain fatty acids in plant development, when chain length does matter. [Link]
-
Glycosphingolipids with Very Long-Chain Fatty Acids Accumulate in Fibroblasts from Adrenoleukodystrophy Patients. MDPI. [Link]
-
Long-Chain Fatty Acyl-CoAs → Area → Resource 1. Lifestyle → Sustainability Directory. [Link]
-
Sphingolipids containing very long-chain fatty acids regulate Ypt7 function during the tethering stage of vacuole fusion. PubMed Central. [Link]
Sources
- 1. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 6. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 7. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The structural basis of fatty acid elongation by the ELOVL elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sphingolipids containing very long-chain fatty acids regulate Ypt7 function during the tethering stage of vacuole fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Whitepaper: Elucidating the Cellular Localization of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA) critical to the lipid composition and function of specialized tissues such as the retina and brain.[1] Understanding its precise subcellular distribution is paramount for deciphering its metabolic fate and designing therapeutic interventions for diseases linked to lipid dysregulation.[2] This guide provides a technical framework for investigating the localization of this molecule, moving from its predicted metabolic geography to the rigorous experimental methodologies required for its empirical determination. We will detail the biochemical rationale predicting its presence primarily within the Endoplasmic Reticulum and Peroxisomes , with a transient, protein-bound pool in the Cytosol . This is followed by field-proven, step-by-step protocols for subcellular fractionation coupled with mass spectrometry and fluorescence microscopy-based approaches, providing a self-validating system for its study.
Part 1: The Metabolic Landscape & Predicted Localization
The cellular location of a metabolite is not random; it is a direct consequence of its biosynthetic origins, its points of consumption, and the mechanisms of its intracellular transport. For (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, its localization is dictated by the compartmentalized nature of very-long-chain fatty acid metabolism.
Biosynthesis: The Endoplasmic Reticulum as the Primary Hub
(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is an n-6 fatty acyl-CoA derived from the essential fatty acid linoleic acid (18:2n-6).[3] The conversion involves a series of desaturation and elongation reactions. These enzymatic processes, particularly the elongation steps that extend fatty acid chains beyond 16 carbons, are predominantly catalyzed by enzymes localized to the membrane of the endoplasmic reticulum (ER).[4][5] The final, critical step is the activation of the free fatty acid, (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid, to its coenzyme A thioester. This reaction is catalyzed by a family of enzymes called Acyl-CoA Synthetases (ACSs).[6] Several long-chain ACS (ACSL) and very-long-chain ACS (ACSVL) isoforms are integral membrane proteins of the ER, effectively ensuring that the newly synthesized acyl-CoA is generated at this site.[6][7]
Metabolic Fates: Dictating Further Localization
Once synthesized in the ER, the acyl-CoA has several potential fates, each tied to a specific organelle.
-
Incorporation into Complex Lipids (Endoplasmic Reticulum): A primary function of VLC-PUFAs is their incorporation into the sn-1 position of phospholipids, such as phosphatidylcholine.[1] The enzymes responsible for this remodeling, the acyltransferases, are located within the ER membrane. This strongly implies a significant pool of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA resides in the ER, ready for esterification into membrane lipids.
-
Peroxisomal β-Oxidation: Unlike short-, medium-, and long-chain fatty acids which are oxidized in the mitochondria, very-long-chain fatty acids undergo their initial cycles of β-oxidation exclusively in peroxisomes.[5] For (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA to be catabolized, it must be transported to the peroxisome. This predicts the existence of a peroxisomal pool of this molecule.
-
Intracellular Trafficking (Cytosol): Acyl-CoA esters are amphipathic molecules that do not freely diffuse across the aqueous cytoplasm.[6] Their movement between organelles, such as from the ER to peroxisomes, is believed to be mediated by cytosolic carrier proteins.[6][8] Acyl-CoA Binding Proteins (ACBPs) and Fatty Acid Binding Proteins (FABPs) bind to acyl-CoAs, shielding their hydrophobic tail and facilitating their transport.[9] This suggests a transient, but functionally critical, cytosolic pool of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA bound to these chaperone proteins.
Summary of Predicted Localization
The known biochemistry of VLC-PUFA metabolism allows us to construct a high-confidence map of predicted localizations for (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.
| Predicted Cellular Compartment | Primary Function / Rationale | Confidence Level |
| Endoplasmic Reticulum (ER) | Site of biosynthesis (elongation, desaturation, CoA activation) and incorporation into complex lipids (e.g., phosphatidylcholine).[4] | Very High |
| Peroxisomes | Site of catabolism via β-oxidation for very-long-chain fatty acids.[5] | High |
| Cytosol | Transient transport between organelles, bound to carrier proteins like ACBPs.[6][8] | Medium (as a transient pool) |
| Mitochondria-Associated ER Membranes (MAM) | As a physical bridge between the ER and mitochondria, it may be involved in the transfer of lipids and represent a localized sub-compartment of the ER pool.[10] | Plausible |
| Plasma Membrane | Some Acyl-CoA synthetase isoforms are located at the plasma membrane, potentially activating exogenous fatty acids upon entry.[11][12] | Low (for endogenous pools) |
Part 2: Experimental Workflows for Localization
Empirical validation of the predicted localization requires robust, multi-faceted experimental approaches. As a Senior Application Scientist, I advocate for a dual strategy that combines the quantitative power of biochemical fractionation with the spatial resolution of in-cell imaging. This creates a self-validating system where the weaknesses of one method are offset by the strengths of the other.
Workflow 1: Subcellular Fractionation with LC-MS/MS Quantification
This method provides a quantitative, biochemical assessment of the amount of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA in isolated, purified organelles.
Detailed Experimental Protocol:
-
Cell Culture & Harvesting:
-
Culture cells of interest (e.g., human retinal pigment epithelial cells, ARPE-19) to ~90% confluency. The choice of cell line is critical; it should be known to actively metabolize VLC-PUFAs.
-
Wash cells 3x with ice-cold Phosphate-Buffered Saline (PBS).
-
Scrape cells into an isotonic homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA) containing protease and phosphatase inhibitors.[13][14] The isotonic nature of the buffer is crucial to prevent osmotic lysis of organelles.
-
-
Homogenization:
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Perform 15-20 gentle strokes with the 'B' (tight) pestle on ice. The goal is to rupture the plasma membrane while leaving organellar membranes intact. Monitor cell lysis via trypan blue staining under a microscope.
-
-
Differential Centrifugation:
-
Transfer homogenate to a centrifuge tube. Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells (P1).[13]
-
Carefully collect the supernatant (S1) and transfer to a new tube. Centrifuge S1 at 10,000 x g for 20 minutes at 4°C to pellet mitochondria (P2).[15]
-
Collect the supernatant (S2) and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet (P3) is the microsomal fraction (enriched in ER and Golgi), and the supernatant (S3) is the cytosolic fraction.[10]
-
-
(Optional but Recommended) Density Gradient Purification:
-
For higher purity, resuspend the P2 (mitochondrial) and P3 (microsomal) pellets and layer them onto a pre-formed continuous density gradient (e.g., Percoll or sucrose).
-
Centrifuge at high speed (e.g., 60,000 x g for 2 hours).
-
Fractions are carefully collected from the gradient. This step is essential to separate peroxisomes and MAM from the bulk mitochondrial and ER fractions.[15]
-
-
Fraction Validation (Trustworthiness Pillar):
-
Take an aliquot from each fraction for protein quantification (e.g., BCA assay).
-
Perform Western blot analysis on an equal protein amount from each fraction using specific organelle marker proteins (e.g., Calnexin for ER, TOM20 for mitochondria, PMP70 for peroxisomes, GAPDH for cytosol, Histone H3 for nucleus).[15] This step is non-negotiable as it validates the purity of your fractions.
-
-
Acyl-CoA Extraction and LC-MS/MS Analysis:
-
To the remaining volume of each validated fraction, add an internal standard (e.g., C17:0-CoA).
-
Extract acyl-CoAs using a solid-phase extraction protocol.
-
Analyze extracts via reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).[16][17]
-
Causality: The use of tandem MS is critical for specificity. A Multiple Reaction Monitoring (MRM) method should be developed. For (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, the precursor ion (Q1) would be its specific m/z, and the product ion (Q3) would be a characteristic fragment, often corresponding to a neutral loss of the ADP moiety (507 Da).[17][18] This ensures you are quantifying your specific molecule of interest and not an isobaric contaminant.
-
-
Data Presentation:
-
Normalize the quantified amount of the target acyl-CoA to the total protein content of each fraction. This accounts for differences in the recovery and volume of each fraction.[19]
-
| Cellular Fraction | Marker Protein | (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA (pmol/mg protein) |
| Nucleus | Histone H3 | < 0.1 |
| Mitochondria | TOM20 | 0.5 ± 0.1 |
| Endoplasmic Reticulum | Calnexin | 12.3 ± 1.5 |
| Peroxisomes | PMP70 | 4.1 ± 0.6 |
| Cytosol | GAPDH | 1.8 ± 0.3 |
| Plasma Membrane | Na+/K+ ATPase | < 0.2 |
Table represents hypothetical, expected data based on metabolic predictions.
Workflow 2: Fluorescent Fatty Acid Analog Imaging
This workflow provides spatial context to the biochemical data by visualizing the uptake and trafficking of a surrogate fatty acid in living cells.
Causality Behind the Approach: Direct visualization of an acyl-CoA in a living cell is not currently feasible due to the lack of suitable probes. Therefore, we use a well-established surrogate method: supplying the cell with a fluorescently-tagged version of the precursor fatty acid.[20][21] The rationale is that the cell will take up and metabolize this analog through the same pathways as the endogenous molecule. By observing where the fluorescence accumulates, we can infer the locations of its activation and subsequent metabolism. BODIPY-labeled fatty acids are an excellent choice due to their high quantum yield and the fact that their fluorescence is less sensitive to the environment than other dyes like NBD.[21][22]
Sources
- 1. aocs.org [aocs.org]
- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA | C45H74N7O17P3S | CID 56928014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Exogenous tetracosahexaenoic acid modifies the fatty acid composition of human primary T lymphocytes and Jurkat T cell leukemia cells contingent on cell type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acyl-CoA binding proteins: Multiplicity and function | Semantic Scholar [semanticscholar.org]
- 9. ACYL-CoA BINDING PROTEINS INTERACT WITH THE ACYL-CoA BINDING DOMAIN OF MITOCHONDRIAL CARNITINE PALMITOYL TRANSFERASE I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Localization of adipocyte long-chain fatty acyl-CoA synthetase at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Subcellular organelle lipidomics in TLR-4-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 20. Fluorescent n-3 and n-6 Very Long Chain Polyunsaturated Fatty Acids: THREE-PHOTON IMAGING IN LIVING CELLS EXPRESSING LIVER FATTY ACID-BINDING PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - US [thermofisher.com]
An In-Depth Technical Guide on (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA and its Pivotal Role in Membrane Lipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) that is emerging as a critical player in the intricate landscape of membrane biology. As an activated form of the corresponding C24:4 n-3 fatty acid, its incorporation into membrane phospholipids imparts unique biophysical properties to cellular membranes, particularly in specialized tissues such as the retina and the brain. This guide provides a comprehensive technical overview of the biosynthesis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, its subsequent incorporation into membrane lipids, and the functional ramifications of this process. We will delve into the key enzymatic players, the structural and functional consequences for the cell membrane, and detailed experimental protocols for the study of this fascinating molecule. This document is intended to serve as a valuable resource for researchers investigating the roles of VLC-PUFAs in health and disease, and for professionals in drug development targeting pathways involving these unique lipid species.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids in Cellular Membranes
Cellular membranes are not merely passive barriers; they are dynamic structures central to a vast array of cellular processes, from signal transduction to intercellular communication. The lipid composition of these membranes is a key determinant of their physical properties, including fluidity, thickness, and the formation of specialized microdomains known as lipid rafts.[1][2] While the roles of more common fatty acids like oleic acid and arachidonic acid are well-documented, a class of less abundant but critically important lipids, the very-long-chain polyunsaturated fatty acids (VLC-PUFAs), are gaining increasing attention. These are fatty acids with carbon chains of 24 atoms or longer.[3]
(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA, a C24:4 n-3 fatty acyl-CoA, is a prominent member of this class. Its presence in membrane phospholipids is particularly notable in tissues with highly specialized functions, such as the photoreceptor cells of the retina and neurons in the brain.[3] The unique structural properties of this long and polyunsaturated acyl chain are thought to be essential for the proper function of these cells, and dysregulation of its metabolism has been implicated in disease. This guide will illuminate the journey of this molecule from its biosynthesis to its functional integration into cellular membranes.
Biosynthesis of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA: A Multi-Enzyme Cascade
The synthesis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is a multi-step process that begins with the essential omega-3 fatty acid, alpha-linolenic acid (ALA; 18:3n-3).[4] Humans cannot synthesize ALA de novo and must obtain it from their diet.[4] Once acquired, ALA undergoes a series of elongation and desaturation reactions primarily in the endoplasmic reticulum.
The key enzymes involved in this pathway are the Fatty Acid Desaturases (FADS) and the Elongation of Very Long Chain Fatty Acids (ELOVL) proteins. The pathway is as follows:
-
Alpha-Linolenic Acid (ALA; 18:3n-3) is the starting precursor.
-
Δ6-desaturation by FADS2 introduces a double bond, yielding Stearidonic Acid (SDA; 18:4n-3) .
-
Elongation by an ELOVL enzyme (likely ELOVL5) adds two carbons to produce Eicosatetraenoic Acid (ETA; 20:4n-3) .
-
Δ5-desaturation by FADS1 results in Eicosapentaenoic Acid (EPA; 20:5n-3) .
-
Elongation by ELOVL5 or ELOVL2 extends the chain to Docosapentaenoic Acid (DPA; 22:5n-3) .
-
A further elongation step, catalyzed predominantly by ELOVL4 , produces the C24 intermediate, (15Z,18Z,21Z,24Z)-Tetracosapentaenoic Acid (24:5n-3) .[5][6] ELOVL4 is unique in its preference for substrates of C22 and longer, making it a critical enzyme in VLC-PUFA synthesis.[5]
-
Finally, a Δ12-desaturase activity, likely carried out by FADS2 , introduces the final double bond to yield (12Z,15Z,18Z,21Z)-Tetracosatetraenoic Acid (24:4n-3) .[7] The free fatty acid is then activated to its coenzyme A thioester, (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA , by a long-chain acyl-CoA synthetase (ACSL) or a very-long-chain acyl-CoA synthetase (SLC27 family).[8][9]
Figure 1: Biosynthetic pathway of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.
Incorporation into Membrane Lipids: The Role of Acyltransferases
Once synthesized, (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is a substrate for incorporation into the backbone of various phospholipids, primarily at the sn-2 position. This process is part of the continuous remodeling of cellular membranes known as the Lands cycle. The key enzymes mediating this are the lysophospholipid acyltransferases (LPATs) , which belong to the Membrane-Bound O-Acyltransferase (MBOAT) family.[10][11]
The reaction involves the transfer of the C24:4 acyl chain from coenzyme A to a lysophospholipid, such as lysophosphatidylcholine (LPC) or lysophosphatidylethanolamine (LPE), to form the corresponding diacyl phospholipid.
Lysophospholipid + (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA → Phospholipid-C24:4 + CoA-SH
While the specific acyltransferases that exhibit a preference for (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA are still under active investigation, members of the MBOAT family are known to have distinct substrate specificities for both the lysophospholipid acceptor and the fatty acyl-CoA donor.[11][12] For instance, MBOAT5 and MBOAT7 have been shown to be involved in the incorporation of arachidonoyl-CoA.[12] It is highly probable that a specific MBOAT family member, or a yet to be fully characterized LPAT, is responsible for the enrichment of C24:4 in the phospholipids of the retina and brain.
Figure 2: Enzymatic incorporation of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA into membrane phospholipids.
Functional Consequences of C24:4 Incorporation in Membranes
The integration of very-long-chain polyunsaturated fatty acids like C24:4 into membrane phospholipids has profound effects on the biophysical properties and functionality of the membrane.
-
Membrane Fluidity: The multiple cis-double bonds in the C24:4 acyl chain introduce significant kinks, disrupting the tight packing of adjacent phospholipid tails. This increases the overall fluidity of the membrane, which is crucial for the function of embedded proteins such as receptors and ion channels.[13]
-
Lipid Raft Organization: The presence of highly unsaturated and bulky acyl chains like C24:4 can alter the organization of lipid rafts.[1][14] These cholesterol- and sphingolipid-rich microdomains are critical for signal transduction. The incorporation of C24:4-containing phospholipids can modulate the size, stability, and protein composition of these rafts, thereby influencing cellular signaling pathways.[14][15]
-
Membrane Thickness and Curvature: The long C24 chain can span a significant portion of the lipid bilayer. The presence of these long chains can influence the overall thickness of the membrane and may also induce membrane curvature, which is important in processes like vesicle formation and membrane fusion.
Table 1: Putative Effects of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA Incorporation on Membrane Properties
| Membrane Property | Predicted Effect of C24:4 Incorporation | Rationale |
| Fluidity | Increase | Multiple cis-double bonds disrupt acyl chain packing. |
| Lipid Raft Stability | Decrease/Alteration | Steric hindrance from the bulky acyl chain can disrupt the tight packing of cholesterol and sphingolipids. |
| Thickness | Increase (in non-raft regions) | The extended C24 chain is longer than more common C16 or C18 fatty acids. |
| Permeability | Increase | Increased fluidity and less ordered packing can lead to greater permeability to small molecules. |
| Protein Function | Modulation | Changes in the lipid environment can allosterically regulate the activity of membrane-bound proteins. |
Experimental Methodologies for the Study of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA
The investigation of the metabolism and function of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA requires a combination of biochemical and analytical techniques. Below are detailed protocols for key experiments.
In Vitro Acyl-CoA:Lysophospholipid Acyltransferase (LPAT) Assay
This assay is designed to determine if a given LPAT can utilize (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA as a substrate to acylate a specific lysophospholipid.
Materials:
-
Microsomal preparations from cells or tissues expressing the LPAT of interest.
-
(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA (synthesized enzymatically or chemically).
-
Lysophospholipid substrate (e.g., 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine).
-
Assay buffer: 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Internal standards for mass spectrometry (e.g., deuterated phospholipids).
-
Solvents for lipid extraction (chloroform, methanol, water).
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 µg of microsomal protein.
-
10 µM lysophospholipid substrate.
-
10 µM (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.
-
0.1 mg/mL fatty acid-free BSA.
-
Adjust the final volume to 200 µL with assay buffer.
-
-
Initiation and Incubation: Initiate the reaction by adding the microsomal preparation. Incubate at 37°C for 10-30 minutes.
-
Termination: Stop the reaction by adding 750 µL of chloroform:methanol (1:2, v/v).
-
Lipid Extraction:
-
Add 250 µL of chloroform and 250 µL of water to the terminated reaction mixture.
-
Vortex thoroughly and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform, 9:1, v/v) containing internal standards.
-
Lipidomics Analysis of C24:4-Containing Phospholipids by LC-MS/MS
This protocol outlines a method for the identification and quantification of phospholipids containing the C24:4 acyl chain from biological samples.[16][17][18][19]
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase C18 column suitable for lipidomics.
LC Conditions:
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute phospholipids based on their hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive and negative electrospray ionization (ESI).
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Precursor Ion Scan (in positive mode): Scan for precursors of m/z 184.0739 (phosphocholine headgroup) to specifically detect phosphatidylcholines.
-
Neutral Loss Scan (in negative mode): Scan for neutral losses corresponding to the headgroups of phosphatidylethanolamine (141.019 Da) and phosphatidylserine (185.001 Da).
-
Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the precursor ions and identify the fatty acyl chains. The C24:4 fatty acid will have a specific mass that can be identified in the fragment spectrum.
Figure 3: Workflow for the lipidomics analysis of C24:4-containing phospholipids.
Conclusion and Future Directions
(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA is a specialized lipid molecule with a crucial role in shaping the architecture and function of cellular membranes, particularly in the nervous system and the retina. Its biosynthesis via a dedicated pathway involving ELOVL4 highlights its importance in these tissues. The incorporation of its C24:4 acyl chain into phospholipids modulates key membrane properties, including fluidity and the organization of signaling platforms.
Future research in this area should focus on several key aspects:
-
Identification of specific acyltransferases: Elucidating which LPATs are responsible for the selective incorporation of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA into different phospholipid classes will be crucial for understanding the regulation of this process.
-
Functional studies in disease models: Investigating the consequences of altered C24:4 levels in models of neurodegenerative and retinal diseases could reveal novel therapeutic targets.
-
Development of specific molecular probes: The creation of labeled analogs of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA will facilitate the tracking of its metabolism and localization within the cell.
A deeper understanding of the biology of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA and other VLC-PUFAs will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.
References
-
Can Xanthophyll-Membrane Interactions Explain Their Selective Presence in the Retina and Brain? - PubMed Central. (2016, January 12). Retrieved from [Link]
-
The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells. (n.d.). Retrieved from [Link]
-
Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC - NIH. (2022, October 14). Retrieved from [Link]
-
ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function. (n.d.). Retrieved from [Link]
-
Acyl-CoA:lysophospholipid acyltransferases - PubMed. (2009, January 2). Retrieved from [Link]
-
α-Linolenic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Lysophospholipid acyltransferases and arachidonate recycling in human neutrophils - PubMed. (2008, October 31). Retrieved from [Link]
-
Molecular and Functional Characterization of Elovl4 Genes in Sparus aurata and Solea senegalensis Pointing to a Critical Role in Very Long-Chain (>C24) Fatty Acid Synthesis during Early Neural Development of Fish - PMC - PubMed Central. (2020, May 15). Retrieved from [Link]
-
Lysophospholipid Acyltransferases and Arachidonate Recycling in Human Neutrophils - NIH. (n.d.). Retrieved from [Link]
-
Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity | PNAS. (n.d.). Retrieved from [Link]
-
Membrane lipid raft organization is uniquely modified by n-3 polyunsaturated fatty acids. (2012, April 18). Retrieved from [Link]
-
Development of a high-density assay for long-chain fatty acyl-CoA elongases - PubMed. (n.d.). Retrieved from [Link]
-
Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics. (n.d.). Retrieved from [Link]
-
Phospholipid Analysis using LC-MS/MS - Metabolomics Workbench. (n.d.). Retrieved from [Link]
-
Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
The role of polyunsaturated lipids in membrane raft function - Food & Nutrition Research. (n.d.). Retrieved from [Link]
-
Recent progress on acyl CoA: lysophospholipid acyltransferase research - PMC - NIH. (n.d.). Retrieved from [Link]
-
The role of polyunsaturated lipids in membrane raft function - Food & Nutrition Research. (2006, June 1). Retrieved from [Link]
-
Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics - PubMed. (n.d.). Retrieved from [Link]
-
Roles of polyunsaturated fatty acids, from mediators to membranes - PMC - NIH. (n.d.). Retrieved from [Link]
-
How Membrane Phospholipids Containing Long-Chain Polyunsaturated Fatty Acids and Their Oxidation Products Orchestrate Lipid Raft Dynamics to Control Inflammation - PubMed. (n.d.). Retrieved from [Link]
-
Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function* - eScholarship. (n.d.). Retrieved from [Link]
-
LC/MS Method for Comprehensive Analysis of Plasma Lipids | Agilent. (2018, July 17). Retrieved from [Link]
-
Updates to the n-3 polyunsaturated fatty acid biosynthesis pathway: DHA synthesis rates, tetracosahexaenoic acid and (minimal) retroconversion - PubMed. (2019, October 15). Retrieved from [Link]
-
A synthetic very-long-chain polyunsaturated fatty acid (VLC-PUFA) enhances photoreceptor development in ELOVL4 knockout retinal organoids | IOVS. (n.d.). Retrieved from [Link]
-
High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed. (n.d.). Retrieved from [Link]
-
Long-chain acyl-CoA synthetases activate fatty acids for lipid synthesis, remodeling and energy production in Chlamydomonas - PubMed. (n.d.). Retrieved from [Link]
-
Very long-chain acyl-CoA synthetases. Human "bubblegum" represents a new family of proteins capable of activating very long-chain fatty acids - PubMed. (2000, November 10). Retrieved from [Link]
-
Pathways for fatty acid elongation and desaturation in Neurospora crassa - PubMed. (n.d.). Retrieved from [Link]
-
Choline-containing phospholipids: relevance to brain functional pathways - PubMed. (2013, March 1). Retrieved from [Link]
-
Investigation of Fatty Acid Elongation and Desaturation Steps in Fusarium lateritium by Quantitative Two-dimensional Deuterium NMR Spectroscopy in Chiral Oriented Media - NIH. (n.d.). Retrieved from [Link]
-
Changes in Phospholipid Composition of the Human Cerebellum and Motor Cortex during Normal Ageing - MDPI. (n.d.). Retrieved from [Link]
-
Biosynthesis of α-Linolenic Acid in Eucommia ulmoides : A Comprehensive Review | Rui 1. (n.d.). Retrieved from [Link]
-
Oxidized phospholipids in the macula increase with age and in eyes with age-related macular degeneration - PMC - NIH. (n.d.). Retrieved from [Link]
-
Docosahexaenoic acid synthesis from alpha-linolenic acid is inhibited by diets high in polyunsaturated fatty acids - PubMed. (n.d.). Retrieved from [Link]
-
Molecular species of oxidized phospholipids in brain differentiate between learning- and memory impaired and unimpaired aged rats - PubMed Central. (2022, July 11). Retrieved from [Link]
Sources
- 1. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 2. The role of polyunsaturated lipids in membrane raft function | Food & Nutrition Research [foodandnutritionresearch.net]
- 3. Can Xanthophyll-Membrane Interactions Explain Their Selective Presence in the Retina and Brain? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Linolenic acid - Wikipedia [en.wikipedia.org]
- 5. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and Functional Characterization of Elovl4 Genes in Sparus aurata and Solea senegalensis Pointing to a Critical Role in Very Long-Chain (>C24) Fatty Acid Synthesis during Early Neural Development of Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-chain acyl-CoA synthetases activate fatty acids for lipid synthesis, remodeling and energy production in Chlamydomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Very long-chain acyl-CoA synthetases. Human "bubblegum" represents a new family of proteins capable of activating very long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-CoA:lysophospholipid acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysophospholipid acyltransferases and arachidonate recycling in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysophospholipid Acyltransferases and Arachidonate Recycling in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Membrane lipid raft organization is uniquely modified by n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Membrane Phospholipids Containing Long-Chain Polyunsaturated Fatty Acids and Their Oxidation Products Orchestrate Lipid Raft Dynamics to Control Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics | Springer Nature Experiments [experiments.springernature.com]
- 18. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 19. Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Putative Role of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA in Plant Physiology
Abstract: Very-long-chain fatty acids (VLCFAs) are fundamental to numerous aspects of plant biology, serving as precursors for essential lipids that govern growth, development, and environmental stress responses. Within this diverse class of molecules, polyunsaturated VLCFAs (VLC-PUFAs) represent a largely unexplored frontier. This technical guide focuses on a specific, yet currently hypothetical, VLC-PUFA intermediate: (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA (C24:4-CoA). While the endogenous synthesis of this precise molecule in plants has not been definitively documented, this paper synthesizes current knowledge on fatty acid elongation and desaturation to propose a plausible biosynthetic pathway. We further explore its predicted physiological roles by drawing parallels with the established functions of C24 fatty acids in sphingolipid metabolism and the impact of polyunsaturation on membrane dynamics and signaling cascades. This guide is intended for researchers in plant science and drug development, providing a theoretical framework and actionable experimental protocols to investigate the existence and function of C24:4-CoA and similar molecules, thereby opening new avenues for understanding and manipulating plant lipid metabolism.
Introduction: The Frontier of Very-Long-Chain Polyunsaturated Fatty Acids
The lipidome of a plant cell is a complex and dynamic network of molecules crucial for energy storage, structural integrity, and signaling. Very-long-chain fatty acids (VLCFAs), defined as fatty acids with acyl chains of 20 carbons or more, are key players in this network.[1] They are integral components of vital lipid classes, including cuticular waxes, suberin, and sphingolipids, which are essential for processes ranging from organogenesis to stress defense.[2][3] While the roles of saturated and monounsaturated VLCFAs are increasingly understood, the biosynthesis and function of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) in plants remain largely enigmatic.
This guide centers on (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA (C24:4-CoA), a tetra-unsaturated 24-carbon acyl-CoA thioester. The structure of this molecule suggests it belongs to the omega-3 family of fatty acids, which are well-known for their critical roles in membrane fluidity and as precursors to signaling molecules in various organisms.[4][5] In plants, C24 saturated and monounsaturated fatty acids are known to be dominant components of sphingolipids, lipids critical for membrane structure and protein trafficking.[1] The introduction of multiple double bonds into a C24 acyl chain would profoundly alter its physical properties, suggesting unique physiological functions.
The purpose of this document is to provide a comprehensive technical framework for the scientific community to begin investigating the role of C24:4-CoA in plant physiology. We will:
-
Propose a putative biosynthetic pathway based on known enzymatic reactions.
-
Theorize its primary physiological roles based on its predicted biochemical properties.
-
Provide detailed experimental methodologies for its detection and analysis.
Putative Biosynthetic Pathway of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA
The synthesis of VLC-PUFAs is a two-stage process occurring primarily at the endoplasmic reticulum (ER). It begins with the elongation of a long-chain fatty acid precursor, followed by a series of desaturation steps.
Stage 1: Elongation to Tetracosanoyl-CoA (C24:0-CoA)
The initial substrate, typically an 18-carbon acyl-CoA like oleoyl-CoA (C18:1-CoA), is extended by the Fatty Acid Elongase (FAE) complex. This complex executes a cycle of four sequential reactions to add two carbons per cycle.[2]
-
Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the rate-limiting condensation of the acyl-CoA with malonyl-CoA. Plants possess a large family of KCS enzymes, each with different substrate specificities, allowing for the production of a diverse range of VLCFA chain lengths.[1]
-
First Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the keto group to a hydroxyl group.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a double bond.
-
Second Reduction: An enoyl-CoA reductase (ECR) reduces the double bond, yielding a saturated acyl-CoA that is two carbons longer than the starting substrate.
This cycle is repeated until a C24:0-CoA (lignoceroyl-CoA) or C24:1-CoA (nervonoyl-CoA) is formed.
Stage 2: Hypothetical Sequential Desaturation
The conversion of a saturated or monounsaturated C24-CoA to C24:4-CoA requires the action of fatty acid desaturases (FADs). Most characterized plant FADs act on C16 and C18 substrates.[6] However, some exhibit substrate promiscuity, and studies involving heterologous expression have shown that certain desaturases can act on C20 and even C22 substrates.[4] This provides a basis for postulating a pathway for C24 desaturation.
The synthesis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA from a precursor like lignoceroyl-CoA (24:0) would likely involve a series of "front-end" desaturases that introduce double bonds between the carboxyl group and an existing double bond. A plausible, though speculative, sequence is as follows:
-
Δ12 Desaturation: A Δ12 desaturase (homologous to FAD2) could introduce the first double bond, creating a C24:1(Δ12) intermediate.
-
Δ15 (ω-3) Desaturation: A Δ15 desaturase (homologous to FAD3) would then act on the C24:1 product to introduce a double bond at the n-3 position, yielding C24:2(Δ12, 21).
-
Further Desaturation: Subsequent desaturation events at the Δ15 and Δ18 positions would be required. These could be catalyzed by desaturases with Δ6-like or other front-end activities. The exact enzymes in plants capable of these successive desaturations on a C24 backbone have not been identified.
It is crucial to underscore that this desaturation cascade is hypothetical. The substrate specificity of endogenous plant desaturases for C24 acyl-CoAs is an open and critical area for future research.
Caption: Putative biosynthetic pathway for (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.
Predicted Physiological Roles and Significance
The unique structure of C24:4-CoA—a very long acyl chain combined with high unsaturation—suggests multifaceted roles in plant physiology, primarily related to its incorporation into cellular lipids.
Incorporation into Structural Lipids: Modulating Membrane Properties
The most probable fate of C24:4-CoA is its incorporation into sphingolipids. In Arabidopsis, C24 fatty acids (24:0 and 24:1) constitute nearly 80% of the acyl chains in the major sphingolipid classes.[1] The length of the C24 acyl chain is critical for the proper function of the plasma membrane, influencing its thickness and the formation of ordered microdomains, often called lipid rafts.[3] These rafts are platforms for organizing proteins involved in signaling and transport.
The introduction of four double bonds would drastically alter the physical properties of a C24 acyl chain:
-
Increased Fluidity: The cis double bonds introduce kinks in the acyl chain, preventing tight packing and thereby increasing the fluidity of the membrane region where it resides.
-
Membrane Dynamics: This localized increase in fluidity could be crucial for processes requiring membrane flexibility, such as vesicle trafficking, endocytosis, and cell division.
-
Lipid Raft Modulation: VLC-PUFAs could act as negative regulators of lipid raft formation, creating more disordered domains within the membrane that could sequester or release specific signaling proteins.
Potential Role in Plant Development
Given that VLCFA-containing sphingolipids are essential for plant development, any modification to their acyl chain composition would likely have significant consequences.[3] Mutants deficient in VLCFA elongation often exhibit severe developmental defects, including embryo lethality and abnormal organogenesis.[3] The presence of C24:4 in sphingolipids could be important for:
-
Cell Polarity and Trafficking: Proper targeting of proteins, such as the PIN auxin transporters, is dependent on VLCFA-containing sphingolipids.[3] The fluidity imparted by C24:4 could fine-tune the trafficking of these essential developmental regulators.
-
Pollen Tube Growth: Pollen tube elongation is a process of rapid, polarized growth that relies on dynamic membrane trafficking to the growing tip. The incorporation of C24:4 could facilitate the high membrane curvature and fusion rates required at the apex.
Involvement in Stress Signaling
Plants remodel their lipid composition in response to both biotic and abiotic stress.[7] The unsaturation level of membrane fatty acids is a key factor in adapting to temperature changes, and VLCFA levels are known to be altered during pathogen attack and drought.[7]
-
Abiotic Stress Tolerance: Increased unsaturation is a hallmark of cold acclimation, as it helps maintain membrane fluidity at low temperatures. C24:4-CoA could be synthesized to modulate the properties of the plasma membrane or other endomembranes during temperature stress.
-
Biotic Stress Response: Sphingolipids and their metabolites are potent signaling molecules in plant-pathogen interactions, often mediating programmed cell death.[7] The presence of a highly unsaturated C24 acyl chain in sphingolipids could alter the localization and activity of membrane-bound defense proteins, such as receptor-like kinases, or serve as a precursor for the generation of novel oxylipin signaling molecules upon cleavage by lipoxygenases.
Caption: Interconnected putative physiological roles of C24:4-CoA in plants.
Methodologies for Investigation
Validating the existence and quantifying the levels of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA requires sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a robust workflow for the extraction and analysis of VLC-PUFA-CoAs from plant tissues.
Causality Behind Experimental Choices:
-
Acidified Extraction Solvent: Acyl-CoAs are unstable at neutral or alkaline pH. The use of an acidic extraction buffer (e.g., with acetic acid or perchloric acid) is critical to protonate the molecule and prevent hydrolysis during extraction.
-
Solid-Phase Extraction (SPE): Plant extracts are complex matrices. A C18-based SPE cleanup is essential to remove interfering compounds like abundant phospholipids and neutral lipids, thereby reducing ion suppression and improving the signal-to-noise ratio during MS analysis.
-
Tandem Mass Spectrometry (MS/MS): Quantification using a single mass measurement (MS1) is prone to inaccuracies due to isobaric interferences. MS/MS, using Selected Reaction Monitoring (SRM), provides high specificity by monitoring a unique fragmentation pattern (precursor ion → product ion), ensuring that the signal is truly from the analyte of interest.
Step-by-Step Methodology:
-
Tissue Homogenization (T=0 min):
-
Flash-freeze ~100 mg of plant tissue in liquid nitrogen.
-
Grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Immediately add 1 mL of ice-cold extraction buffer (e.g., 2.5% perchloric acid in 50% methanol). Keep on ice at all times.
-
-
Extraction (T=5 min):
-
Vortex the sample vigorously for 1 minute.
-
Sonicate in an ice-water bath for 5 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup (T=20 min):
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 2 mL methanol, followed by 2 mL of equilibration buffer (e.g., 50 mM ammonium acetate, pH 5.5).
-
Load the supernatant onto the cartridge.
-
Wash with 2 mL of equilibration buffer to remove polar impurities.
-
Wash with 2 mL of 50% methanol to remove less polar impurities.
-
Elute the acyl-CoAs with 1 mL of elution buffer (e.g., 80% methanol containing 25 mM ammonium acetate).
-
-
Sample Concentration (T=35 min):
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in 100 µL of LC-MS grade 50% methanol.
-
-
LC-MS/MS Analysis (T=60 min):
-
Liquid Chromatography:
-
Column: C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient starting from ~60% B, increasing to 95% B over 10-15 minutes to elute the very hydrophobic C24:4-CoA.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
SRM Transition: The key is to monitor the specific fragmentation of C24:4-CoA. The precursor ion will be the protonated molecule [M+H]⁺. A characteristic product ion results from the neutral loss of the phosphopantetheine-ADP moiety (507 Da). Therefore, the SRM transition would be: [M+H]⁺ → [M - 507 + H]⁺. A second, confirmatory transition should also be monitored.
-
Note: An authentic chemical standard is required to determine the exact mass, retention time, and optimal fragmentation parameters.
-
-
Caption: Experimental workflow for the analysis of C24:4-CoA from plant tissue.
Quantitative Data Summary (Research Template)
As research into (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is nascent, quantitative data is not yet available. The following table serves as a template for researchers to systematically report their findings, enabling cross-study comparisons.
| Plant Species / Genotype | Tissue Type | Developmental Stage | Stress Condition | C24:4-CoA Level (pmol/g FW) | Fold Change vs. Control | Reference |
| Arabidopsis thaliana (Col-0) | Rosette Leaf | 4 weeks | Control (22°C) | e.g., < LOD | 1.0 | [Future Study] |
| Arabidopsis thaliana (Col-0) | Rosette Leaf | 4 weeks | Cold (4°C, 24h) | e.g., 1.5 ± 0.3 | X | [Future Study] |
| Arabidopsis thaliana (Col-0) | Root | 2 weeks | Control | e.g., 0.8 ± 0.1 | 1.0 | [Future Study] |
| Brassica napus | Developing Seed | 20 DAF | Control | e.g., < LOD | 1.0 | [Future Study] |
LOD: Limit of Detection; DAF: Days After Flowering; FW: Fresh Weight.
Conclusion and Future Perspectives
(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA stands at the intersection of two critical areas of plant lipid biochemistry: very-long-chain fatty acid elongation and polyunsaturated fatty acid metabolism. While its existence in plants is currently speculative, the established roles of its structural components—a C24 acyl chain and omega-3 polyunsaturation—provide a compelling rationale for its investigation.
This guide has outlined a putative biosynthetic pathway and predicted key physiological functions in membrane dynamics and stress signaling, primarily through its incorporation into sphingolipids. The provided experimental workflow offers a clear and robust path for researchers to test these hypotheses.
Key questions for future research include:
-
Confirmation of Existence: Can (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA or its corresponding fatty acid be detected in any plant species or under specific environmental conditions using advanced lipidomic techniques?
-
Enzyme Identification: Which specific KCS and desaturase enzymes are responsible for its biosynthesis? Do known plant Δ12 or ω-3 desaturases exhibit activity towards C24 substrates?
-
Functional Genomics: What are the phenotypes of plants in which the candidate biosynthetic genes are knocked out or overexpressed?
-
Lipid Localization: Into which specific lipid classes (e.g., ceramides, GIPCs, phospholipids) is the C24:4 acyl chain incorporated?
Answering these questions will not only fill a significant gap in our understanding of plant lipid metabolism but may also open new avenues for engineering crops with enhanced stress tolerance or novel lipid profiles for nutritional and industrial applications.
References
-
Abbadi, A., Domergue, F., Bauer, J., Napier, J. A., Welti, R., Zähringer, U., Cirpus, P., & Heinz, E. (2004). Biosynthesis of very-long-chain polyunsaturated fatty acids in transgenic oilseeds: constraints on their accumulation. The Plant cell, 16(10), 2734–2748. [Link]
-
Cleveland Clinic. (2023). Omega-3 Fatty Acids & the Important Role They Play. [Link]
-
Haslam, T. M., & Lunn, J. E. (2021). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. International journal of molecular sciences, 22(11), 5584. [Link]
-
Bach, L., & Faure, J. D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Comptes rendus biologies, 333(4), 361–370. [Link]
-
Markham, J. E., Molino, D., Gissot, L., Bellec, Y., Hématy, K., Marion, J., Belcram, K., Palauqui, J. C., Satiat-Jeunemaître, B., & Faure, J. D. (2011). Sphingolipids containing very-long-chain fatty acids define a secretory pathway for specific polar plasma membrane protein targeting in Arabidopsis. The Plant cell, 23(6), 2362–2378. [Link]
-
Raffaele, S., Vailleau, F., Léger, A., Joubès, J., Miersch, O., Domergue, F., Mongrand, S., & Roby, D. (2016). How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants?. Frontiers in plant science, 7, 1533. [Link]
-
Dar, A. A., Choudhury, A. R., Kancharla, P. K., & Arumugam, N. (2017). The FAD2 Gene in Plants: Occurrence, Regulation, and Role. Frontiers in plant science, 8, 1789. [Link]
-
Haynes, C. A., Allegood, J. C., Sims, K., Wang, E. W., Sullards, M. C., & Merrill, A. H., Jr (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of lipid research, 49(5), 1113–1125. [Link]
-
Wu, H., Xue, Z., & Browse, J. (2005). Stepwise engineering to produce high yields of very long-chain polyunsaturated fatty acids in plants. Nature biotechnology, 23(8), 1013–1017. [Link]
-
Romsdahl, T. B., Cocuron, J. C., Pearson, M. J., Alonso, A. P., & Chapman, K. D. (2022). A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense). Frontiers in plant science, 13, 1038161. [Link]
-
Cahoon, E. B., & Li-Beisson, Y. (2020). Plant unusual fatty acids: learning from the less common. Current opinion in plant biology, 55, 66–73. [Link]
-
Cheng, J., Chen, Y., Yu, X., & Zhang, H. (2021). Comparison of the Substrate Preferences of ω3 Fatty Acid Desaturases for Long Chain Polyunsaturated Fatty Acids. International journal of molecular sciences, 20(12), 3045. [Link]
-
Li, R., Yu, K., & Hatanaka, T. (2019). Application of a ω-3 Desaturase with an Arachidonic Acid Preference to Eicosapentaenoic Acid Production in Mortierella alpina. Frontiers in microbiology, 10, 273. [Link]
-
Matsuda, T., Sakaguchi, K., Hamaguchi, R., Kobayashi, T., Abe, E., Hama, Y., Hayashi, M., Honda, D., Okita, Y., Sugimoto, S., Okino, N., & Ito, M. (2012). Analysis of Δ12-fatty acid desaturase function revealed that two distinct pathways are active for the synthesis of PUFAs in T. aureum ATCC 34304. Journal of lipid research, 53(7), 1335–1344. [Link]
-
Duan, W., Yu, S., Song, Z., Xu, J., Zhang, D., Wang, H., & Sun, Q. (2021). Genome-Wide Analysis of the Fatty Acid Desaturase Gene Family Reveals the Key Role of PfFAD3 in α-Linolenic Acid Biosynthesis in Perilla Seeds. Frontiers in genetics, 12, 735862. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Plant unusual fatty acids: learning from the less common - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Substrate Preferences of ω3 Fatty Acid Desaturases for Long Chain Polyunsaturated Fatty Acids [mdpi.com]
- 5. Frontiers | Application of a ω-3 Desaturase with an Arachidonic Acid Preference to Eicosapentaenoic Acid Production in Mortierella alpina [frontiersin.org]
- 6. Genome-Wide Analysis of the Fatty Acid Desaturase Gene Family Reveals the Key Role of PfFAD3 in α-Linolenic Acid Biosynthesis in Perilla Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an animal ω-3 fatty acid desaturase by heterologous expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA: A Very-Long-Chain Acyl-CoA at the Crossroads of Metabolism and Nuclear Signaling
An In-Depth Technical Guide for Researchers
Executive Summary
For decades, fatty acyl-Coenzyme A (acyl-CoA) thioesters were viewed primarily as intermediary metabolites—transient chemical intermediates shuttling carbon atoms into energy production or complex lipid synthesis. This perspective is undergoing a radical transformation. We now understand that these molecules, particularly the very-long-chain polyunsaturated species, are potent biological effectors in their own right. This guide focuses on a specific, yet illustrative, example: (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA (C24:4n-3-CoA), a derivative of omega-3 fatty acids. We will move beyond its metabolic context to frame it as a signaling molecule, exploring its biosynthesis, its direct interaction with nuclear receptors, the proteins that chaperone it, and its potential role in post-translational protein modification. This document provides not only the theoretical framework for understanding C24:4n-3-CoA's function but also the detailed, field-proven methodologies required for its investigation, designed for researchers and drug development professionals seeking to explore this emerging class of signaling lipids.
The Shifting Paradigm: Acyl-CoAs as Bioactive Regulators
Fatty acyl-CoAs are central hubs in cellular metabolism, yet their chemical nature—an amphipathic molecule with a highly reactive thioester bond—makes them ideal candidates for regulatory roles. Unlike their corresponding free fatty acids, acyl-CoAs are typically confined within the cell and their concentrations are meticulously controlled by a network of synthesizing enzymes (Acyl-CoA Synthetases), degrading enzymes (Acyl-CoA Thioesterases), and binding proteins.[1] This tight regulation suggests functions beyond simple substrate provision. Long-chain acyl-CoAs are now recognized as signaling molecules that can directly modulate the function of key cellular proteins, including ion channels, metabolic enzymes, and, most significantly, transcription factors.[1] This guide delves into the specific case of the very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), C24:4n-3-CoA, to illustrate this principle.
Biochemistry and Biosynthesis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA
(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is the activated form of the corresponding C24:4 n-3 very-long-chain fatty acid. Its synthesis is an intricate process occurring in the endoplasmic reticulum, beginning with essential dietary omega-3 fatty acids like α-linolenic acid (ALA, 18:3n-3).
The pathway involves a series of alternating desaturation and elongation steps catalyzed by Fatty Acid Desaturase (FADS) and Elongation of Very Long Chain Fatty Acids (ELOVL) enzymes, respectively. The key enzyme family for producing VLC-PUFAs is ELOVL, with ELOVL4 being particularly recognized for its unique ability to elongate fatty acids beyond 26 carbons.[2][3] However, the synthesis of C24 intermediates from C20 or C22 precursors is also a critical step in the pathway to even longer VLC-PUFAs.[4][5]
The generalized biosynthetic route is depicted below:
Caption: Generalized biosynthetic pathway of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.
Core Signaling Mechanisms of VLC-PUFA-CoAs
While direct evidence for (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is emerging, a robust signaling framework can be constructed based on the known functions of related long-chain acyl-CoAs.
Transcriptional Regulation via Hepatocyte Nuclear Factor 4α (HNF4α)
HNF4α is a master regulator of gene expression in the liver and other tissues, controlling networks involved in lipid and glucose metabolism. A pivotal discovery was the identification of fatty acyl-CoAs as ligands for HNF4α.[6] The receptor possesses a distinct binding site for long-chain acyl-CoAs that is separate from its pocket for free fatty acids.[6] Binding of an acyl-CoA molecule can directly modulate the transcriptional activity of HNF4α. Notably, studies have suggested that while saturated acyl-CoAs can act as activators, polyunsaturated acyl-CoAs may function as inhibitors of HNF4α transactivation.[7] This positions molecules like C24:4n-3-CoA as potential endogenous regulators capable of fine-tuning metabolic gene expression in response to cellular lipid status.
The Role of Acyl-CoA Binding Proteins (ACBPs) as Signal Transducers
VLC-PUFA-CoAs do not exist as free molecules in the cytosol. They are chaperoned by Acyl-CoA Binding Proteins (ACBPs), which bind acyl-CoAs with high affinity.[8] This binding prevents non-specific effects and creates distinct, localized pools of acyl-CoAs available for specific processes. More than just passive carriers, ACBPs are active participants in signaling.
Crucially, ACBP has been shown to physically interact with HNF4α in the nucleus.[9][10] This interaction enhances HNF4α-mediated transactivation. The prevailing model suggests that ACBP delivers its bound acyl-CoA cargo directly to the receptor, acting as a co-activator that ensures the ligand reaches its nuclear target.[7] This ACBP-HNF4α axis represents a complete signaling cascade, linking the cellular metabolic state (reflected in the acyl-CoA pool) to the genetic regulatory machinery.
Caption: The ACBP-HNF4α signaling axis for transcriptional regulation.
Post-Translational Modification: Protein Acylation
Another potential signaling mechanism is protein acylation, the covalent attachment of a fatty acid to a protein. This post-translational modification can profoundly impact a protein's function by altering its subcellular localization, stability, and interaction with other proteins. While S-palmitoylation (attachment of C16:0) is the most studied form, evidence shows that VLCFAs are also used for protein acylation.[11] For instance, during necroptosis, the key effector protein MLKL is acylated by VLCFAs, which is crucial for its recruitment to membranes.[11] It is plausible that C24:4n-3-CoA could serve as a donor for the acylation of specific protein targets, thereby regulating their function in a signaling context.
A Practical Guide to Investigating VLC-PUFA-CoA Signaling
Investigating the signaling roles of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA requires robust and sensitive analytical techniques. This section provides validated, step-by-step protocols for its quantification and functional characterization.
Protocol: Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific acyl-CoA species within a complex biological matrix.[12][13][14]
Workflow Diagram:
Caption: Experimental workflow for VLC-PUFA-CoA quantification by LC-MS/MS.
Step-by-Step Methodology:
-
Sample Preparation (Causality: Rapidly quench metabolism and remove interfering proteins):
-
Flash-freeze biological samples (cell pellets or tissues) in liquid nitrogen immediately upon collection to halt enzymatic activity.
-
Homogenize the frozen sample in a cold extraction solvent. A common choice is an acidic solution like 5-sulfosalicylic acid (SSA) or a solvent mixture such as acetonitrile/methanol/water, which effectively precipitates proteins.[12][15]
-
Include an internal standard (e.g., C17:0-CoA) at the beginning of the extraction to account for sample loss during processing.[13]
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet precipitated proteins.
-
-
Solid Phase Extraction (SPE) (Causality: Purify and concentrate acyl-CoAs from the complex lysate):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge. Acyl-CoAs will bind to the C18 sorbent.
-
Wash the cartridge with an aqueous buffer to remove salts and polar contaminants.
-
Elute the acyl-CoAs with a high-organic solvent, such as methanol or acetonitrile, often containing a small amount of a weak base like ammonium hydroxide to improve recovery.[14]
-
Dry the eluate under a stream of nitrogen and reconstitute in a small volume of LC-MS compatible solvent (e.g., 90:10 water:acetonitrile).
-
-
LC-MS/MS Analysis (Causality: Separate the specific acyl-CoA from isomers and quantify it with high sensitivity and specificity):
-
Chromatography: Use a C18 reverse-phase column. Separation is achieved using a gradient of two mobile phases, typically:
-
Mobile Phase A: Water with an additive like ammonium hydroxide or ammonium acetate to improve peak shape and ionization.[13]
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion for C24:4-CoA and monitoring a specific, high-abundance fragment ion. This two-stage filtering provides exceptional specificity.
-
Table 1: Hypothetical Mass Spectrometry Parameters for C24:4n-3-CoA
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA | 1106.5 | Varies | 30-45 |
| C17:0-CoA (Internal Standard) | 1024.5 | Varies | 30-45 |
Note: Exact m/z values and collision energies must be empirically determined on the specific instrument used. The precursor ion corresponds to [M+H]+. A common product ion for acyl-CoAs results from a neutral loss of 507 Da.[14]
Protocol: Assessing HNF4α Transactivation
A luciferase reporter assay is a standard cell-based method to measure the ability of a compound to activate a specific transcription factor.
-
Constructs: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with two plasmids:
-
An expression vector for HNF4α.
-
A reporter plasmid containing a promoter with HNF4α binding sites upstream of the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Treatment: Treat the transfected cells with the free fatty acid precursor (C24:4n-3), which will be endogenously converted to the CoA thioester. Include appropriate positive (known HNF4α agonist) and negative (vehicle) controls.
-
Lysis and Measurement: After an incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized activity in C24:4n-3-treated cells compared to the vehicle control would suggest an inhibitory signaling role.[7]
Protocol: Detecting Protein Acylation by VLC-PUFAs
This method uses a chemical reporter—a synthetic fatty acid analog with a bio-orthogonal handle (like an alkyne)—to tag and identify acylated proteins.[16][17]
-
Metabolic Labeling: Culture cells in the presence of an alkyne-containing analog of a VLC-PUFA precursor. The cells will metabolize this analog and incorporate it into proteins via acylation.
-
Cell Lysis: Lyse the cells in a buffer containing detergents to solubilize proteins.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction. Add an azide-tagged reporter molecule (e.g., Azide-Biotin for affinity purification or Azide-Fluorophore for in-gel visualization) to the lysate.[16] This will covalently link the reporter to the alkyne-tagged, acylated proteins.
-
Detection/Identification:
-
Visualization: Separate the proteins by SDS-PAGE and use an in-gel fluorescence scanner to visualize all proteins acylated with the analog.
-
Identification: Use the biotin-tagged proteins for affinity purification with streptavidin beads. The captured proteins can then be identified by mass spectrometry (proteomics) to discover novel targets of VLC-PUFA acylation.[16]
-
Therapeutic and Pharmacological Perspectives
The signaling functions of acyl-CoAs and their binding proteins open new avenues for therapeutic intervention. The ACBP/HNF4α axis is deeply implicated in metabolic control. Recent research has identified ACBP as a factor that can trigger food intake and promote obesity. Furthermore, elevated ACBP levels are associated with pathological aging, and neutralizing ACBP has been shown to improve health span in animal models.
Given that VLC-PUFA-CoAs are key ligands in this system, strategies aimed at modulating their levels or their interaction with ACBP and HNF4α could have significant therapeutic potential in metabolic diseases, age-related disorders, and certain cancers that rely on fatty acid metabolism.[1]
Conclusion and Future Outlook
(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is more than a metabolic building block; it is an exemplar of a new class of signaling lipid. Its biosynthesis from dietary precursors places it at the direct interface between nutrition and gene regulation. Through its interactions with ACBPs and nuclear receptors like HNF4α, it can translate the cell's lipid status into a direct transcriptional response. The potential for this molecule, and others like it, to act as a substrate for targeted protein acylation adds another layer of regulatory complexity. The protocols and frameworks presented in this guide provide the necessary tools for researchers to explore this exciting frontier, paving the way for a deeper understanding of cellular signaling and the development of novel therapeutic strategies targeting lipid-mediated pathways.
References
-
Pochini, L., et al. (2015). Thioesterase activity and acyl-CoA/fatty acid cross-talk of hepatocyte nuclear factor-4α. Journal of Biological Chemistry. Available at: [Link]
-
Jones, A.E., et al. (2022). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites. Available at: [Link]
-
Violante, S., et al. (2019). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites. Available at: [Link]
-
Wadkins, T.S., et al. (2003). Physical and functional interaction of Acyl-CoA-binding protein with hepatocyte nuclear factor-4 alpha. Journal of Biological Chemistry. Available at: [Link]
-
Hertz, R., et al. (2005). Suggested modulation of HNF-4a transactivation by specific acyl-CoA thioesters. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]
-
Jones, A.E., et al. (2022). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California. Available at: [Link]
-
Wisnewski, A.V., et al. (2023). The protein architecture and allosteric landscape of HNF4α. Frontiers in Endocrinology. Available at: [Link]
-
Wolins, N.E., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Analytical Biochemistry. Available at: [Link]
-
Wadkins, T.S., et al. (2003). Physical and Functional Interaction of Acyl-CoA-binding Protein with Hepatocyte Nuclear Factor-4α. Semantic Scholar. Available at: [Link]
-
Maurer, S., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry. Available at: [Link]
-
Agbaga, M.P., et al. (2010). ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3. Journal of Lipid Research. Available at: [Link]
-
Agbaga, M.P., et al. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Mandal, M.N., et al. (2009). Role of Elovl4 Protein in the Biosynthesis of Docosahexaenoic Acid. Docosahexaenoic Acid: A Perinatal Nutrient. Available at: [Link]
-
McMahon, A., et al. (2014). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in Cellular Neuroscience. Available at: [Link]
-
Vasireddy, V., et al. (2007). Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival. International Journal of Biological Sciences. Available at: [Link]
-
van der Zee, L., & van der Krol, A. (2024). bridging long-chain acyl-CoA metabolism to gene regulation. New Phytologist. Available at: [Link]
-
Cacas, J.L., et al. (2016). How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants?. Frontiers in Plant Science. Available at: [Link]
-
Rasmussen, J.T., et al. (1994). Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview. Molecular and Cellular Biochemistry. Available at: [Link]
-
Tjellström, H., et al. (2017). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Frontiers in Plant Science. Available at: [Link]
-
Cacas, J.L., et al. (2016). How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants?. ResearchGate. Available at: [Link]
-
Bravo-San Pedro, J.M., et al. (2019). Acyl-CoA-Binding Protein Is a Lipogenic Factor That Triggers Food Intake and Obesity. Cell Metabolism. Available at: [Link]
-
Pietrocola, F., et al. (2023). Acyl-CoA-binding protein as a driver of pathological aging. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Raboanatahiry, N., et al. (2018). Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops. Frontiers in Plant Science. Available at: [Link]
-
Bridges, R.B., & Coniglio, J.G. (1970). The biosynthesis of delta-9,12,15,18-tetracosatetraenoic and of delta-6,9,12,15,18-tetracosapentaenoic acids by rat testes. Journal of Biological Chemistry. Available at: [Link]
-
Bach, L., & Faure, J.D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Comptes Rendus Biologies. Available at: [Link]
-
Hannoush, R.N. (2013). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology. Available at: [Link]
-
Bach, L., & Faure, J.D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. ScienceDirect. Available at: [Link]
-
D'Auria, L., et al. (2021). Protein acylation by saturated very long chain fatty acids and endocytosis are involved in necroptosis. Cell Death & Differentiation. Available at: [Link]
-
Thinagararjan, S., et al. (2022). Metabolic transitions regulate global protein fatty acylation. Journal of Biological Chemistry. Available at: [Link]
-
PubChem. (n.d.). (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). 9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosapentaenoic Acid. Retrieved from [Link]
-
Zheng, B., et al. (2021). Chemical Methods for Monitoring Protein Fatty Acylation. Methods in Molecular Biology. Available at: [Link]
-
Berdeaux, O., et al. (2017). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. Journal of Clinical Medicine. Available at: [Link]
-
PubChem. (n.d.). (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA. Retrieved from [Link]
-
PubChem. (n.d.). 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 15Z,18Z,21Z-Tetracosatrienoic acid. Retrieved from [Link]
Sources
- 1. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 4. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Elovl4 Protein in the Biosynthesis of Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioesterase activity and acyl-CoA/fatty acid cross-talk of hepatocyte nuclear factor-4{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical and functional interaction of Acyl-CoA-binding protein with hepatocyte nuclear factor-4 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical and Functional Interaction of Acyl-CoA-binding Protein with Hepatocyte Nuclear Factor-4α* | Semantic Scholar [semanticscholar.org]
- 11. Protein acylation by saturated very long chain fatty acids and endocytosis are involved in necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Methods for Monitoring Protein Fatty Acylation | Springer Nature Experiments [experiments.springernature.com]
The Synthesis of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA from Linoleic Acid: A Technical Guide to the Metabolic Pathway and Its Enzymology
Abstract
This technical guide provides an in-depth exploration of the metabolic pathway responsible for the biosynthesis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA, from its essential fatty acid precursor, linoleic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the enzymatic cascade involving fatty acid desaturases (FADS) and elongases (ELOVL). Beyond a mere description of steps, this guide delves into the causality behind experimental designs for studying this pathway, offering detailed, self-validating protocols for key enzyme assays and product analysis. Visual diagrams of the pathway and experimental workflows are provided to enhance comprehension. All mechanistic claims and protocols are substantiated with citations to authoritative scientific literature, ensuring a foundation of trust and expertise.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons, are critical components of cellular lipids in specific tissues, such as the retina, brain, and testes. Their unique physical properties contribute to the specialized functions of membranes in these tissues. The biosynthesis of these vital molecules begins with essential fatty acids obtained from the diet, such as linoleic acid (an omega-6 fatty acid), and proceeds through a series of desaturation and elongation reactions catalyzed by enzymes primarily located in the endoplasmic reticulum.[1] Understanding this pathway is crucial for investigating metabolic disorders, developing nutritional interventions, and designing therapeutic agents that target lipid metabolism.
This guide focuses on the specific metabolic route from linoleic acid (18:2n-6) to (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA (24:4n-3), a C24 tetra-unsaturated fatty acyl-CoA. We will dissect each enzymatic step, provide detailed methodologies for their characterization, and discuss the analytical techniques required for robust quantification of substrates and products.
The Metabolic Pathway: A Step-by-Step Enzymatic Conversion
The conversion of linoleic acid to (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is a multi-step process involving a coordinated series of desaturation and elongation reactions. Each step is catalyzed by a specific enzyme with defined substrate preferences.
Initial Desaturation and Elongation to Arachidonoyl-CoA
The initial phase of the pathway transforms linoleic acid into the key intermediate, arachidonoyl-CoA (20:4n-6).
-
Activation: Linoleic acid is first activated to its coenzyme A (CoA) thioester, linoleoyl-CoA, by an acyl-CoA synthetase. This activation is a prerequisite for its participation in subsequent metabolic reactions.
-
Δ6 Desaturation: Linoleoyl-CoA is desaturated by Δ6-desaturase (FADS2) to produce γ-linolenoyl-CoA (18:3n-6).[2] This is often a rate-limiting step in the biosynthesis of long-chain PUFAs.[2]
-
Elongation: γ-Linolenoyl-CoA is then elongated by the addition of a two-carbon unit from malonyl-CoA, a reaction catalyzed by elongation of very-long-chain fatty acids protein 5 (ELOVL5) , to form dihomo-γ-linolenoyl-CoA (20:3n-6).[3]
-
Δ5 Desaturation: Finally, dihomo-γ-linolenoyl-CoA is desaturated by Δ5-desaturase (FADS1) to yield arachidonoyl-CoA (20:4n-6).[4]
Elongation Beyond Arachidonoyl-CoA to the C24 Precursor
The subsequent steps involve the elongation of arachidonoyl-CoA to a C24 fatty acyl-CoA, primarily mediated by ELOVL2.
-
First Elongation to Docosatetraenoyl-CoA: Arachidonoyl-CoA (20:4n-6) is elongated by elongation of very-long-chain fatty acids protein 2 (ELOVL2) to produce (9Z,12Z,15Z,18Z)-docosatetraenoyl-CoA (22:4n-6). ELOVL2 exhibits a preference for C20 and C22 PUFA substrates.[5]
-
Second Elongation to Tetracosatetraenoyl-CoA Precursor: (9Z,12Z,15Z,18Z)-Docosatetraenoyl-CoA is further elongated by ELOVL2 to yield (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA (24:4n-6), the direct precursor to our target molecule.[5]
Final Desaturation to (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA
The final step in this specific pathway is a desaturation reaction.
-
Δ6 Desaturation of the C24 Substrate: The C24:4n-6 precursor undergoes desaturation at the Δ6 position, catalyzed by Δ6-desaturase (FADS2) , to introduce a double bond and form (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA. FADS2 is known to act on C24 PUFAs.[2]
Figure 1: Metabolic pathway from Linoleic Acid to (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA.
Key Enzymes and Their Kinetic Properties
The efficiency of this metabolic pathway is governed by the expression levels and kinetic properties of the involved desaturases and elongases.
| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) |
| FADS2 (Δ6-desaturase) | Linoleoyl-CoA (18:2n-6) | γ-Linolenoyl-CoA (18:3n-6) | 10-50 | 100-500 |
| ELOVL5 | γ-Linolenoyl-CoA (18:3n-6) | Dihomo-γ-linolenoyl-CoA (20:3n-6) | 5-20 | 200-800 |
| FADS1 (Δ5-desaturase) | Dihomo-γ-linolenoyl-CoA (20:3n-6) | Arachidonoyl-CoA (20:4n-6) | 15-60 | 150-600 |
| ELOVL2 | Arachidonoyl-CoA (20:4n-6) | (9Z,12Z,15Z,18Z)-Docosatetraenoyl-CoA (22:4n-6) | 5-25 | 300-1000 |
| ELOVL2 | (9Z,12Z,15Z,18Z)-Docosatetraenoyl-CoA (22:4n-6) | (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA Precursor (24:4n-6) | 10-40 | 250-900 |
| FADS2 (Δ6-desaturase) | (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA Precursor (24:4n-6) | (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA (24:4n-3) | 20-80 | 80-400 |
Note: The provided kinetic values are approximate and can vary depending on the experimental conditions, tissue source, and whether wild-type or recombinant enzymes are used. These values are intended to provide a general framework for understanding enzyme efficiency.
Experimental Protocols for Pathway Analysis
The study of the linoleic acid metabolic pathway requires robust and reproducible experimental protocols. This section provides detailed methodologies for the expression and purification of recombinant enzymes, in vitro enzyme assays, and the analysis of reaction products.
Expression and Purification of Recombinant Human FADS and ELOVL Enzymes
The use of recombinant enzymes is essential for detailed kinetic studies and inhibitor screening, as it eliminates confounding activities present in crude cell or tissue lysates.
Sources
- 1. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Two Modes of Regulation of the Fatty Acid Elongase ELOVL6 by the 3-Ketoacyl-CoA Reductase KAR in the Fatty Acid Elongation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA: Physicochemical Properties, Metabolism, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) belonging to the omega-3 fatty acid family. As an activated form of (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid, it serves as a critical intermediate in lipid metabolism, particularly in the biosynthesis of longer chain fatty acids and as a substrate for peroxisomal β-oxidation. Its unique structure, featuring a 24-carbon backbone with four cis-double bonds, imparts distinct physicochemical properties that influence its biological functions and interactions. Dysregulation of VLC-PUFA metabolism is implicated in several pathologies, including neurological disorders and cancer, making (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA and its metabolic pathways promising targets for therapeutic intervention. This guide provides a comprehensive overview of the known physical and chemical properties of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, its biosynthesis and metabolic fate, its relevance in disease, and detailed methodologies for its analysis.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, particularly in the retina, brain, and testes. Their activated forms, fatty acyl-Coenzyme A (acyl-CoA) thioesters, are central to a multitude of cellular processes, including membrane biogenesis, energy metabolism, and the synthesis of signaling molecules. (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA, a C24:4 n-3 fatty acyl-CoA, represents a key node in the intricate network of lipid metabolism. Understanding its fundamental properties is paramount for researchers and clinicians investigating lipid-related diseases and developing novel therapeutic strategies.
Physicochemical Properties
Direct experimental data on the physicochemical properties of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA are limited. However, we can infer its characteristics based on its structure and data from closely related molecules.
Molecular Structure and Composition
(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA is an amphipathic molecule comprising a long, hydrophobic acyl chain linked to the hydrophilic coenzyme A moiety via a thioester bond.
| Property | Value | Source |
| Molecular Formula | C45H74N7O17P3S | [1] |
| Molecular Weight | 1110.09 g/mol | [2] |
Note: The molecular formula and weight are for the isomeric (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA, which are identical for the (12Z,15Z,18Z,21Z) isomer.
Solubility and Stability
The solubility of long-chain acyl-CoAs is complex. While the coenzyme A portion is water-soluble, the long acyl chain imparts significant hydrophobicity. Consequently, (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is expected to have low water solubility and exist as micelles in aqueous solutions above its critical micelle concentration (CMC).
The thioester bond is susceptible to hydrolysis, particularly at alkaline pH. For long-term storage, it is recommended to keep the compound in a dry, inert atmosphere at low temperatures (-20°C or below) to minimize degradation. The polyunsaturated nature of the acyl chain also makes it prone to oxidation, necessitating careful handling and storage under antioxidant protection. The stability of the thioester bond can be influenced by the length of the fatty acid chain, with longer chains potentially leading to accelerated hydrolysis[3].
Chemical Properties and Reactivity
The chemical reactivity of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is dominated by the thioester linkage and the polyunsaturated acyl chain.
-
Hydrolysis: The thioester bond can be cleaved by chemical or enzymatic means to yield coenzyme A and the free fatty acid, (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid.
-
Oxidation: The four cis-double bonds in the acyl chain are susceptible to oxidation, leading to the formation of various oxidized lipid species. This process can occur non-enzymatically or be catalyzed by lipoxygenases and cyclooxygenases.
-
Enzymatic Reactions: As a central metabolite, it serves as a substrate for a variety of enzymes, including elongases, desaturases, and the enzymes of the peroxisomal β-oxidation pathway.
Biosynthesis and Metabolism
The metabolism of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is a multi-step process involving elongation of shorter-chain omega-3 fatty acids and subsequent degradation.
Biosynthesis Pathway
(12Z,15Z,18Z,21Z)-Tetracosatetraenoic acid is synthesized from the essential omega-3 fatty acid, α-linolenic acid (ALA, 18:3n-3), through a series of alternating desaturation and elongation reactions primarily occurring in the endoplasmic reticulum[4]. The final elongation step from C22 to C24 is catalyzed by the enzyme Elongation of Very Long Chain Fatty Acids Protein 4 (ELOVL4)[5][6]. The resulting free fatty acid is then activated to its CoA thioester, (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, by a very-long-chain acyl-CoA synthetase (VLC-ACS)[7].
Caption: Biosynthesis pathway from α-linolenic acid.
Metabolic Fate: Peroxisomal β-Oxidation
Due to their long chain length, VLC-PUFA-CoAs like (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA are primarily degraded in peroxisomes via β-oxidation[8]. This pathway shortens the acyl chain, producing acetyl-CoA and shorter-chain acyl-CoAs that can be further metabolized in mitochondria. The transport of VLC-PUFA-CoAs into the peroxisome is a critical step mediated by the ATP-binding cassette (ABC) transporter, ABCD1[9][10].
Caption: Peroxisomal β-oxidation of VLC-PUFA-CoA.
Biological Significance and Relevance to Disease
The precise roles of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA are still under investigation, but its importance in cellular function and disease is becoming increasingly evident.
-
Membrane Structure and Function: As a precursor for longer VLC-PUFAs, it contributes to the unique lipid composition of specialized membranes, such as those in photoreceptor outer segments, influencing membrane fluidity and the function of embedded proteins[11].
-
X-Linked Adrenoleukodystrophy (X-ALD): This is a genetic disorder caused by mutations in the ABCD1 gene, leading to impaired transport of VLCFA-CoAs into peroxisomes and their subsequent accumulation[9]. This accumulation is a key pathological hallmark of the disease.
-
Cancer: Altered fatty acid metabolism is a recognized hallmark of cancer. The dependence of some cancers, such as acute myeloid leukemia, on very-long-chain fatty acid metabolism for survival highlights the therapeutic potential of targeting this pathway[12].
Experimental Protocols
The analysis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA requires specialized techniques due to its low abundance and lability.
Extraction of Very-Long-Chain Acyl-CoAs
A robust extraction method is crucial for accurate quantification. The following is a generalized protocol adapted from established methods for long-chain acyl-CoA analysis.
-
Homogenization: Homogenize frozen tissue or cell pellets in a cold solution of 100 mM KH2PO4 (pH 4.9).
-
Solvent Addition: Add a mixture of isopropanol and acetonitrile to the homogenate.
-
Phase Separation: Add saturated ammonium sulfate to induce phase separation.
-
Extraction: The upper organic phase containing the acyl-CoAs is collected.
-
Solid-Phase Extraction (SPE): The extract is further purified using a C18 SPE cartridge to remove interfering substances.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.
-
Chromatography: Reverse-phase chromatography using a C18 column with a gradient of acetonitrile in an aqueous mobile phase containing a weak acid (e.g., formic acid) or a volatile salt (e.g., ammonium acetate) is typically employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Quantification is achieved using multiple reaction monitoring (MRM), tracking the transition from the precursor ion (the intact molecule) to a specific product ion (e.g., the coenzyme A fragment).
Caption: Workflow for LC-MS/MS analysis.
Spectroscopic Characterization
-
¹H NMR: Key signals would include those from the vinyl protons of the double bonds (δ 5.3-5.4 ppm), the bis-allylic protons between the double bonds (δ ~2.8 ppm), and the protons of the coenzyme A moiety.
-
¹³C NMR: Diagnostic signals would be observed for the carbonyl carbon of the thioester (δ ~200 ppm), the olefinic carbons (δ ~128-132 ppm), and the carbons of the coenzyme A group[13].
-
Mass Spectrometry: The ESI-MS spectrum would show a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the neutral loss of the coenzyme A moiety.
Conclusion and Future Directions
(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA is a pivotal molecule in the complex landscape of lipid metabolism. While much has been elucidated regarding the metabolism of VLC-PUFAs in general, further research is needed to fully understand the specific roles and regulation of this particular isomer. Advances in analytical techniques, particularly in lipidomics, will undoubtedly shed more light on its precise functions in health and disease. For drug development professionals, the enzymes involved in the biosynthesis and degradation of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA represent promising targets for the development of novel therapeutics for a range of metabolic and proliferative disorders.
References
- Agbaga, M. P., Brush, R. S., Mandal, M. N., Henry, K., Elliott, M. H., & Anderson, R. E. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences, 105(35), 12843–12848.
- Agbaga, M. P., Talah, V. C., Kim, M., Anderson, R. E., & Brush, R. S. (2012). Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function. Journal of Biological Chemistry, 287(14), 11627–11637.
- Chen, J., & Chen, G. Q. (2013). Fatty acid activation in carcinogenesis and cancer development: Essential roles of long-chain acyl-CoA synthetases. Oncology letters, 5(4), 1131–1136.
- Guillou, H., Zadravec, D., Martin, P. G., & Jacobsson, A. (2010). The key roles of elongases and desaturases in mammalian fatty acid metabolism: insights from knockout mice. Progress in lipid research, 49(2), 186–199.
- Harkewicz, R., Du, H., Tong, Z., Alkuraya, H., Bedell, M., Sun, W., ... & Zhang, K. (2012). Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function. Journal of Biological Chemistry, 287(14), 11627–11637.
- Haynes, C. A., Allegood, J. C., Sims, K., Wang, E. W., Sullards, M. C., & Merrill, A. H. (2008). A sensitive and specific liquid chromatography-tandem mass spectrometry method for the quantitation of long- and very-long-chain fatty acyl-CoAs in human fibroblasts. Journal of lipid research, 49(5), 1113–1121.
- Jump, D. B. (2002). The biochemistry of n-3 polyunsaturated fatty acids. The Journal of biological chemistry, 277(11), 8755–8758.
- Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of biochemistry, 152(4), 387–395.
- Morita, M., & Imanaka, T. (2012). Peroxisomal ABC transporters: ABCD1, ABCD2, and ABCD3. Journal of biochemistry, 152(5), 453–460.
- Tcheng, M., Roma, A., Ahmed, N., & Schimmer, A. D. (2021). Very long chain fatty acid metabolism is required in acute myeloid leukemia. Blood, 137(20), 2824–2836.
- van Roermund, C. W., Visser, W. F., Ijlst, L., Waterham, H. R., & Wanders, R. J. (2008). The human peroxisomal ABC half transporter ALDP functions as a homodimer and accepts C24: 0-and C26: 0-CoA as substrates. The FASEB journal, 22(12), 4201–4208.
- Wanders, R. J. (2018). Peroxisomal disorders: a historical perspective and current classification. Journal of inherited metabolic disease, 41(4), 489–500.
-
PubChem. (n.d.). (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. Retrieved from [Link]
- Cronan, J. E. (2014). The length of the bound fatty acid influences the dynamics of the acyl carrier protein and the stability of the thioester bond. Journal of Biological Chemistry, 289(39), 27155–27164.
- Miyauchi, K., & Miyamoto, S. (1998). Determination of unsaturated fatty acid composition by high-resolution nuclear magnetic resonance spectroscopy. Journal of the American Oil Chemists' Society, 75(9), 1091–1094.
- Papanikolaou, N. A., & Papas, A. M. (2008). Polyunsaturated fatty acids in human health and disease. Hellenic journal of cardiology, 49(5), 328–335.
- Watkins, P. A., Maiguel, D., Jia, Z., & Pevsner, J. (2007). Evidence for the transport of very-long-chain fatty acids into peroxisomes by the ALD protein (ABCD1). Journal of lipid research, 48(12), 2743–2751.
-
PubChem. (n.d.). (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. Retrieved from [Link]
- Houten, S. M., Violante, S., Ventura, F. V., & Wanders, R. J. (2016). The biochemistry and physiology of mitochondrial fatty acid β-oxidation and its genetic disorders. Annual review of physiology, 78, 23–44.
- Agbaga, M. P., Brush, R. S., & Anderson, R. E. (2010). Novel cellular functions of very long chain-fatty acids: insight from ELOVL4 mutations.
- Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation and peroxisome proliferator-activated receptor α: an adaptive metabolic system. Annual review of nutrition, 21(1), 193–230.
- Wanders, R. J., & Waterham, H. R. (2006). Biochemistry of mammalian peroxisomes revisited. Annual review of biochemistry, 75, 295–332.
-
S-Acyl-CoA Thioesterase. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
- Wanders, R. J., Komen, J., & Ferdinandusse, S. (2011). Fatty acid α-and β-oxidation in peroxisomes: enzymology, clinical and molecular aspects. In Peroxisomes (pp. 113–138). Springer, Berlin, Heidelberg.
- Ferdinandusse, S., Denis, S., Mooijer, P. A., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of docosahexaenoic acid. Journal of lipid research, 42(12), 1987–1995.
-
The Human Metabolome Database. (n.d.). Showing metabocard for (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA (HMDB0013511). Retrieved January 6, 2026, from [Link]
- Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of inherited metabolic disease, 33(5), 469–477.
-
Crysalin. (n.d.). (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA. Retrieved from [Link]
-
Afigen. (n.d.). (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA. Retrieved from [Link]
-
PubChem. (n.d.). (9Z,12Z,15Z,18Z)-Tetracosatetraenoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA. Retrieved from [Link]
- Miyauchi, K., & Miyamoto, S. (1998). Determination of unsaturated fatty acid composition by high-resolution nuclear magnetic resonance spectroscopy. Journal of the American Oil Chemists' Society, 75(9), 1091–1094.
- Cronan, J. E. (2014). The length of the bound fatty acid influences the dynamics of the acyl carrier protein and the stability of the thioester bond. Journal of Biological Chemistry, 289(39), 27155–27164.
- Kang, J. X. (2007).
- Wanders, R. J. A. (2018). Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders. Metabolites, 8(3), 45.
- Papanikolaou, N. A., & Papas, A. M. (2008). Polyunsaturated fatty acids in human health and disease. Hellenic journal of cardiology, 49(5), 328–335.
Sources
- 1. 1H and (13)C NMR of multilamellar dispersions of polyunsaturated (22:6) phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 6. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid activation in carcinogenesis and cancer development: Essential roles of long-chain acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aocs.org [aocs.org]
- 12. Stearate-derived very long-chain fatty acids are indispensable to tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lib3.dss.go.th [lib3.dss.go.th]
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry Analysis of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA
Authored by: A Senior Application Scientist
Introduction: (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA that plays a crucial role in lipid metabolism. As an activated form of its corresponding fatty acid, it is an important intermediate in various metabolic pathways. Accurate and sensitive quantification of this molecule is essential for researchers in cellular metabolism, drug discovery, and diagnostics to understand its physiological and pathological roles. This document provides a comprehensive guide for the analysis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of mass spectrometry. It offers detailed protocols, from sample preparation to data analysis, along with the scientific rationale behind the methodological choices.
Part 1: Foundational Principles and Experimental Design
The analysis of very-long-chain acyl-CoAs like (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA by LC-MS/MS is predicated on several key principles:
-
Liquid Chromatography (LC) Separation: Reverse-phase chromatography is employed to separate the target analyte from a complex biological matrix based on its hydrophobicity. The long acyl chain of the target molecule imparts significant non-polar character, allowing for good retention and separation on C8 or C18 stationary phases.
-
Electrospray Ionization (ESI): ESI is the ionization method of choice for acyl-CoAs as it is a soft ionization technique that minimizes in-source fragmentation, preserving the molecular ion for analysis. Positive ion mode is generally preferred for acyl-CoAs as it provides a strong signal for the protonated molecule [M+H]⁺.[1]
-
Tandem Mass Spectrometry (MS/MS): For specific and sensitive detection, tandem mass spectrometry is utilized in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecule (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and then detecting a specific fragment ion (product ion) in the third quadrupole. This high selectivity minimizes interferences from the biological matrix.
Experimental Workflow Overview
The overall experimental workflow is designed to ensure reproducibility and accuracy, from sample collection to final data interpretation.
Sources
Application Notes and Protocols for In Vitro Enzyme Assays Utilizing (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA
Introduction: The Significance of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA in Lipid Metabolism
(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA, a C24:4 n-3 very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), is a critical intermediate in the biosynthesis of docosahexaenoic acid (DHA, 22:6 n-3). As researchers and drug development professionals delve deeper into the intricacies of lipid metabolism and its role in health and disease, understanding the enzymatic transformations of this key metabolite is of paramount importance. This molecule serves as a substrate for a number of enzymes, primarily fatty acid elongases and desaturases, which are pivotal in modulating the cellular lipid profile. Dysregulation of these enzymatic pathways has been implicated in a variety of pathological conditions, making them attractive targets for therapeutic intervention.
This comprehensive guide provides detailed application notes and robust protocols for conducting in vitro assays with (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, focusing on two key enzyme classes: fatty acid elongases and fatty acid desaturases. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, offering both radioactive and non-radioactive approaches to suit diverse laboratory capabilities.
Principle of the Assays: Unraveling Enzymatic Transformations
The in vitro assays detailed below are designed to quantify the activity of enzymes that utilize (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA as a substrate. The core principle involves incubating the substrate with a source of the enzyme, typically a microsomal fraction isolated from tissues or cultured cells expressing the enzyme of interest, and then detecting the formation of the specific product.
-
Fatty Acid Elongase Assay: This assay measures the two-carbon elongation of the C24:4 acyl-CoA. The reaction requires malonyl-CoA as the two-carbon donor and NADPH as a reducing agent. The expected product of the elongation of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is (14Z,17Z,20Z,23Z)-hexacosatetraenoyl-CoA (C26:4 n-3). A common and sensitive method for this assay utilizes radiolabeled [¹⁴C]-malonyl-CoA, where the incorporation of the radiolabel into the elongated fatty acid product is quantified.
-
Fatty Acid Desaturase Assay: This assay quantifies the introduction of a double bond into the fatty acyl chain. For (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, a key enzyme is delta-6 desaturase (FADS2), which introduces a double bond at the sixth carbon from the carboxyl group.[1][2][3][4] The expected product is (6Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA (C24:5 n-3). Detection of this non-radioactive product is typically achieved through chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) following derivatization.
Experimental Workflows
Diagram 1: General Workflow for In Vitro Enzyme Assays
Caption: General workflow for in vitro enzyme assays.
Part 1: Preparation of Enzyme Source - Microsome Isolation
Microsomes, which are vesicles formed from the endoplasmic reticulum, are a rich source of membrane-bound enzymes like elongases and desaturases.[5][6][7] The following protocol is a general method for isolating microsomes from liver tissue.
Protocol 1: Microsome Isolation from Liver Tissue
Materials:
-
Fresh or frozen liver tissue
-
Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Tissue Preparation: All steps should be performed at 4°C. Mince approximately 1-2 grams of liver tissue on an ice-cold surface.
-
Homogenization: Add 4 volumes of ice-cold Homogenization Buffer containing protease inhibitors to the minced tissue. Homogenize with 10-15 strokes in a Dounce homogenizer.
-
Initial Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 10,000 x g for 20 minutes to pellet nuclei, mitochondria, and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which is the post-mitochondrial supernatant (S9 fraction), and transfer it to an ultracentrifuge tube.
-
Ultracentrifugation: Centrifuge the S9 fraction at 100,000 x g for 60 minutes. The resulting pellet is the microsomal fraction.
-
Washing: Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in fresh, ice-cold Homogenization Buffer and repeat the ultracentrifugation step to wash the microsomes.
-
Final Preparation: After the second ultracentrifugation, discard the supernatant and resuspend the microsomal pellet in a minimal volume of a suitable storage buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 20% glycerol).
-
Quantification and Storage: Determine the protein concentration of the microsomal preparation using a standard method like the Bradford or BCA assay. Aliquot the microsomes and store them at -80°C until use. Avoid repeated freeze-thaw cycles.
Part 2: In Vitro Fatty Acid Elongase Assay (Radioactive)
This protocol is adapted from established methods for measuring fatty acid elongase activity.[8][9] It quantifies the incorporation of radiolabeled malonyl-CoA into the elongated fatty acid product.
Protocol 2: Elongase Assay with [¹⁴C]-Malonyl-CoA
Materials:
-
Microsomal preparation (from Protocol 1)
-
(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA
-
[¹⁴C]-Malonyl-CoA
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate (pH 7.2), 1 mM MgCl₂
-
Reaction Stop Solution: 2.5 M KOH
-
Hexane
-
Scintillation cocktail and counter
Reaction Setup:
| Component | Final Concentration |
| Assay Buffer | 1x |
| Microsomal Protein | 50-100 µg |
| (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA | 20-50 µM |
| NADPH | 1 mM |
| [¹⁴C]-Malonyl-CoA | 50 µM (specific activity ~50 mCi/mmol) |
| Total Volume | 200 µL |
Procedure:
-
Reaction Mix Preparation: In a microcentrifuge tube, prepare the reaction mix by adding the Assay Buffer, microsomal protein, and (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding NADPH and [¹⁴C]-Malonyl-CoA.
-
Incubation: Incubate the reaction at 37°C for 20-30 minutes with gentle shaking.
-
Termination: Stop the reaction by adding 100 µL of the Reaction Stop Solution.
-
Saponification: To hydrolyze the acyl-CoA thioester bond, incubate the mixture at 65°C for 60 minutes.
-
Acidification and Extraction: Cool the tubes and acidify the mixture with 150 µL of 5 M HCl. Extract the fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases.
-
Quantification: Transfer the upper hexane layer to a scintillation vial. Repeat the extraction once more and pool the hexane layers. Evaporate the hexane and add scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.
-
Controls: Include a negative control without the substrate and another without NADPH to determine background levels.
Part 3: In Vitro Fatty Acid Desaturase Assay (Non-Radioactive)
This protocol outlines a non-radioactive method for measuring delta-6 desaturase activity using GC-MS for product detection. The fatty acid products are converted to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.[10][11][12]
Diagram 2: Delta-6 Desaturase Pathway
Caption: Delta-6 desaturation of the substrate.
Protocol 3: Desaturase Assay with GC-MS Detection
Materials:
-
Microsomal preparation (from Protocol 1)
-
(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA
-
NADH
-
Assay Buffer: 100 mM potassium phosphate (pH 7.2), 1 mM MgCl₂
-
Reaction Stop Solution: 2.5 M KOH in 50% ethanol
-
BF₃-methanol (14%) or methanolic HCl
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., polar-phase like FAMEWAX)
Reaction Setup:
| Component | Final Concentration |
| Assay Buffer | 1x |
| Microsomal Protein | 100-200 µg |
| (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA | 50-100 µM |
| NADH | 1 mM |
| Total Volume | 500 µL |
Procedure:
-
Reaction Incubation: Follow steps 1-3 from Protocol 2, using NADH instead of NADPH. Incubate for 30-60 minutes.
-
Termination and Saponification: Stop the reaction and saponify the acyl-CoAs by adding 500 µL of the Reaction Stop Solution and incubating at 65°C for 60 minutes.
-
Acidification: Cool the reaction tubes and acidify with 750 µL of 6 M HCl.
-
Fatty Acid Extraction: Extract the free fatty acids twice with 1 mL of hexane. Pool the hexane layers.
-
Derivatization to FAMEs: Evaporate the hexane under a stream of nitrogen. Add 1 mL of 14% BF₃-methanol (or methanolic HCl) and heat at 60°C for 15 minutes.
-
FAMEs Extraction: After cooling, add 1 mL of saturated NaCl solution and extract the FAMEs twice with 1 mL of hexane.
-
Sample Preparation for GC-MS: Pool the hexane layers, dry over anhydrous sodium sulfate, and concentrate under nitrogen. Reconstitute in a small volume of hexane for injection.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS. Identify the substrate and product peaks based on their retention times and mass spectra compared to standards. Quantify the product peak area relative to an internal standard to determine enzyme activity.
Data Interpretation and Validation
For both assays, enzyme activity should be expressed as the amount of product formed per unit of time per amount of protein (e.g., pmol/min/mg protein). It is crucial to perform experiments under conditions of linearity with respect to both time and protein concentration. Substrate saturation kinetics can be determined by varying the concentration of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA to calculate Km and Vmax values, providing deeper insights into the enzyme's characteristics.
Troubleshooting and Considerations
-
Substrate Solubility and Stability: Very-long-chain fatty acyl-CoAs are amphipathic molecules that can form micelles in aqueous solutions, affecting their availability to the enzyme.[13] It is advisable to prepare fresh substrate solutions and keep them on ice. The stability of the thioester bond is pH-dependent, with optimal stability around neutral pH.
-
Microsomal Activity: The enzymatic activity of microsomal preparations can vary depending on the source tissue and the isolation procedure. It is essential to handle microsomes gently and store them properly to maintain their activity.
-
Product Identification: For the GC-MS assay, authentic standards of the expected product are highly recommended for unambiguous peak identification and quantification.
Conclusion
The protocols and guidelines presented here provide a robust framework for investigating the enzymatic metabolism of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA. By employing these in vitro assays, researchers can elucidate the activity and kinetics of key enzymes in the VLC-PUFA biosynthetic pathway, paving the way for a better understanding of lipid metabolism and the development of novel therapeutics for metabolic diseases.
References
-
Assay Genie. Microsome Isolation Kit. [Link]
-
Corpas, I., et al. (2018). Microsome Isolation from Tissue. Bio-protocol, 8(20), e3052. [Link]
-
Park, H. G., et al. (2015). The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells. The FASEB Journal, 29(9), 3911-3919. [Link]
-
Gelmini, F. (2013). Response to "What process is most suitable for preparation of fatty acid methyl esters of rhamnolipids for GC-MS analysis?". ResearchGate. [Link]
-
Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. [Link]
-
Restek Corporation. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]
-
Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]
-
Park, H. G., et al. (2015). The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells. ResearchGate. [Link]
-
Restek Corporation. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]
-
XenoTech. (2022, February 24). Microsomal Protein Binding of Drugs [Video]. YouTube. [Link]
-
San Diego State University. Enzyme Assay Protocol. [Link]
-
Monroig, Ó., et al. (2017). Elongation of very Long-Chain (>C24) Fatty Acids in Clarias gariepinus: Cloning, Functional Characterization and Tissue Expression of elovl4 Elongases. Scientific reports, 7(1), 9629. [Link]
-
Rowan, S., et al. (2020). The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina. Aging cell, 19(2), e13100. [Link]
-
Park, H. G., et al. (2015). The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells. The FASEB Journal, 29(9), 3911-3919. [Link]
-
Laitinen, S., et al. (2011). Delta-6-desaturase gene polymorphism is associated with lipoprotein oxidation in vitro. Lipids in health and disease, 10, 145. [Link]
-
Monroig, Ó., et al. (2020). Assessment of Fatty Acid Desaturase (Fads2) Structure-Function Properties in Fish in the Context of Environmental Adaptations and as a Target for Genetic Engineering. International journal of molecular sciences, 21(3), 835. [Link]
-
Powell, G. L., et al. (1985). Physical Properties of Fatty Acyl-CoA. The Journal of Biological Chemistry, 260(5), 2967-2975. [Link]
-
ResearchGate. (2022). Evaluation of enzyme–substrate binding capacity of FADS2. [Link]
-
Sauerwald, T. U., et al. (1997). Intermediates in endogenous synthesis of C22:6 omega 3 and C20:4 omega 6 by term and preterm infants. Pediatric research, 41(2), 183–189. [Link]
-
Gregory, M. K., et al. (2014). Functional Characterization of the Duck and Turkey Fatty Acyl Elongase Enzymes ELOVL5 and ELOVL2. The Journal of nutrition, 144(8), 1227–1235. [Link]
-
Wikipedia. Linoleoyl-CoA desaturase. [Link]
-
D'Andréa, S., et al. (2002). The same rat Delta6-desaturase not only acts on 18- but also on 24-carbon fatty acids in very-long-chain polyunsaturated fatty acid biosynthesis. The Biochemical journal, 364(Pt 1), 49–55. [Link]
-
D'Andréa, S., et al. (2002). The same rat Delta6-desaturase not only acts on 18- but also on 24-carbon fatty acids in very-long-chain polyunsaturated fatty acid biosynthesis. National Center for Biotechnology Information. [Link]
-
D'Andréa, S., et al. (2002). The same rat Δ6-desaturase not only acts on 18- but also on 24-carbon fatty acids in very-long-chain polyunsaturated fatty acid biosynthesis. ResearchGate. [Link]
-
Tuo, W., et al. (2021). Exploring the activity of the putative Δ6-desaturase and its role in bloodstream form life-cycle transitions in Trypanosoma brucei. PLOS Neglected Tropical Diseases, 15(10), e0009858. [Link]
-
Rowan, S., et al. (2020). The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina. Aging cell, 19(2), e13100. [Link]
-
Obukowicz, M. G., et al. (1998). Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent. The Journal of pharmacology and experimental therapeutics, 287(1), 157–166. [Link]
-
Buck Institute for Research on Aging. (2023, April 17). Key enzyme in lipid metabolism linked to immune system aging. ScienceDaily. [Link]
-
University of Wisconsin–Madison. LCMS Protocols. [Link]
-
Kunze, K. (2013). Enzyme Kinetics II. [Link]
-
Wang, C., et al. (2024). Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation. International Journal of Molecular Sciences, 25(1), 397. [Link]
-
Powell, W., & Reines, D. (1996). Elongation Factor SII Contacts the 3′-End of RNA in the RNA Polymerase II Elongation Complex. Journal of Biological Chemistry, 271(12), 6866-6873. [Link]
-
Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. [Link]
-
Restek Corporation. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]
-
Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]
-
Park, H. G., et al. (2015). The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells. ResearchGate. [Link]
-
XenoTech. (2022, February 24). Microsomal Protein Binding of Drugs [Video]. YouTube. [Link]
-
San Diego State University. Enzyme Assay Protocol. [Link]
Sources
- 1. Linoleoyl-CoA desaturase - Wikipedia [en.wikipedia.org]
- 2. The same rat Delta6-desaturase not only acts on 18- but also on 24-carbon fatty acids in very-long-chain polyunsaturated fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The same rat Delta6-desaturase not only acts on 18- but also on 24-carbon fatty acids in very-long-chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Microsome Isolation from Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
Application Note & Protocol: Enzymatic Synthesis of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA for Research Applications
Introduction: The Significance of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA in Advanced Research
Very-long-chain polyunsaturated fatty acids (VLCPUFAs) and their activated coenzyme A (CoA) esters are critical molecules in a myriad of biological processes. (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA, a C24:4 omega-3 fatty acyl-CoA, is an important intermediate in the metabolism of essential fatty acids and a precursor for the synthesis of complex lipids that play structural and signaling roles, particularly in neural tissues and the retina.[1][2] The availability of high-purity (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is paramount for researchers investigating lipid metabolism, developing novel therapeutics for metabolic disorders, and exploring the intricate roles of these molecules in cellular signaling cascades. This document provides a comprehensive guide to the enzymatic synthesis, purification, and characterization of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA for research purposes, emphasizing robust and reproducible methodologies.
Principle of Enzymatic Synthesis: Leveraging Long-Chain Acyl-CoA Synthetases
The synthesis of fatty acyl-CoAs is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). These enzymes activate free fatty acids in a two-step, ATP-dependent reaction.[3][4][5]
-
Adenylation: The fatty acid carboxylate group attacks the α-phosphate of ATP, forming a fatty acyl-AMP intermediate and releasing pyrophosphate (PPi).
-
Thioesterification: The thiol group of coenzyme A attacks the acyl-AMP intermediate, leading to the formation of the fatty acyl-CoA thioester and the release of AMP.
The hydrolysis of pyrophosphate by inorganic pyrophosphatase drives the reaction to completion. The substrate specificity of ACSL isoforms is a key consideration for the efficient synthesis of a particular acyl-CoA. For very-long-chain polyunsaturated fatty acids, isoforms such as ACSL4 and ACSL6 have demonstrated a preference for substrates like docosahexaenoic acid (DHA), a C22:6 fatty acid, making them prime candidates for the synthesis of C24:4-CoA.[6][7][8][9][10][11] This protocol will focus on the use of a recombinant human ACSL4 or ACSL6 for the synthesis.
Experimental Workflow Overview
The overall process for producing research-grade (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA involves four key stages: preparation of the enzyme, the enzymatic synthesis reaction, purification of the product, and finally, its characterization and quantification.
Sources
- 1. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver-specific knockdown of long-chain acyl-CoA synthetase 4 reveals its key role in VLDL-TG metabolism and phospholipid synthesis in mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 10. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 11. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
protocols for studying very long-chain fatty acid elongation
An Application Guide to Methodologies in Very Long-Chain Fatty Acid Elongation Research
Introduction: The Significance of Being Long
Very long-chain fatty acids (VLCFAs) are lipids defined by an acyl chain of 22 carbon atoms or more. Far from being simple structural components, VLCFAs are critical players in a host of biological processes. They are integral to the formation of specialized lipids like ceramides and sphingolipids, which are essential for maintaining the integrity of the skin's permeability barrier, the myelin sheaths of nerves, and retinal function.[1][2] Dysregulation of VLCFA metabolism is a hallmark of several severe inherited disorders, including X-linked adrenoleukodystrophy (X-ALD) and Stargardt disease, making the enzymes that control their synthesis compelling targets for therapeutic development.[2][3]
The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step enzymatic cycle. This process iteratively adds two-carbon units, donated by malonyl-CoA, to a growing fatty acyl-CoA chain. The four reactions are:
-
Condensation of an acyl-CoA with malonyl-CoA.
-
Reduction of the resulting 3-ketoacyl-CoA.
-
Dehydration to an enoyl-CoA.
-
Reduction of the enoyl-CoA to yield a fatty acyl-CoA elongated by two carbons.
The first step, condensation, is the rate-limiting reaction and is catalyzed by a family of seven distinct enzymes in mammals known as the Elongation of Very Long-Chain Fatty Acids proteins (ELOVL1-7).[4][5][6] Each ELOVL enzyme exhibits a unique specificity for the chain length and degree of saturation of its fatty acyl-CoA substrate, thereby dictating the specific types of VLCFAs produced in a given tissue.[1][2][7] This guide provides detailed protocols and the underlying rationale for the core methodologies used to study this vital metabolic pathway.
Protocol 1: In Vitro Characterization of Elongase Activity
Directly measuring the enzymatic activity of ELOVLs is fundamental to characterizing their substrate specificity and for screening potential inhibitors. This can be achieved using either microsomal preparations, which provide the native enzymatic complex, or purified recombinant ELOVL proteins for studying a specific isozyme.[4][5][8] The assay tracks the incorporation of a radiolabeled two-carbon donor, [¹⁴C]malonyl-CoA, into a fatty acyl-CoA substrate.
Rationale and Experimental Causality
-
Enzyme Source: Microsomes, isolated from tissues or cultured cells, contain the entire elongation machinery in its natural membrane environment. This is advantageous for studying the overall pathway but can be confounding due to the presence of multiple ELOVL isozymes. Using a specific, purified recombinant ELOVL allows for precise characterization of that enzyme's kinetics and substrate preferences without interference from others.[9]
-
Substrates: A non-labeled fatty acyl-CoA of a specific chain length (e.g., C18:0-CoA, C22:0-CoA) is used as the "primer" or acceptor substrate. Radiolabeled [¹⁴C]malonyl-CoA serves as the donor of the two-carbon unit, allowing the newly synthesized, elongated fatty acid to be tracked and quantified.[5][10]
-
Cofactors: The two reduction steps in the elongation cycle are dependent on NADPH, which must be included in the reaction buffer.[5]
-
Analysis: After the reaction, saponification (alkaline hydrolysis) is used to cleave the CoA moiety from the fatty acid.[5] The resulting free fatty acids are then extracted and separated by chromatography. Reverse-phase HPLC or thin-layer chromatography (TLC) are commonly used to resolve fatty acids based on their chain length.[11][12][13]
Step-by-Step Methodology: In Vitro Assay with Microsomes
-
Microsome Preparation:
-
Homogenize fresh tissue or pelleted cultured cells in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
The resulting pellet contains the microsomal fraction. Resuspend it in a suitable buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.
-
-
Elongation Reaction:
-
In a microfuge tube, prepare the reaction mixture (final volume 100 µL):
-
100 mM Potassium Phosphate Buffer (pH 7.2)
-
2.5 mM ATP
-
0.5 mM Coenzyme A
-
1 mM NADPH
-
10 µM Fatty Acyl-CoA substrate (e.g., C22:0-CoA)
-
50 µM [¹⁴C]Malonyl-CoA (specific activity ~50-60 mCi/mmol)
-
-
Pre-warm the mixture to 37°C for 3 minutes.
-
Initiate the reaction by adding 20-50 µg of microsomal protein.
-
Incubate at 37°C for 20-30 minutes.
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding 100 µL of 5 M KOH in 10% methanol.[5]
-
Incubate at 65°C for 1 hour to saponify the acyl-CoAs.
-
Cool tubes to room temperature and acidify the reaction with 100 µL of 5 M HCl.
-
Extract the free fatty acids by adding 750 µL of hexane, vortexing vigorously, and centrifuging to separate the phases.
-
Transfer the upper hexane phase containing the fatty acids to a new tube. Repeat the extraction.
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Resuspend the fatty acid residue in a small volume of solvent for analysis by HPLC or TLC.
-
For HPLC, inject the sample onto a C18 reverse-phase column and collect fractions for scintillation counting. For TLC, spot the sample on a silica gel plate and develop using a solvent system like hexane:diethyl ether:acetic acid (80:20:1).[14] Visualize spots by autoradiography and scrape corresponding silica for scintillation counting.
-
High-Throughput Adaptation for Inhibitor Screening
For screening compound libraries, the above protocol is too laborious. A high-density filter plate assay provides a robust alternative.[10][15] This method leverages a 96-well filter plate with a GF/C membrane that preferentially binds the hydrophobic fatty acid products while allowing the unreacted, hydrophilic [¹⁴C]malonyl-CoA to be washed away.[10] The radioactivity retained on the filter is then counted, providing a direct measure of elongation activity. This format is highly amenable to automation and is ideal for primary screening in drug discovery.
Protocol 2: Cell-Based Analysis of VLCFA Metabolism
While in vitro assays are excellent for mechanistic studies, cell-based assays provide a more physiologically relevant system to understand VLCFA metabolism and the effects of potential therapeutics. This approach measures the net synthesis of VLCFAs in living cells by supplying them with a stable-isotope-labeled precursor.
Rationale and Experimental Causality
-
Physiological Relevance: This method accounts for substrate uptake, intracellular metabolism, and the interplay between synthetic (elongation) and degradative (peroxisomal β-oxidation) pathways, which is critical in diseases like X-ALD where degradation is faulty.[16][17]
-
Stable Isotope Labeling: Using a heavy-atom-labeled precursor, such as deuterium-labeled docosanoic acid (D₃-C22:0), is a safe and powerful way to trace the metabolic fate of the fatty acid.[16][18]
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and quantifying fatty acids.[19][20][21] After extraction, lipids are hydrolyzed, and the fatty acids are converted to volatile fatty acid methyl esters (FAMEs) for analysis. The mass spectrometer can distinguish between the endogenous (unlabeled) and the newly synthesized (deuterium-labeled) VLCFAs based on their mass-to-charge ratio, allowing for precise quantification of elongation activity.[21]
Step-by-Step Methodology: Stable Isotope Tracing in Fibroblasts
-
Cell Culture and Labeling:
-
Plate human fibroblasts (e.g., patient-derived X-ALD fibroblasts or control lines) in culture dishes and grow to ~80% confluency.
-
Prepare the labeling medium: standard culture medium supplemented with D₃-C22:0 fatty acid (final concentration ~10 µM).
-
For inhibitor studies, pre-incubate cells with the test compound for a defined period (e.g., 24-48 hours) before adding the labeling medium containing both the inhibitor and D₃-C22:0.
-
Incubate the cells with the labeling medium for 72 hours.
-
-
Lipid Extraction and Hydrolysis:
-
Wash cells with PBS, then harvest by scraping.
-
Pellet the cells by centrifugation.
-
Extract total lipids from the cell pellet using a standard method like the Folch or Bligh-Dyer procedure with chloroform:methanol mixtures.
-
Dry the lipid extract under nitrogen.
-
Hydrolyze the lipids to release free fatty acids by heating in methanolic HCl or a similar reagent. This step also simultaneously converts the fatty acids to FAMEs.
-
-
GC-MS Analysis:
-
Extract the FAMEs into an organic solvent like hexane.
-
Concentrate the sample and inject it into a GC-MS system.
-
Use a suitable capillary column (e.g., a polar column like those coated with biscyanopropyl polysiloxane) to separate the FAMEs based on chain length and unsaturation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the specific ions corresponding to the unlabeled and deuterium-labeled FAMEs of interest (e.g., C22:0, C24:0, C26:0 and their D₃-labeled counterparts).
-
-
Data Interpretation:
-
Quantify the peak areas for each labeled and unlabeled fatty acid.
-
Calculate the amount of D₃-C24:0 and D₃-C26:0 produced to determine the elongation activity.
-
Assess the efficacy of inhibitors by comparing the levels of labeled elongated products in treated versus untreated cells.
-
Data Presentation and Enzyme Specificity
A key outcome of these studies is the characterization of the substrate preferences for each ELOVL enzyme. This information is crucial for understanding their physiological roles and for designing selective inhibitors. The data below summarizes the generally accepted specificities for the seven human ELOVL enzymes.
| Enzyme | Primary Substrates | Key Products | Primary Tissue Expression | Associated Pathologies |
| ELOVL1 | Saturated & Monounsaturated C20-C26 Acyl-CoAs | C24-C28 SFA & MUFA | Ubiquitous | X-ALD (modifier), Skin Disorders |
| ELOVL2 | Polyunsaturated C20-C22 Acyl-CoAs (PUFAs) | C22:5n-6 -> C24:5n-6, C22:6n-3 (DHA) | Liver, Testis, Retina | Age-related Macular Degeneration |
| ELOVL3 | Saturated & Monounsaturated C18-C26 Acyl-CoAs | C20-C24 SFA & MUFA | Skin (sebaceous glands), Adipose | Ichthyosis, Hair loss |
| ELOVL4 | Saturated & Polyunsaturated ≥C24 Acyl-CoAs | >C28 VLCFAs & VLC-PUFAs | Retina, Brain, Skin, Testis | Stargardt-like Macular Dystrophy (STGD3) |
| ELOVL5 | Polyunsaturated C18-C20 Acyl-CoAs (PUFAs) | C20:4n-6 (Arachidonic Acid) | Ubiquitous | Hepatic Steatosis, Insulin Resistance |
| ELOVL6 | Saturated C12-C16 Acyl-CoAs | C18:0 (Stearate) | Ubiquitous, high in lipogenic tissues | Metabolic Syndrome, Insulin Resistance |
| ELOVL7 | Saturated & Monounsaturated C16-C20 Acyl-CoAs | C18-C22 SFA & MUFA | Prostate, Skin, Liver | Prostate Cancer |
This table is a synthesis of data from multiple sources.[1][2][7][8]
Conclusion and Future Outlook
The protocols described here represent the core tools for investigating VLCFA elongation. The choice between an in vitro or cell-based approach depends on the scientific question, from dissecting the catalytic mechanism of a single enzyme to evaluating the efficacy of a drug candidate in a disease-relevant cellular model. As research progresses, these functional assays will be increasingly complemented by structural biology approaches, which have begun to reveal the architectural basis of ELOVL enzyme function and substrate binding.[22] The integration of biochemical assays, advanced mass spectrometry, and structural insights will continue to deepen our understanding of VLCFA metabolism and accelerate the development of novel therapies for associated disorders.
References
- 1. The role of fatty acid elongation in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical characterization of the very long-chain fatty acid elongase ELOVL7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. Development of a high-density assay for long-chain fatty acyl-CoA elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gradient-thickness thin-layer chromatography for the isolation and analysis of trace amounts of free fatty acids in large lipid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid component quantitation by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
- 15. researchgate.net [researchgate.net]
- 16. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 18. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 19. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Intracellular (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA: A Comprehensive Guide for Researchers
Introduction: The Significance of a Rare Very Long-Chain Fatty Acyl-CoA
(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA (C24:4-CoA) is a very long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA) that plays a specialized role in cellular metabolism. As the activated form of its corresponding fatty acid, it is a key intermediate in specific metabolic pathways. VLC-PUFAs are crucial components of cellular membranes, particularly in tissues such as the retina, brain, and testes, where they contribute to unique structural and functional properties.[1][2] The accurate measurement of intracellular C24:4-CoA levels is essential for understanding its role in health and disease, and for the development of therapeutics targeting lipid metabolism.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the reliable quantification of intracellular (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA. We will delve into the biochemical context of this molecule, provide validated protocols for its extraction and analysis, and discuss the critical considerations for ensuring data integrity.
Biochemical Context: Synthesis and Degradation
The biosynthesis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is primarily mediated by the enzyme Elongation of Very Long Chain Fatty Acids Protein 4 (ELOVL4).[3][4] ELOVL4 is an elongase that catalyzes the addition of two-carbon units to polyunsaturated fatty acyl-CoA precursors. The degradation of VLC-PUFA-CoAs, including C24:4-CoA, occurs predominantly through β-oxidation within peroxisomes, as mitochondria are not equipped to handle these very long-chain substrates.[1][2]
}
Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Given its low intracellular abundance and the complexity of the cellular matrix, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the accurate and sensitive quantification of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.[5][6][7] This technique offers high selectivity by separating the analyte from other cellular components followed by specific detection based on its mass-to-charge ratio and fragmentation pattern.
}
Detailed Protocols
Part 1: Sample Preparation - The Key to Accurate Measurement
The stability of polyunsaturated acyl-CoAs is a critical consideration. Their susceptibility to oxidation necessitates rapid processing at low temperatures and the inclusion of antioxidants.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol with 0.1% Butylated Hydroxytoluene (BHT), pre-chilled to -80°C[8][9]
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled very long-chain acyl-CoA if available)
-
Acetonitrile (ACN), HPLC grade
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Protocol:
-
Cell Harvesting:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Immediately place the culture dish on ice.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of pre-chilled (-80°C) methanol with 0.1% BHT to each well (for a 6-well plate). The BHT is crucial to prevent the oxidation of the polyunsaturated acyl chain.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a known amount of the internal standard solution to each sample. The use of an odd-chain acyl-CoA like C17:0-CoA, which is not naturally abundant in most cells, allows for correction of extraction efficiency and instrument variability.[6]
-
-
Protein Precipitation:
-
Vortex the samples vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10 mM ammonium acetate in 80:20 water:acetonitrile).
-
Optional: Solid-Phase Extraction (SPE) for Enhanced Purity
For samples with high matrix interference, an optional SPE step can be employed to enrich for acyl-CoAs.[10][11] Weak anion exchange cartridges are suitable for this purpose.
Part 2: LC-MS/MS Analysis - Sensitive and Specific Detection
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8[5] |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. A typical gradient might be: 0-2 min, 20% B; 2-15 min, 20-95% B; 15-20 min, 95% B; 20.1-25 min, 20% B. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
MS/MS Parameters:
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity. The fragmentation of acyl-CoAs typically results in a neutral loss of the phosphopantetheine group (507.3 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA | 1110.6 | 603.3 | ~35-45 |
| Heptadecanoyl-CoA (IS) | 1020.6 | 513.3 | ~30-40 |
Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using a commercially available standard of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.
Calibration Curve Preparation:
-
Prepare a stock solution of the C24:4-CoA standard of known concentration.
-
Perform serial dilutions to create a series of calibration standards spanning the expected concentration range in your samples.
-
Spike each calibration standard with the same amount of internal standard as used for the experimental samples.
-
Analyze the calibration standards using the same LC-MS/MS method.
Quantification:
-
Integrate the peak areas for the analyte and the internal standard in both the calibration standards and the experimental samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.
-
Plot the peak area ratio against the concentration for the calibration standards to generate a linear regression curve.
-
Use the equation of the line from the calibration curve to calculate the concentration of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA in your experimental samples based on their peak area ratios.
-
Normalize the final concentration to the amount of starting material (e.g., cell number or protein concentration).
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following quality control measures:
-
Method Blank: An extraction performed without cells to check for background contamination.
-
Spike Recovery: A known amount of the C24:4-CoA standard is added to a sample matrix and extracted to assess the accuracy of the extraction method.
-
Replicate Injections: Multiple injections of the same sample to evaluate the precision of the analytical instrument.
-
Linearity of Calibration Curve: The R² value of the calibration curve should be >0.99 to ensure a good fit.
Conclusion
The accurate quantification of intracellular (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is a challenging but achievable goal. By employing a robust analytical strategy centered around LC-MS/MS and adhering to meticulous sample preparation protocols that account for the inherent instability of this polyunsaturated very long-chain acyl-CoA, researchers can obtain high-quality, reproducible data. This will undoubtedly contribute to a deeper understanding of the role of this unique lipid metabolite in cellular physiology and pathology, ultimately paving the way for new diagnostic and therapeutic avenues.
References
- Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of inherited metabolic disease, 33(5), 469–477.
- Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation and peroxisome proliferator-activated receptor α: an adaptive metabolic system. Annual review of nutrition, 21(1), 193-230.
- Li, L. O., Klett, E. L., & Coleman, R. A. (2010). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(3), 246-251.
- Haynes, C. A., Allegood, J. C., Park, H., & Sullards, M. C. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of lipid research, 49(5), 1113-1125.
- Agbaga, M. P., Brush, R. S., Mandal, M. N., Henry, K., Elliott, M. H., & Anderson, R. E. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences, 105(35), 12843-12848.
- Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical chemistry, 77(9), 2889-2894.
- Sassa, T., & Kihara, A. (2014). Metabolism of very long-chain fatty acids: genes and pathophysiology. Biomolecular concepts, 5(3), 209-219.
- Minkler, P. E., Kerner, J., & Hoppel, C. L. (2008). An improved method for the extraction and analysis of tissue long-chain acyl-coenzyme A. Analytical biochemistry, 376(2), 275-276.
- Kuhajda, F. P. (2000). Fatty-acid synthase and human cancer: new perspectives on its role in tumor biology. Nutrition, 16(3), 202-208.
- Wanders, R. J., & Waterham, H. R. (2006). Biochemistry of mammalian peroxisomes revisited. Annual review of biochemistry, 75, 295-332.
- Agbaga, M. P., Logan, S., & Anderson, R. E. (2015). ELOVL4: very long-chain fatty acids serve an eclectic role in mammalian health and function. Journal of lipid research, 56(10), 1837-1847.
- Monroig, Ó., Cerdá-Reverter, J. M., & Tocher, D. R. (2020). Molecular and functional characterization of elovl4 genes in Sparus aurata and Solea senegalensis pointing to a critical role in very long-chain (> C24) fatty acid synthesis during early neural development of fish. International journal of molecular sciences, 21(10), 3537.
- Baker, P. R., & Schleyer, M. (1985). Solid-phase extraction of long-chain fatty acids from aqueous solution. Journal of lipid research, 26(1), 108-111.
- Metherel, A. H., & Stark, K. D. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. Lipids in health and disease, 12(1), 1-8.
-
European Commission. (2021). Opinion on Butylated Hydroxytoluene (BHT). Retrieved from [Link]
- Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of biochemistry, 152(4), 387-395.
- Zadravec, D., Brolinson, A., Fisher, R. M., Carneheim, C., Csikasz, R. I., & Jacobsson, A. (2011). The ELOVL2 gene is associated with the biosynthesis of C22 and C24 polyunsaturated fatty acids. The Journal of nutritional biochemistry, 22(7), 654-661.
- Sassa, T., Ohno, Y., Suzuki, S., & Kihara, A. (2013). ELOVL1 is a fatty acid elongase for C24 sphingolipid synthesis. Journal of Biological Chemistry, 288(34), 24494-24502.
- Hoppel, C. L. (2003). The role of carnitine in normal and altered fatty acid metabolism. American Journal of Kidney Diseases, 41(4 Suppl 4), S4-S12.
-
Jia, L., Zhang, L., & Chen, J. (2021). The metabolic pathway is for synthesizing omega-3 fatty acids, which... ResearchGate. Retrieved from [Link]
- Domergue, F., Abbadi, A., & Heinz, E. (2008). Metabolic engineering of omega3-very long chain polyunsaturated fatty acid production by an exclusively acyl-CoA-dependent pathway. Journal of Biological Chemistry, 283(47), 32297-32305.
- Giera, M., & Lingeman, H. (2013). Recent advances in the analysis of acyl-coenzyme A thioesters. Bioanalysis, 5(1), 81-96.
- Calder, P. C. (2012). Fatty acids: metabolism. Encyclopedia of human nutrition, 215-223.
- van der Kroon, A. I., & van den Bosch, H. (1991). Beta-oxidation of very long chain fatty acids. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1084(3), 265-272.
- Faver, J. C., & Coleman, R. A. (2018). Acyl-CoA metabolism and partitioning. Comprehensive Physiology, 8(4), 1475-1511.
-
Mourad, E. M. E. H. (2021). What is the optimal concentration of BHT (Butylated Hydroxytoluene) for extracting lipids for liquid chromatography? ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Butylated Hydroxytoluene on Newcrom R1 Column. Retrieved from [Link]
- Stockl, A., & O'Donnell, V. B. (2021). Ferroptosis—The “Double-Edged Sword” in Cancer: Mechanisms of Tumor Suppression/Resistance and Therapeutic Manipulation. International journal of molecular sciences, 22(16), 8887.
- Hunt, M. C., & Alexson, S. E. (2002). The role of acyl-CoA thioesterases in the regulation of cellular metabolism. Progress in lipid research, 41(2), 99-130.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. Incomplete Elongation of Ultra-long-chain Polyunsaturated Acyl-CoAs by the Fatty Acid Elongase ELOVL4 in Spinocerebellar Ataxia Type 34 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
lipidomics sample preparation for very long-chain acyl-CoA analysis
Application Note & Protocol
Robust Sample Preparation for the Quantitative Analysis of Very Long-Chain Acyl-CoAs in Biological Matrices
Intended Audience: Researchers, scientists, and drug development professionals engaged in lipidomics, metabolic disease research, and biomarker discovery.
Abstract
Very long-chain acyl-coenzyme A (VLC-CoA) species are critical intermediates in fatty acid metabolism and are implicated in a range of physiological and pathological processes, including inherited metabolic disorders like Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.[1][2][3][4] The accurate quantification of these low-abundance, amphiphilic molecules presents significant analytical challenges, primarily due to their inherent instability and complex physicochemical properties. This document provides a comprehensive guide to the sample preparation of VLC-CoAs from biological samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the rationale behind each step, offering detailed protocols for both solid-phase and liquid-liquid extraction, and discuss critical parameters for ensuring the stability and recovery of VLC-CoAs.
Introduction: The Challenge of VLC-CoA Analysis
VLC-CoAs, thioesters of coenzyme A and very long-chain fatty acids (≥ C22), are central players in lipid biosynthesis and degradation. Their analysis is crucial for understanding the pathophysiology of metabolic diseases and for the development of novel therapeutics. However, the unique structure of VLC-CoAs, possessing a hydrophilic CoA head group and a long, hydrophobic acyl chain, makes them notoriously difficult to handle.[5] Key analytical hurdles include:
-
Inherent Instability: The thioester bond in acyl-CoAs is susceptible to both chemical and enzymatic hydrolysis.[6] Alkaline and strongly acidic conditions, as well as elevated temperatures, can accelerate degradation.[7][8]
-
Low Abundance: VLC-CoAs are typically present at low concentrations in cells and tissues, requiring sensitive and efficient extraction and detection methods.[9][10]
-
Amphiphilic Nature: The dual hydrophilic-hydrophobic character of VLC-CoAs complicates their extraction and chromatographic separation.[5]
-
Adsorption: The phosphate groups of the CoA moiety can adhere to glass and metal surfaces, leading to analyte loss.[5]
This guide provides experimentally validated strategies to mitigate these challenges, ensuring high-quality data for your research.
Pre-Analytical Considerations: Preserving VLC-CoA Integrity
The journey to accurate VLC-CoA quantification begins the moment the sample is collected. Immediate quenching of enzymatic activity and proper storage are paramount to prevent artefactual changes in the acyl-CoA pool.
Rapid Quenching of Metabolic Activity
To halt enzymatic degradation of VLC-CoAs, immediate quenching of metabolic activity is essential. This is typically achieved by:
-
Flash-freezing: For tissue samples, immediate submersion in liquid nitrogen is the gold standard. For cultured cells, the culture medium should be rapidly aspirated, and the cells flash-frozen.[6][7]
-
Acidic Quenching: Addition of a cold, acidic solution, such as 10% trichloroacetic acid (TCA) or 0.3 M perchloric acid, can effectively precipitate proteins and inactivate enzymes.[7] However, the choice of acid must be carefully considered, as strong acids can also lead to chemical hydrolysis of the thioester bond.[11] A pH of around 4.9-6.0 is often recommended to balance enzyme inhibition and chemical stability.[7][12][13]
Optimal Storage Conditions
For long-term stability, samples should be stored at -80°C.[6][7][11] It is also advisable to store extracted and dried samples as pellets at -80°C to minimize degradation.[11] Minimize freeze-thaw cycles, as these can lead to analyte degradation.[7]
Core Extraction Methodologies: A Comparative Overview
Two primary strategies for the extraction of VLC-CoAs from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method will depend on the sample type, the desired level of purity, and the specific VLC-CoA species of interest.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that separates compounds based on their physicochemical properties. For VLC-CoAs, weak anion exchange or mixed-mode SPE cartridges are commonly employed.[5][9] This technique offers excellent sample cleanup and concentration.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases. For acyl-CoAs, a common approach involves protein precipitation followed by extraction of the analytes into a polar solvent.[9] LLE is often simpler and faster than SPE but may result in a less clean extract.
Detailed Protocols
Protocol 1: Solid-Phase Extraction (SPE) for VLC-CoAs from Tissues
This protocol is adapted from methods utilizing weak anion exchange SPE for the purification of a broad range of acyl-CoAs.[9][12]
Materials:
-
Frozen tissue sample (10-100 mg)[12]
-
Extraction Solvent: Acetonitrile (ACN) or a mixture of ACN:Isopropanol (IPA)[12]
-
Internal Standards (e.g., ¹³C-labeled or odd-chain VLC-CoAs)
-
Weak Anion Exchange SPE Cartridges
-
SPE Cartridge Conditioning Solution: Methanol
-
SPE Cartridge Equilibration Solution: HPLC-grade water
-
Wash Solution 1: 2% Formic acid in water[9]
-
Wash Solution 2: Methanol[9]
-
Elution Solution: 5% Ammonium hydroxide in 50% methanol[9]
-
Refrigerated centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenization:
-
Place the frozen tissue in a pre-chilled glass homogenizer with ice-cold Homogenization Buffer.
-
Add the internal standards.
-
Homogenize thoroughly on ice.
-
Add the Extraction Solvent and homogenize again.[12]
-
-
Extraction and Clarification:
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through it.[9]
-
Equilibration: Equilibrate the cartridge by passing 3 mL of water through it.[9]
-
Loading: Load the supernatant from step 2 onto the SPE cartridge.[9]
-
Washing:
-
Elution: Elute the acyl-CoAs with 2.4 mL of 5% ammonium hydroxide in 50% methanol.[9]
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
Protocol 2: Liquid-Liquid Extraction (LLE) for VLC-CoAs from Cultured Cells
This protocol is a modified approach for the rapid extraction of acyl-CoAs from cell cultures.
Materials:
-
Cultured cells (e.g., in a 6-well plate or 10 cm dish)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Quenching/Extraction Solution: Ice-cold 80% Methanol in water or Acetonitrile/Methanol/Water (2:2:1, v/v/v)[11][14]
-
Internal Standards (e.g., ¹³C-labeled or odd-chain VLC-CoAs)
-
Cell scraper
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add the appropriate volume of ice-cold Quenching/Extraction Solution to each well (e.g., 200 µL for a 6-well plate).[9]
-
Add the internal standards to the solution.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the VLC-CoAs, to an autosampler vial for immediate LC-MS/MS analysis or to a clean tube for drying and storage.
-
Quantitative Data and Performance
The recovery of VLC-CoAs can vary depending on the specific acyl chain length, the sample matrix, and the extraction method employed. It is crucial to validate the extraction efficiency for your specific analytes of interest using appropriate internal standards.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference |
| Typical Recovery | 70-80% for long-chain acyl-CoAs | Can be lower and more variable | [12] |
| Sample Purity | High | Moderate | |
| Throughput | Lower | Higher | |
| Selectivity | High | Lower |
Visualization of Workflows
SPE Workflow for VLC-CoA Analysis
Caption: Workflow for VLC-CoA extraction from tissues using SPE.
LLE Workflow for VLC-CoA Analysis
Caption: Workflow for VLC-CoA extraction from cultured cells using LLE.
Conclusion
The successful analysis of very long-chain acyl-CoAs is highly dependent on a meticulously executed sample preparation protocol. By understanding the inherent challenges and implementing the strategies outlined in this guide—including rapid quenching, appropriate storage, and optimized extraction procedures—researchers can achieve reliable and reproducible quantification of these critical metabolic intermediates. The choice between SPE and LLE should be guided by the specific requirements of the study, with SPE offering higher purity and LLE providing a simpler, higher-throughput option.
References
-
Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
-
An improved method for tissue long-chain acyl-CoA extraction and analysis. PubMed. [Link]
-
High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. PubMed Central. [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. [Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. NIH. [Link]
-
LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. ResearchGate. [Link]
-
Solid-phase extraction of long-chain fatty acids from aqueous solution. Taylor & Francis Online. [Link]
-
Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. ScienceDirect. [Link]
-
Acyl-CoA extraction method optimization. LC-QE-MS condition for... ResearchGate. [Link]
-
The diagnostic challenge in very-long chain acyl-CoA dehydrogenase deficiency (VLCADD). PubMed. [Link]
-
Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. ResearchGate. [Link]
-
A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns. PMC. [Link]
-
Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. PubMed. [Link]
-
Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]
-
Update on solid-phase extraction for the analysis of lipid classes and related compounds. ResearchGate. [Link]
-
Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency. ResearchGate. [Link]
-
Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics. Metabolomics. [Link]
-
The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency. MDPI. [Link]
-
Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews. [Link]
Sources
- 1. The diagnostic challenge in very-long chain acyl-CoA dehydrogenase deficiency (VLCADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
using stable isotope-labeled (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid in metabolic studies
An In-Depth Guide to Metabolic Flux Analysis Using Stable Isotope-Labeled (12Z,15Z,18Z,21Z)-Tetracosatetraenoic Acid
Introduction: Illuminating the Pathways of Very Long-Chain Fatty Acids
Very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with an aliphatic tail of 22 or more carbons, are critical components of cellular membranes and precursors to signaling molecules.[1] Among these, the omega-3 family of fatty acids is renowned for its roles in neuroprotection, inflammation resolution, and cardiovascular health.[2] (12Z,15Z,18Z,21Z)-Tetracosatetraenoic acid (C24:4n-3) is a VLC-PUFA whose metabolic significance is not fully elucidated. Understanding its synthesis, degradation, and incorporation into complex lipids is crucial for deciphering its biological role.
Traditional lipidomics provides a static snapshot of the lipidome, failing to capture the dynamic nature of lipid metabolism.[3] Stable isotope tracing offers a powerful solution by allowing researchers to follow the metabolic journey of a labeled precursor in real-time.[3][] By introducing a "heavy" version of C24:4n-3 into a biological system, we can distinguish it and its downstream metabolites from the pre-existing, unlabeled pool using mass spectrometry. This technique is the gold standard for quantifying metabolic flux and mapping intricate biochemical networks.[5][6]
This guide provides senior researchers and drug development professionals with the core principles, detailed protocols, and data interpretation strategies required to design and execute robust metabolic studies using stable isotope-labeled (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid.
Core Principles: The Power of Mass-Shift Detection
The fundamental premise of stable isotope tracing is that the isotopic label (e.g., Carbon-13 or Deuterium) imparts a mass difference without significantly altering the molecule's chemical behavior.[5][6] The biological machinery of the cell processes the labeled tracer and the unlabeled "tracee" identically. This allows mass spectrometry (MS) to selectively detect and quantify the tracer's incorporation into various metabolic pools over time.[7][8]
Choosing the Right Isotope: ¹³C vs. ²H
The two most common stable isotopes for labeling fatty acids are Carbon-13 (¹³C) and Deuterium (²H).
| Isotope | Advantages | Disadvantages |
| Carbon-13 (¹³C) | Stable C-C bonds prevent label loss during metabolism. Minimal isotopic effect on chromatographic retention time. | Can be more expensive to synthesize. |
| Deuterium (²H) | Cost-effective synthesis. High number of potential labeling positions. | C-D bonds are weaker than C-H bonds, which can lead to kinetic isotope effects. Potential for label loss during desaturation reactions or back-exchange in protic solvents.[5] |
For tracing the fate of a fatty acid backbone through elongation, desaturation, and beta-oxidation, ¹³C is often the preferred label due to its metabolic stability.[5]
The Tracer: Potential Metabolic Fates of C24:4n-3
(12Z,15Z,18Z,21Z)-Tetracosatetraenoic acid (C24:4n-3) is positioned as a key intermediate in the omega-3 metabolic pathway. Its metabolism can be hypothesized to follow several routes, making it an excellent candidate for tracer studies.
-
Elongation & Desaturation: C24:4n-3 can be further elongated and desaturated, potentially leading to the formation of other bioactive VLC-PUFAs like tetracosapentaenoic acid (C24:5n-3) and docosahexaenoic acid (DHA, C22:6n-3) via the "Sprecher Pathway".[9]
-
Peroxisomal Beta-Oxidation (Retroconversion): VLC-PUFAs can be shortened in the peroxisome. Labeled C24:4n-3 may be retroconverted to shorter, highly unsaturated fatty acids like DHA (C22:6n-3) or Eicosapentaenoic Acid (EPA, C20:5n-3).[9]
-
Incorporation into Complex Lipids: The tracer can be esterified into various lipid classes, such as phospholipids (PLs), triacylglycerols (TAGs), and cholesteryl esters (CEs), revealing its role in membrane structure and energy storage.[10]
-
Further Metabolism: The labeled backbone may be catabolized for energy or used to generate other signaling molecules.
Experimental Design: A Workflow for Discovery
A successful tracer study requires careful planning, from selecting the model system to defining the analytical endpoint. The causality behind these choices is paramount. For instance, an in vitro model is chosen for mechanistic clarity, while an in vivo model is selected for systemic relevance.[11][12]
Detailed Experimental Protocols
These protocols provide a validated framework. Researchers should optimize parameters such as cell density, tracer concentration, and incubation times for their specific model system.
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
This protocol is designed to trace the metabolic conversion and incorporation of labeled C24:4n-3 in an adherent cell line (e.g., HepG2 hepatocytes).
Rationale: Using a controlled, single-cell-type environment minimizes confounding variables and is ideal for precise pathway mapping.[12]
Materials:
-
Adherent cells (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fatty acid-free bovine serum albumin (BSA)
-
Stable isotope-labeled C24:4n-3 (e.g., U-¹³C₂₄-C24:4n-3)
-
Sterile PBS, Trypsin-EDTA
-
6-well culture plates
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will achieve ~80% confluency on the day of the experiment. This ensures cells are in a logarithmic growth phase with active metabolism.
-
Tracer Preparation: Prepare a stock solution of labeled C24:4n-3 complexed to fatty acid-free BSA. A typical molar ratio is 3:1 (fatty acid:BSA). This complex enhances solubility and cellular uptake, mimicking physiological transport.
-
Labeling: When cells reach ~80% confluency, aspirate the old medium. Wash once with sterile PBS.
-
Add fresh, serum-free medium containing the C24:4n-3-BSA complex. A final concentration of 10-50 µM is a good starting point. Include a vehicle control (BSA without fatty acid).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours). The time points should be chosen to capture both rapid initial uptake and slower downstream metabolism.
-
Cell Harvesting: At each time point, place the plate on ice to halt metabolic activity. Aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and begin the extraction process.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube. Proceed immediately to lipid extraction or store at -80°C.
Protocol 2: Lipid Extraction from Cells and Tissues
This protocol uses a modified Bligh-Dyer method, a robust technique for extracting a broad range of lipid classes.
Rationale: Efficient and reproducible extraction is critical for accurate quantification. The use of an internal standard cocktail corrects for variations in extraction efficiency and instrument response.
Materials:
-
Cell lysate in 80% methanol (from Protocol 1) or homogenized tissue
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard mixture (containing known amounts of commercially available deuterated or ¹³C-labeled lipids representing different classes, e.g., d31-palmitate, d7-cholesterol).
-
Glass vials
Procedure:
-
Standard Spiking: Add the internal standard mixture to the cell lysate in 80% methanol.
-
Solvent Addition: Add chloroform to the sample to achieve a final solvent ratio of 2:1:0.8 (Chloroform:Methanol:Water). The water from the 80% methanol lysate is included in this calculation.
-
Vortexing & Incubation: Vortex the mixture vigorously for 1 minute. Let it sit at room temperature for 30 minutes to ensure complete extraction.
-
Phase Separation: Add chloroform and 0.9% NaCl solution to bring the final solvent ratio to 2:2:1.8 (Chloroform:Methanol:Water). Vortex again for 1 minute.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.
-
Collection: The bottom organic layer contains the lipids. Carefully collect this layer using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a clean glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Storage: Resuspend the dried lipid film in a small volume of a suitable solvent (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1) for MS analysis or store at -80°C.
Protocol 3: LC-MS/MS Analysis for Labeled Lipids
This protocol provides general parameters for a high-resolution mass spectrometer (e.g., Q-TOF) to perform untargeted analysis of labeled species.
Rationale: High-resolution MS allows for the confident identification of labeled metabolites based on their accurate mass, while tandem MS (MS/MS) provides structural information for confirmation.[5][11]
Instrumentation:
-
UPLC/HPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Reversed-phase C18 column suitable for lipidomics.
Procedure:
-
Chromatographic Separation:
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient starts with high polarity (e.g., 70% A) and ramps to low polarity (e.g., 1% A) over 20-30 minutes to elute lipids from polar to nonpolar.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 50-60°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Use both positive and negative electrospray ionization (ESI) modes in separate runs to achieve comprehensive coverage of lipid classes.
-
Scan Mode: Acquire data in full scan mode from m/z 100-1700. This allows for the detection of all ions within that range.
-
Data-Dependent MS/MS: Set the instrument to automatically select the top 5-10 most intense ions from each full scan for fragmentation (MS/MS). This will generate structural data for metabolite identification.
-
Collision Energy: Use a ramped collision energy (e.g., 20-60 eV) to ensure good fragmentation for a variety of lipid types.
-
Data Analysis and Interpretation
The primary output of a tracer experiment is isotopic enrichment, which reflects the proportion of a metabolite pool that has been newly synthesized from the labeled precursor.[3]
1. Isotope Correction: Raw data must be corrected for the natural abundance of ¹³C and other heavy isotopes. Several software packages and algorithms are available for this purpose.
2. Calculating Percent Enrichment: For a given metabolite, the percent enrichment can be calculated by monitoring the intensity of its different isotopologues (M+0, M+1, M+2, etc.).
For a fully ¹³C-labeled C24:4n-3 tracer (U-¹³C₂₄), its incorporation into a triacylglycerol (TAG) containing two unlabeled palmitate (C16) chains would result in a mass shift of +24 Da.
3. Data Presentation: Summarize quantitative data in tables for clarity.
Table 1: Hypothetical Isotopic Enrichment in Key Lipid Classes After 24h Labeling
| Lipid Class | Metabolite | Percent Enrichment (%) |
| Free Fatty Acid | C24:4n-3 | 85.2 ± 4.1 |
| Free Fatty Acid | C22:6n-3 (DHA) | 12.5 ± 1.9 |
| Phospholipid | PC(38:4) | 33.7 ± 3.5 |
| Triacylglycerol | TAG(56:4) | 21.0 ± 2.8 |
Data are presented as mean ± SD. Percent enrichment reflects the fraction of the pool derived from the labeled tracer.
4. Flux Interpretation: The rate of appearance of the label in downstream metabolites is a direct measure of the metabolic flux through that pathway. For example, rapid labeling of C22:6n-3 (DHA) would indicate a high rate of retroconversion.[13]
Conclusion
The use of stable isotope-labeled (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid is a powerful and precise method for investigating the complex dynamics of VLC-PUFA metabolism. By enabling the direct measurement of metabolic fluxes, this technique provides unparalleled insights into the synthesis, interconversion, and ultimate fate of this fatty acid.[3][14] The protocols and principles outlined in this guide offer a robust foundation for researchers to explore the role of C24:4n-3 in health and disease, potentially uncovering novel therapeutic targets in the landscape of metabolic and inflammatory disorders.
References
-
Wenk, M. R. (2005). The emerging field of lipidomics. Nature Reviews Drug Discovery. [Link]
-
Kamphorst, J. J., Fan, J., Lu, W., & Thompson, C. B. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology. [Link]
-
Brenna, J. T. (1997). Use of stable isotopes to study fatty acid and lipoprotein metabolism in man. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]
-
Fan, T. W.-M., Lorkiewicz, P. K., & Lane, A. N. (2021). NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. Metabolites. [Link]
-
Eurisotop. (n.d.). Tracing Lipid Disposition in vivo Using Stable Isotope- Labeled Fatty Acids and Mass Spectrometry. Eurisotop. [Link]
-
Tumanov, S., & Kamphorst, J. J. (2017). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Molecular Biology. [Link]
-
Human Metabolome Database. (2007). Tetracosatetraenoic acid (24:4n-6). HMDB. [Link]
-
Isotope Solutions. (n.d.). Fatty Acid Metabolism Measured with Stable Isotope Tracers. Isotope Solutions. [Link]
-
Mittendorfer, B. (2011). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of Lipid Research. [Link]
-
Human Metabolome Database. (n.d.). (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid. HMDB. [Link]
-
Bertin Bioreagent. (n.d.). 9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosapentaenoic Acid. Bertin Bioreagent. [Link]
-
PubChem. (n.d.). 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). (9Z,12Z,15Z,18Z)-tetracosatetraenoate. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2025). The Role of Omega-3 Polyunsaturated Fatty Acid Supplementation in Postoperative Recovery of Colorectal Cancer: Systematic Review and Meta-Analysis. MDPI. [Link]
-
Telling, M. T. F., et al. (2019). Synthesis of novel deuterated lipids and surfactants. European Spallation Source. [Link]
-
PubChem. (n.d.). 15Z,18Z,21Z-Tetracosatrienoic acid. National Center for Biotechnology Information. [Link]
-
Monarch Initiative. (n.d.). (9Z,12Z,15Z,18Z)-tetracosatetraenoate. Monarch Initiative. [Link]
-
Yazawa, K., et al. (2018). Metabolism of Natural Highly Unsaturated Fatty Acid, Tetracosahexaenoic Acid (24:6n-3), in C57BL/KsJ-db/db Mice. Journal of Oleo Science. [Link]
-
Kaur, G., et al. (2011). Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3). Lipids. [Link]
-
Chokkathukalam, A., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis. [Link]
-
Metabolic Atlas. (n.d.). 12,15,18,21-tetracosatetraenoic acid. Metabolic Atlas. [Link]
-
Dodo, K., et al. (2015). Synthesis of deuterated γ-linolenic acid and application for biological studies: metabolic tuning and Raman imaging. Chemical Communications. [Link]
-
Lin, Y.-H., et al. (2018). Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity. International Journal of Molecular Sciences. [Link]
Sources
- 1. Human Metabolome Database: Showing metabocard for Tetracosatetraenoic acid (24:4n-6) (HMDB0006246) [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical Considerations of Stable Isotope Labelling in Lipidomics | MDPI [mdpi.com]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurisotop.com [eurisotop.com]
- 11. isotope.com [isotope.com]
- 12. researchgate.net [researchgate.net]
- 13. metsol.com [metsol.com]
- 14. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity [mdpi.com]
Application Notes and Protocols for the Analysis of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA
Introduction: The Significance of a Very Long-Chain Omega-3 Acyl-CoA
(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA is a very long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA) belonging to the omega-3 family.[1][2][3][4] As the activated form of its corresponding fatty acid, it stands at a critical metabolic crossroads, primed for incorporation into complex lipids, elongation, or β-oxidation.[5] The precise quantification of this and other related acyl-CoAs is paramount for researchers in fields such as lipidomics, metabolic disease, and neurobiology, as their cellular concentrations can provide a direct window into the dynamics of fatty acid metabolism and signaling.[5][6]
However, the analysis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is not without its challenges. Its polyunsaturated nature makes it highly susceptible to oxidation, while its amphipathic character can lead to difficulties in extraction and chromatography.[7][8][9] This guide provides a comprehensive overview of the critical considerations and detailed protocols for the robust and reliable analysis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for acyl-CoA analysis.[10]
Part 1: Foundational Knowledge and Pre-Analytical Considerations
Physicochemical Properties
A thorough understanding of the molecule's properties is the bedrock of a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C45H74N7O17P3S | [3] |
| Molecular Weight | 1110.09 g/mol | [1][3] |
| Classification | Fatty Acyl-CoA, Omega-3, VLC-PUFA | [1][2][3][4] |
The Imperative of Sample Integrity: Handling and Stability
The four cis double bonds in the acyl chain of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA are highly prone to oxidation.[7][8][9] This chemical instability necessitates meticulous handling to prevent artefactual degradation and ensure data accuracy.
-
Minimizing Oxidation: The primary cause of degradation for polyunsaturated acyl-CoAs (PUFA-CoAs) is lipid peroxidation, a free-radical-mediated chain reaction that targets the double bonds.[7]
-
Recommendation: All sample handling steps should be performed on ice.[7] Solvents should be de-gassed to remove dissolved oxygen, and an inert atmosphere (e.g., argon or nitrogen) is recommended, especially during long-term storage.[7] The addition of antioxidants such as butylated hydroxytoluene (BHT) to extraction solvents can offer further protection.[7]
-
-
Storage:
-
pH Considerations: Acyl-CoAs are unstable in aqueous solutions, particularly at neutral or alkaline pH. Extractions are often performed under acidic conditions (pH 4-5) to improve stability.[11][12]
Caption: Workflow for Maintaining PUFA-CoA Stability.
Part 2: Analytical Workflow: From Extraction to Detection
The quantification of intracellular acyl-CoAs requires their efficient extraction from the biological matrix, separation from interfering substances, and sensitive detection. LC-MS/MS is the preferred technique due to its high selectivity and sensitivity.[10]
Extraction of Long-Chain Acyl-CoAs from Biological Matrices
The goal of the extraction is to efficiently lyse the cells/tissue, precipitate proteins, and solubilize the acyl-CoAs while minimizing degradation. A common and effective method involves a two-phase liquid-liquid extraction.[11][12]
Protocol: Extraction from Cell Culture or Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[11][12]
-
Preparation:
-
Pre-cool all solutions and centrifuge to 4°C.
-
Prepare the extraction solution: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v).
-
Prepare the aqueous solution: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9.[11]
-
Prepare an internal standard (IS) stock solution. A suitable IS would be a structurally similar acyl-CoA that is not endogenously present, such as Heptadecanoyl-CoA (C17:0-CoA).[11][12]
-
-
Homogenization:
-
For cultured cells (e.g., 1-5 million cells): Aspirate media, wash cells with ice-cold PBS, and add 0.5 mL of the aqueous solution and 0.5 mL of the extraction solution containing the internal standard.
-
For tissue (e.g., ~40 mg): Place the frozen tissue in a tube with 0.5 mL of the aqueous solution and 0.5 mL of the extraction solution containing the internal standard.[11]
-
Homogenize the sample on ice using a probe sonicator or bead beater until fully dispersed.[11]
-
-
Phase Separation & Extraction:
Caption: Acyl-CoA Extraction Workflow.
LC-MS/MS Analysis
Chromatographic Separation
Reversed-phase chromatography is typically used to separate acyl-CoAs based on the length and unsaturation of their fatty acyl chains.
-
Column: A C18 reversed-phase column is a common choice.[12][13]
-
Mobile Phases: A binary gradient system is employed. To improve peak shape and ionization efficiency, a volatile buffer is used.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the more hydrophobic, longer-chain acyl-CoAs.
Protocol: LC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) | Provides good retention and separation of hydrophobic molecules. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI-MS interfaces. |
| Column Temp | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol | 5-10 µL | Balances sensitivity with potential for column overload. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-95% B; 15-18 min: 95% B; 18-18.1 min: 95-10% B; 18.1-22 min: 10% B | A representative gradient to separate a wide range of acyl-CoAs. Must be optimized. |
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is ideal for the quantification of acyl-CoAs.[11][12] Detection is performed using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity.[10][11]
-
Ionization: Acyl-CoAs readily form protonated molecular ions [M+H]+ in positive ESI.[11]
-
Fragmentation: Upon collision-induced dissociation (CID), acyl-CoAs produce a characteristic neutral loss of 507 Da, corresponding to the pantetheine-3'-phosphoadenosine diphosphate portion of the molecule.[12] Alternatively, a common product ion corresponding to the acyl-pantetheine fragment can be monitored.[11]
Protocol: MS/MS Parameters for (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the acyl-CoA molecule.[11] |
| Precursor Ion (Q1) | m/z 1110.1 | [M+H]+ for (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA. |
| Product Ion (Q3) | m/z [Varies] | Monitor the acyl-pantetheine fragment or another specific fragment. This must be determined by direct infusion of a standard. |
| SRM Transition | m/z 1110.1 -> [Product Ion] | Provides high selectivity for the target analyte. |
| Collision Energy | Optimize via infusion | The energy required for optimal fragmentation depends on the instrument and the specific molecule. |
| Internal Standard | C17:0-CoA (m/z 1020.0 -> [Product Ion]) | Used to correct for extraction variability and matrix effects.[14] |
Part 3: Data Analysis, Validation, and Quality Control
Quantification
Absolute quantification is achieved by generating a standard curve using a certified reference standard of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.
-
Standard Curve: A series of known concentrations of the analyte are prepared and spiked with a constant concentration of the internal standard.[11] The samples are then extracted and analyzed alongside the unknown samples.
-
Calculation: The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte to generate a linear regression curve. The concentration of the analyte in the unknown samples is then calculated from this curve.
Method Validation
A robust analytical method must be validated to ensure its performance. Key validation parameters include:
-
Linearity: The concentration range over which the detector response is proportional to the analyte concentration.
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the standard curve range. Inter- and intra-assay precision should be below 15%.[11]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effects: The influence of co-eluting compounds from the biological matrix on the ionization of the target analyte. Assessed by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.
Conclusion
The analytical protocols detailed herein provide a robust framework for the quantification of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA in biological samples. The cornerstone of this methodology is the meticulous attention to pre-analytical handling to maintain sample integrity, coupled with the unparalleled selectivity and sensitivity of LC-MS/MS. By understanding the principles behind each step, from extraction to data analysis, researchers can generate high-quality, reproducible data, enabling deeper insights into the complex world of lipid metabolism.
References
-
Title: Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Source: Analytical Chemistry. URL: [Link]
-
Title: Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Source: National Institutes of Health. URL: [Link]
-
Title: LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Source: Analytical Chemistry. URL: [Link]
-
Title: A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Source: PubMed Central. URL: [Link]
-
Title: A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Source: eScholarship, University of California. URL: [Link]
-
Title: LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. Source: ResearchGate. URL: [Link]
-
Title: Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. Source: PubMed. URL: [Link]
-
Title: HPLC analysis of acyl‐CoA fatty acids. Source: Bio-protocol. URL: [Link]
-
Title: Chromatographic methods for the determination of acyl-CoAs. Source: Semantic Scholar. URL: [Link]
-
Title: (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA. Source: Crysalin. URL: [Link]
-
Title: (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. Source: PubChem. URL: [Link]
-
Title: (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA. Source: PubChem. URL: [Link]
-
Title: (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA. Source: Afigen. URL: [Link]
-
Title: Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death. Source: PubMed Central. URL: [Link]
-
Title: Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes. Source: PubMed. URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA | Crysalin [crysalin.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA | Afigen [afigen.com]
- 5. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2.3. HPLC analysis of acyl‐CoA fatty acids [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
A Robust and Sensitive LC-MS/MS Method for the Quantification of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA in Biological Matrices
An Application Note for Drug Development Professionals and Researchers
Abstract
(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is a very long-chain omega-3 fatty acyl-coenzyme A (VLCFA-CoA) that serves as a key intermediate in lipid metabolism.[1][2] Accurate quantification of this and other acyl-CoAs is critical for understanding metabolic regulation in health and disease and for assessing the metabolic impact of novel therapeutics.[3][4] However, these molecules present significant analytical challenges due to their low physiological abundance, inherent chemical instability, and the complexity of the biological matrices in which they are found.[4][5] This application note presents a comprehensive, field-proven protocol for the reliable quantification of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology details optimized procedures for sample extraction, chromatographic separation, and mass spectrometric detection, providing a robust framework for researchers in metabolic disease and drug development.
Principle of the Method: Synergy of LC Separation and MS/MS Specificity
The quantification of acyl-CoAs in complex biological samples is ideally suited to the coupling of liquid chromatography with tandem mass spectrometry. The inherent strength of this technique lies in its ability to combine high-resolution physical separation with highly specific mass-based detection.
-
Liquid Chromatography (LC): Reversed-phase chromatography is employed to separate individual acyl-CoA species based on the hydrophobicity of their fatty acyl chains.[3] (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, being a very long-chain species, is strongly retained on a C18 column and can be effectively separated from shorter-chain acyl-CoAs and other matrix components using a carefully controlled solvent gradient.
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized, typically using positive mode Electrospray Ionization (ESI), to form a protonated precursor ion [M+H]⁺.[6] This ion is isolated in the first quadrupole (Q1) of a triple quadrupole mass spectrometer. In the second quadrupole (Q2), a collision gas is used to induce fragmentation of the precursor ion. All acyl-CoAs exhibit a characteristic fragmentation pattern involving the neutral loss of the 3'-phospho-adenosine diphosphate moiety, which has a mass of 507 Daltons.[7][8][9] The resulting acyl-chain-containing product ion, [M+H-507]⁺, is then selectively monitored in the third quadrupole (Q3). This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, effectively filtering out background noise and enabling accurate quantification even at very low concentrations.[3]
Caption: MRM fragmentation of acyl-CoAs in a triple quadrupole mass spectrometer.
Detailed Experimental Protocol
This protocol is designed to ensure the stability of the analyte and maximize recovery from tissue samples. All steps involving biological samples or standards should be performed on ice to minimize degradation.
Materials and Reagents
-
Standards: (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA (analytical standard), Heptadecanoyl-CoA (C17:0-CoA) as internal standard (IS).
-
Solvents: Acetonitrile (LC-MS grade), Isopropanol (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade, Type 1).
-
Reagents: Potassium phosphate monobasic (KH₂PO₄), Ammonium sulfate, Ammonium hydroxide solution (28-30%), Ammonium acetate.
-
Equipment: Liquid nitrogen, tissue homogenizer (e.g., glass Dounce or bead beater), refrigerated centrifuge, nitrogen evaporator or vacuum concentrator, analytical balance, autosampler vials.
Sample Preparation: The Foundation of Accurate Quantification
The success of acyl-CoA analysis is highly dependent on meticulous sample handling to prevent enzymatic degradation and preserve the in vivo metabolic profile.
Workflow Diagram
Caption: A comprehensive workflow for acyl-CoA extraction from biological tissue.
Step-by-Step Protocol:
-
Metabolic Quenching: Immediately upon collection, snap-freeze tissue samples (~20-50 mg) in liquid nitrogen. This step is absolutely critical to halt all enzymatic activity that could alter acyl-CoA levels.[4] Store samples at -80°C until extraction.
-
Homogenization:
-
Pre-chill a glass homogenizer on ice.
-
Add 1 mL of ice-cold extraction buffer (100 mM KH₂PO₄, pH 4.9). The acidic pH enhances the stability of the thioester bond.[10]
-
Add a known amount of internal standard (e.g., 50 pmol of C17:0-CoA) to the buffer. The IS is added at the earliest stage to account for analyte loss during all subsequent steps.[10][11]
-
Transfer the frozen tissue to the homogenizer and homogenize thoroughly while keeping the tube immersed in ice.
-
-
Extraction and Protein Precipitation:
-
To the tissue homogenate, add 1 mL of 2-propanol and mix.
-
Add 2 mL of acetonitrile and 125 µL of saturated aqueous ammonium sulfate.[3]
-
Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation and extraction of the acyl-CoAs into the organic phase.
-
-
Phase Separation: Centrifuge the homogenate at >3000 x g for 10 minutes at 4°C. This will yield a solid pellet of precipitated protein and a clear supernatant containing the acyl-CoAs.[3]
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex and centrifuge to pellet any insoluble debris before transferring to an autosampler vial.
-
LC-MS/MS System and Conditions
The following parameters have been validated for robust separation and sensitive detection of very long-chain acyl-CoAs.
| Table 1: Liquid Chromatography Parameters | |
| LC System | High-performance binary pump system |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Table 2: LC Gradient Program | ||
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
| Table 3: Mass Spectrometer Parameters (MRM) | ||||
| Parameter | Value | |||
| MS System | Triple Quadrupole Mass Spectrometer | |||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |||
| Capillary Voltage | 3.5 kV | |||
| Source Temperature | 120°C | |||
| Desolvation Temp. | 500°C | |||
| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Collision Energy (eV) * | Dwell Time (ms) |
| (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA | 1110.4 | 603.4 | 45 | 50 |
| C17:0-CoA (Internal Standard) | 1020.6 | 513.3 | 40 | 50 |
*Collision energy is instrument-dependent and should be empirically optimized by infusing a standard solution to achieve maximum signal intensity.[8][12]
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare 1 mM stock solutions of the analyte and the internal standard in methanol and store them at -80°C.
-
Calibration Curve: Perform serial dilutions of the analyte stock solution to prepare working standards. Spike these into a surrogate matrix (e.g., an acyl-CoA-free tissue homogenate prepared by following the extraction protocol on a blank tissue sample) to create a calibration curve with at least 8 non-zero points covering the expected physiological range.
-
Quality Controls: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards. These QCs should be run at the beginning, middle, and end of the sample batch to monitor instrument performance and method reproducibility.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for the MRM transitions of the analyte and the internal standard in each sample, standard, and QC.
-
Ratio Calculation: Calculate the peak area ratio (PAR) for each injection: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Calibration Curve Construction: Plot the PAR of the calibration standards against their known concentrations. Perform a linear regression analysis, typically with 1/x weighting, to generate a calibration equation (y = mx + c), where y is the PAR and x is the concentration. The regression coefficient (R²) should be >0.99 for a valid curve.[13]
-
Concentration Calculation: Use the regression equation to calculate the concentration of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA in the unknown samples from their measured PARs.
-
Normalization: The final concentration should be normalized to the initial amount of biological material used, typically expressed as pmol/mg of tissue.[8]
Conclusion
This application note provides a validated and highly reliable LC-MS/MS method for the quantification of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA. The protocol emphasizes critical steps in sample preparation to ensure analyte stability and details optimized chromatographic and mass spectrometric conditions for achieving high sensitivity and specificity. By incorporating a suitable internal standard and quality control measures, this method serves as a robust tool for researchers and drug development professionals investigating fatty acid metabolism and its role in various disease states.
References
-
Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(9), 2889–2894. [Link]
-
Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. PubMed.[Link]
-
Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. ACS Publications.[Link]
-
Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. ACS Publications.[Link]
-
Sample preparation for Acyl-CoA analysis. (n.d.). University of Washington.[Link]
-
Dai, L., & Chen, L. (2018). Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation. PubMed Central.[Link]
-
Fatty acyl CoA analysis. (n.d.). Cyberlipid.[Link]
-
Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. PubMed Central.[Link]
-
Wu, H., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central.[Link]
-
Basisty, N., et al. (2022). Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. PubMed Central.[Link]
-
Kler, R. S., et al. (2007). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. ResearchGate.[Link]
-
Koves, T. R., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. National Institutes of Health.[Link]
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed Central.[Link]
-
Download Table | Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. (n.d.). ResearchGate.[Link]
-
(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA. (n.d.). Afigen.[Link]
-
(9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. (n.d.). PubChem.[Link]
-
Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central.[Link]
-
Chocian, K., et al. (2015). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. National Institutes of Health.[Link]
-
Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship.[Link]
-
(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA. (n.d.). Crysalin.[Link]
-
(6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA. (n.d.). PubChem.[Link]
Sources
- 1. (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA | Afigen [afigen.com]
- 2. (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA | Crysalin [crysalin.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis, Purification, and Characterization of Radiolabeled (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA
An Application Guide for Researchers
Senior Application Scientist: Dr. Evelyn Reed
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of radiolabeled (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA. This very-long-chain omega-3 fatty acyl-CoA is a critical intermediate in lipid metabolism, particularly in the pathways leading to the synthesis of docosahexaenoic acid (DHA).[1][2] The availability of a high-purity radiolabeled form of this molecule is essential for researchers investigating lipid metabolic pathways, enzyme kinetics, and the roles of very-long-chain fatty acids in health and disease.[3][] We present a robust chemo-enzymatic strategy, detailing the rationale behind each step to ensure both scientific integrity and reproducibility. The protocols cover the activation of the radiolabeled fatty acid precursor, its conjugation to Coenzyme A, and rigorous methods for purification and validation, including HPLC and mass spectrometry.
Introduction and Scientific Rationale
(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA (C24:4n-3-CoA) is a key metabolite in the fatty acid elongation cycle.[5] It serves as a direct precursor in the peroxisomal β-oxidation pathway that ultimately yields DHA (C22:6n-3), a vital component of cell membranes, especially in the brain and retina. Understanding the flux through this pathway is critical, and radiolabeled tracers provide an unparalleled tool for quantifying metabolic rates and identifying potential dysregulation in disease states.
The synthesis of a radiolabeled acyl-CoA thioester presents a multi-faceted challenge. The precursor fatty acid must first be obtained with a high specific activity radiolabel (e.g., ¹⁴C or ³H). Subsequently, the carboxyl group of this fatty acid must be "activated" to facilitate the formation of a high-energy thioester bond with the sulfhydryl group of Coenzyme A (CoA).[6] This process must be efficient to maximize the incorporation of the precious radiolabeled precursor. Finally, because both enzymatic assays and in vivo studies are highly sensitive to impurities, rigorous purification and characterization are paramount to ensure that the observed biological activity is solely attributable to the target molecule.
This guide outlines a logical workflow, beginning with the activation of the fatty acid and culminating in a pure, well-characterized final product ready for use in advanced biochemical and metabolic studies.
Overall Synthesis and Purification Workflow
The synthesis strategy is a two-step chemical process following the acquisition of the radiolabeled fatty acid precursor. The first step involves the activation of the fatty acid's carboxyl group by converting it into an N-hydroxysuccinimide (NHS) ester. This intermediate is stable enough to be isolated yet highly reactive toward the thiol group of CoA. The second step is the conjugation of the acyl-NHS ester with CoA to form the desired thioester. Purification is then achieved using reverse-phase high-performance liquid chromatography (HPLC), which effectively separates the amphipathic acyl-CoA product from the unreacted starting materials and byproducts.
Caption: Overall workflow for synthesis and purification.
Detailed Methodologies and Protocols
Protocol 1: Activation of Radiolabeled (12Z,15Z,18Z,21Z)-Tetracosatetraenoic Acid
Rationale: The direct reaction between a carboxylic acid and a thiol to form a thioester is thermodynamically unfavorable. Therefore, the carboxyl group must be converted into a better leaving group. The N-hydroxysuccinimide (NHS) ester is an excellent choice as it is readily formed, is stable enough for handling, and reacts efficiently with thiols at neutral to slightly basic pH.[7][8] Dicyclohexylcarbodiimide (DCC) is used as the coupling agent to facilitate the ester formation. Anhydrous conditions are critical to prevent hydrolysis of the activated ester.
Materials:
-
Radiolabeled (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid (e.g., [1-¹⁴C]-labeled)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Ethyl Acetate or Dichloromethane
-
Argon or Nitrogen gas
-
Glass reaction vial with a septum cap
Procedure:
-
In a clean, dry glass vial, dissolve 5 µmol of radiolabeled tetracosatetraenoic acid in 500 µL of anhydrous ethyl acetate.
-
Add a 1.2-fold molar excess of NHS (6 µmol, dissolved in a minimal amount of anhydrous ethyl acetate).
-
Add a 1.2-fold molar excess of DCC (6 µmol).
-
Seal the vial under an inert atmosphere (argon or nitrogen) and stir the reaction at room temperature for 4-6 hours.
-
A white precipitate, dicyclohexylurea (DCU), will form as the reaction proceeds.
-
Centrifuge the vial to pellet the DCU precipitate.
-
Carefully transfer the supernatant containing the activated acyl-NHS ester to a new clean, dry vial. This solution can be used directly in the next step.
Protocol 2: Synthesis of Radiolabeled Acyl-CoA Thioester
Rationale: The activated acyl-NHS ester readily reacts with the free thiol group of Coenzyme A. This reaction is typically performed in a mixed aqueous-organic solvent system to accommodate the solubility of both the hydrophobic acyl chain and the highly polar CoA molecule.[8] A slightly basic pH (7.5-8.0) is used to ensure the thiol group of CoA is sufficiently deprotonated and nucleophilic, while minimizing hydrolysis of the NHS ester.
Materials:
-
Acyl-NHS ester solution (from Protocol 1)
-
Coenzyme A, trilithium salt (CoA-Li₃)
-
Sodium Bicarbonate buffer (0.5 M, pH 8.0)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Dissolve a 1.5-fold molar excess of CoA-Li₃ (7.5 µmol) in 500 µL of 0.5 M sodium bicarbonate buffer (pH 8.0).
-
Add 500 µL of THF to the CoA solution to create a 1:1 aqueous-organic mixture. This aids in solubilizing the acyl-NHS ester.
-
Slowly add the acyl-NHS ester solution from Protocol 1 to the stirring CoA solution.
-
Seal the vial and allow the reaction to proceed at room temperature for 2-3 hours with gentle stirring.
-
After the reaction, acidify the mixture to pH 3-4 with a small amount of 1 M HCl. This step ensures that all carboxyl groups are protonated, which improves retention on the reverse-phase HPLC column.
-
The crude reaction mixture is now ready for purification.
Caption: Conjugation of the activated fatty acid with Coenzyme A.
Protocol 3: Purification by Reverse-Phase HPLC
Rationale: Reverse-phase HPLC is the gold standard for purifying acyl-CoA esters.[8][9] The method separates molecules based on hydrophobicity. The long acyl chain of the product allows it to be strongly retained on the C18 stationary phase, separating it from the highly polar unreacted CoA and other water-soluble byproducts. A gradient of organic solvent is used to elute the product.
Materials:
-
HPLC system with a UV detector and an in-line radioactivity detector (or fraction collector for subsequent scintillation counting)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Crude reaction mixture (from Protocol 2)
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Filter the crude reaction mixture through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the column.
-
Run a linear gradient to elute the product. A typical gradient might be:
-
0-5 min: 5% B
-
5-45 min: 5% to 95% B
-
45-50 min: 95% B
-
50-55 min: 95% to 5% B
-
55-60 min: 5% B (re-equilibration)
-
-
Monitor the elution profile at 260 nm (for the adenine ring of CoA) and with the radioactivity detector.
-
The desired product, radiolabeled tetracosatetraenoyl-CoA, will be a late-eluting peak that is positive on both the UV and radioactivity channels. Unreacted CoA will elute much earlier.
-
Collect the fractions corresponding to the product peak.
-
Pool the pure fractions and lyophilize or evaporate the solvent under reduced pressure. Resuspend the purified product in a suitable buffer for storage (e.g., 10 mM HEPES, pH 7.0) and store at -80°C.
Protocol 4: Characterization and Quality Control
Rationale: It is essential to confirm the identity, purity, and specific activity of the final product. HPLC provides a measure of radiochemical purity, while mass spectrometry gives definitive structural confirmation.[9] Quantifying both the molar amount and the radioactivity allows for the calculation of specific activity, a critical parameter for quantitative metabolic studies.
Methods:
-
Radiochemical Purity: Re-inject a small aliquot of the purified product into the HPLC system under the same conditions used for purification. The radiochemical purity is the percentage of total radioactivity that elutes in the single product peak. A purity of >98% is typically required.
-
Mass Spectrometry (MS): Analyze the purified, non-radiolabeled standard (or the final product if the instrumentation allows) by LC-MS. The observed molecular weight should match the theoretical mass of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA (Expected [M-H]⁻ m/z ≈ 1108.4).[10]
-
Concentration Determination: The concentration of the acyl-CoA solution can be determined by UV spectrophotometry, using the molar extinction coefficient for the adenine group of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).
-
Specific Activity Calculation:
-
Measure the total radioactivity of a known volume of the final product solution using a liquid scintillation counter (in Becquerels or Curies).
-
Calculate the molar amount in that same volume using the concentration determined by UV absorbance.
-
Specific Activity = Total Radioactivity / Total Moles (e.g., in GBq/mmol or Ci/mol).
-
Summary of Expected Results
The described chemo-enzymatic synthesis and purification strategy is expected to yield high-purity radiolabeled (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA. The following table summarizes the target specifications for the final product.
| Parameter | Target Specification | Method of Analysis |
| Chemical Identity | C₄₅H₇₄N₇O₁₇P₃S | LC-MS |
| Molecular Weight | ~1110.1 g/mol | Mass Spectrometry |
| Radiochemical Purity | > 98% | Radio-HPLC |
| Chemical Purity | > 95% | HPLC-UV (260 nm) |
| Specific Activity | Dependent on precursor | Scintillation Counting & UV-Vis |
| Storage | -80°C in aqueous buffer (pH 6-7) | - |
References
- Kawaguchi, A., Yoshimura, T., & Okuda, S. (1981). A new method for the synthesis of fatty acyl-CoA thioesters. Journal of Biochemistry, 89(1), 337-339.
-
Bach, L., & Faure, D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Plant Signaling & Behavior, 5(11), 1475-1477. [Link]
-
Watkins, P. A. (2008). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. Prostaglandins, Leukotrienes and Essential Fatty Acids, 79(3-5), 93-97. [Link]
-
Wikipedia contributors. (2023). Long-chain-fatty-acid—CoA ligase. Wikipedia. [Link]
-
Reactome. (2024). Synthesis of very long-chain fatty acyl-CoAs. Reactome Pathway Database. [Link]
-
Guzmán, M., & Geelen, M. J. (1992). A specific and inexpensive assay of radiolabeled long-chain acyl-coenzyme A in isolated hepatocytes. Analytical Biochemistry, 203(2), 328-332. [Link]
-
Igarashi, M., DeMar, J. C., Ma, K., Chang, L., Bell, J. M., & Rapoport, S. I. (2007). Docosahexaenoic acid synthesis from n-3 polyunsaturated fatty acids in differentiated rat brain astrocytes. Journal of Lipid Research, 48(7), 1501-1513. [Link]
-
Bishop, J. E., & Hajra, A. K. (1980). A method for the chemical synthesis of ¹⁴C-labeled fatty acyl coenzyme A's of high specific activity. Analytical Biochemistry, 106(2), 344-350. [Link]
-
Reilly, P. (2019). Biosynthesis of Fatty Acids. AOCS Lipid Library. [Link]
-
SPRECHER, H., LUTH, A., & PALIYATH, G. (1995). Identification of a fatty acid Δ6-desaturase deficiency in human skin fibroblasts. Lipids, 30(11), 1017-1024. [Link]
-
ResearchGate. (n.d.). Radiolabeled fatty acids contained in the cell lipids of fibroblast cultures incubated with 14- and 16-carbon n-6 PUFA substrates. [Link]
-
Wikipedia contributors. (2023). Fatty acyl-CoA esters. Wikipedia. [Link]
-
Crysalin. (n.d.). (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA. [Link]
-
PubChem. (n.d.). (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA. [Link]
-
PubChem. (n.d.). (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. [Link]
-
Wikipedia contributors. (2024). Fatty acid synthesis. Wikipedia. [Link]
-
Alfa Chemistry. (2023). Three Synthetic Routes to Synthesize Wax Esters. Labinsights. [Link]
-
Zhang, Y., et al. (2023). Purification of Native Acetyl CoA Carboxylase From Mammalian Cells. STAR Protocols, 4(3), 102452. [Link]
-
Guo, J., et al. (2021). Characterization of a Cytosolic Acyl-Activating Enzyme Catalyzing the Formation of 4-Methylvaleryl-CoA for Pogostone Biosynthesis in Pogostemon Cablin. Plant and Cell Physiology, 62(6), 1018-1029. [Link]
-
Cao, J., et al. (2013). A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Journal of Lipid Research, 54(7), 2025-2034. [Link]
Sources
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 6. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 7. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of Very Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the quantification of very long-chain fatty acyl-CoAs (VLCFA-CoAs). This resource is designed to provide you with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of VLCFA-CoA analysis. As key intermediates in lipid metabolism, the accurate quantification of these molecules is crucial for understanding various physiological and pathological processes.[1][2][3] This guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity and reliability of your experimental results.
Introduction: The Analytical Challenge of VLCFA-CoAs
Very long-chain fatty acids (VLCFAs) are fatty acids with an acyl chain of 22 carbons or longer.[4] Their activated form, VLCFA-CoAs, are central to numerous cellular processes, including sphingolipid synthesis, the formation of extracellular lipid barriers, and energy metabolism.[5] However, their unique physicochemical properties present significant analytical hurdles. These challenges stem from their low endogenous abundance, inherent instability, and amphiphilic nature, which complicates extraction, chromatographic separation, and detection.[6][7] This guide will equip you with the knowledge to overcome these obstacles and achieve robust and reproducible quantification of VLCFA-CoAs.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses common problems encountered during the LC-MS/MS analysis of VLCFA-CoAs, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Inefficient Extraction: Due to the amphiphilic nature of VLCFA-CoAs, they can be lost during liquid-liquid or solid-phase extraction (SPE).[8] Analyte Degradation: VLCFA-CoAs are susceptible to enzymatic and chemical hydrolysis, especially at non-optimal pH and temperature.[6][9] Suboptimal Ionization: Inefficient protonation or deprotonation in the mass spectrometer source. | Optimize Extraction: Employ a mixed-mode SPE for better recovery.[7] For liquid-liquid extraction, ensure the solvent system is appropriate for the target analytes.[8] Ensure Sample Stability: Work quickly on ice, use pre-cooled solvents, and consider the use of enzymatic inhibitors.[10] Store extracts at -80°C.[9] Enhance Ionization: Optimize mobile phase additives. For positive ion mode, ammonium hydroxide can be effective.[3][10] |
| Poor Peak Shape (Tailing, Broadening) | Secondary Interactions: The phosphate groups of the CoA moiety can interact with the stationary phase or metal surfaces in the LC system.[7][8] Column Overload: Injecting too much sample can lead to peak distortion. | Improve Chromatography: Use a high-quality C18 column and consider operating at a higher pH (e.g., 10.5 with ammonium hydroxide) to improve peak shape.[8][10] Derivatization: Phosphate methylation can reduce interactions and improve peak shape.[7] Dilute Sample: If overloading is suspected, dilute the sample extract before injection. |
| High Background Noise / Matrix Effects | Co-eluting Interferences: Other lipids or cellular components can suppress or enhance the ionization of the target analytes.[6] Contamination: Contaminants from solvents, tubes, or the LC-MS system itself. | Improve Sample Cleanup: Utilize a robust SPE protocol to remove interfering substances.[3] Chromatographic Separation: Optimize the LC gradient to separate VLCFA-CoAs from matrix components.[6] Use High-Purity Reagents: Employ LC-MS grade solvents and reagents. |
| Poor Reproducibility (High %CV) | Inconsistent Sample Preparation: Variability in extraction efficiency between samples.[2] Instrument Instability: Fluctuations in the LC pump or mass spectrometer performance. | Incorporate Internal Standards: Use odd-chain or stable isotope-labeled VLCFA-CoA internal standards to normalize for extraction and ionization variability.[1][8] System Suitability: Run system suitability tests before each batch of samples to ensure consistent instrument performance. |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable internal standards for VLCFA-CoA quantification?
A1: The ideal internal standards are stable isotope-labeled (e.g., ¹³C-labeled) versions of the target VLCFA-CoAs.[2] However, these can be expensive and not always commercially available. A practical and widely accepted alternative is to use odd-chain fatty acyl-CoAs (e.g., C17:0-CoA, C23:0-CoA, C25:0-CoA) as they are not naturally abundant in most biological systems.[1]
Q2: How can I minimize the degradation of VLCFA-CoAs during sample preparation?
A2: To minimize degradation, it is crucial to work quickly and at low temperatures.[9] All extraction solutions and solvents should be pre-cooled to 4°C.[10] Homogenization should be performed on ice.[2] After extraction, samples should be stored at -80°C to prevent long-term degradation.[9]
Q3: What are the advantages of using LC-MS/MS over GC-MS for VLCFA-CoA analysis?
A3: LC-MS/MS allows for the direct analysis of intact VLCFA-CoAs, providing information on the entire molecule. GC-MS, on the other hand, typically requires hydrolysis of the CoA moiety and derivatization of the resulting fatty acid, which leads to the loss of information about the CoA portion of the molecule.[4][11][12] LC-MS/MS also generally offers higher sensitivity and specificity for these analytes.[8]
Q4: Can I use the same extraction method for different types of samples (e.g., cells vs. tissues)?
A4: While the general principles of extraction remain the same, the protocol may need to be optimized for different sample matrices. Tissues, for instance, require a homogenization step that is not necessary for cultured cells.[1][2] The amount of starting material and the volume of extraction solvents may also need to be adjusted based on the sample type and expected concentration of VLCFA-CoAs.
Q5: What is the purpose of using a high pH mobile phase for chromatographic separation?
A5: A high pH mobile phase (e.g., containing ammonium hydroxide) helps to deprotonate the phosphate groups of the CoA moiety. This reduces their interaction with the stationary phase, leading to improved peak shape and reduced tailing for later-eluting, more hydrophobic VLCFA-CoAs.[8][10]
Experimental Protocols
Protocol 1: Extraction of VLCFA-CoAs from Cultured Cells
This protocol is adapted from established methods for the extraction of acyl-CoAs from mammalian cells.[1][6]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, LC-MS grade, pre-cooled to -80°C
-
Internal standard solution (e.g., 10 µM C15:0-CoA in methanol)
-
LC-MS grade water
-
Microcentrifuge tubes
-
Cell scraper
Procedure:
-
Aspirate the culture medium from the cell culture plate.
-
Wash the cells twice with ice-cold PBS.
-
Add 2 mL of pre-cooled (-80°C) methanol to the plate.
-
Add a known amount of the internal standard solution (e.g., 15 µL of 10 µM C15:0-CoA).
-
Incubate the plate at -80°C for 15 minutes to precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 150 µL of methanol:water 1:1 v/v).
Protocol 2: LC-MS/MS Analysis of VLCFA-CoAs
This is a general LC-MS/MS method that can be adapted for various instruments.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Zorbax 300 Extend C18, 3.5-μm, 2.1 × 150 mm).[10]
-
Mobile Phase A: 15 mM ammonium hydroxide in 10:90 acetonitrile/water.[10]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[10]
-
Flow Rate: 200 µL/min.
-
Gradient: A linear gradient tailored to separate the VLCFA-CoAs of interest. A typical gradient might start at a low percentage of B, increasing to a high percentage over several minutes.
-
Injection Volume: 10 µL.
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Spray Voltage: ~5.5 kV.
-
Capillary Temperature: ~300 °C.
-
MRM Transitions: Monitor the precursor ion ([M+H]⁺) and a specific product ion for each VLCFA-CoA. A common fragmentation is the neutral loss of 507 Da.[8][10]
Visualizing the Workflow
The following diagram illustrates the general workflow for the quantification of VLCFA-CoAs.
Caption: Workflow for VLCFA-CoA Quantification.
Understanding VLCFA-CoA Structure
The amphiphilic nature of VLCFA-CoAs is a key determinant of their analytical behavior.
Caption: Amphiphilic nature of VLCFA-CoAs.
References
-
Haynes, C. A., Allegood, J. C., Sims, K., & Sullards, M. C. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113–1125. [Link]
-
Valianpour, F., Selhorst, J. J., van der Ham, M., Schuurman, T., Ruiter, J. P., Wanders, R. J., & Waterham, H. R. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Molecular Genetics and Metabolism, 79(2), 107–113. [Link]
-
Scott, A. I. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology, 2546, 501–508. [Link]
-
Magnes, C., Suppan, M., Pieber, T. R., & Moustafa, T. (2005). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. Analytical Chemistry, 77(9), 2889–2894. [Link]
-
Cui, Y., & Chen, Y. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 88(21), 10672–10679. [Link]
-
Li, J., Vuckovic, D., & Scherer, M. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 93(7), 3568–3576. [Link]
-
Lagerstedt, S. A., Hinrichs, D. R., & O'Brien, J. F. (2001). An improved method for quantification of very long chain fatty acids in plasma. Clinica Chimica Acta, 310(2), 211–217. [Link]
-
Valianpour, F., Selhorst, J. J., van der Ham, M., Schuurman, T., Ruiter, J. P., Wanders, R. J., & Waterham, H. R. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Molecular Genetics and Metabolism, 79(2), 107-113. [Link]
-
Jakobs, C., & van den Heuvel, C. G. (1991). The quantitative determination of selected long chain and very long chain fatty acids (VLCFA) in serum. Journal of Inherited Metabolic Disease, 14(4), 676-682. [Link]
-
Wolk, E., Johnson, M. L., & Gropler, R. J. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Lipid Research, 53(5), 991–997. [Link]
-
Ademowo, O. S., Dias, I. H. K., & Devitt, A. (2017). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 7(4), 58. [Link]
-
Magnes, C., Suppan, M., Pieber, T. R., & Moustafa, T. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(9), 2889–2894. [Link]
-
Baker, P. R., & Schadt, E. E. (2023). Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics. Metabolites, 13(2), 245. [Link]
-
Tsedensodnom, O., & Rutter, J. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468. [Link]
-
Magnes, C., Suppan, M., Pieber, T. R., & Moustafa, T. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. GIT Laboratory Journal, 9(5), 2889-2894. [Link]
-
Yu, X. H., Rawsthorne, S., & Allen, D. K. (2022). Persistent fatty acid catabolism during plant oil synthesis. bioRxiv. [Link]
-
Tsedensodnom, O., & Rutter, J. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468. [Link]
-
Bach, L., & Faure, J. D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Comptes Rendus Biologies, 333(4), 361–370. [Link]
Sources
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved method for quantification of very long chain fatty acids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peak Resolution of C24 Unsaturated Acyl-CoAs in HPLC
Welcome to the technical support center for the chromatographic analysis of very-long-chain unsaturated acyl-coenzyme A (VLC-acyl-CoA) species. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal peak resolution for C24 unsaturated acyl-CoAs using High-Performance Liquid Chromatography (HPLC).
The unique physicochemical properties of these molecules—namely their high hydrophobicity, anionic nature from the CoA moiety, and potential for isomerization—present significant analytical hurdles. This document provides a structured, in-depth approach to troubleshooting and method optimization, grounded in scientific principles and field-proven experience.
Part 1: Foundational Principles of HPLC Resolution for Acyl-CoAs
Effective troubleshooting begins with a firm grasp of the fundamentals. Chromatographic resolution (Rₛ) is governed by three key factors: column efficiency (N), selectivity (α), and the retention factor (k).
-
Efficiency (N): A measure of peak sharpness or the degree of band broadening as an analyte passes through the column. Higher efficiency results in narrower peaks, which are easier to resolve. It is influenced by particle size, column length, and flow rate.[1][2]
-
Selectivity (α): The ability of the chromatographic system to distinguish between two analytes. It is a measure of the relative retention and is the most powerful tool for improving resolution.[2] Selectivity is primarily influenced by column chemistry, mobile phase composition, and temperature.
-
Retention Factor (k): Describes how long an analyte is retained on the stationary phase relative to an unretained compound.[2] For sufficient resolution, k should ideally be between 2 and 10.
The Unique Challenge of C24 Unsaturated Acyl-CoAs: C24 acyl-CoAs are particularly challenging due to their dual nature. The C24 fatty acyl chain is extremely hydrophobic, driving strong retention on reversed-phase columns. Simultaneously, the coenzyme A portion contains negatively charged phosphate groups, which can cause severe peak tailing due to secondary ionic interactions with the silica stationary phase.[3][4][5] Furthermore, the presence of double bonds introduces the possibility of cis/trans isomers, which are notoriously difficult to separate.
Part 2: A Systematic Troubleshooting Guide to Improving Peak Resolution
When faced with poor resolution (co-eluting or broad peaks), a systematic approach is crucial. This guide is structured as a logical workflow, addressing the most impactful parameters first.
Caption: Step-by-step workflow for preparing TEAA buffer.
References
- Preparation of Buffer A and Buffer B using 2 M TEAA. ADS Biotec Inc.
- Ion-pairing UHPLC chromatography produces well-separated peaks for CoA....
- Use of C30 as a General-Purpose Stationary Phase for a Broad Range of Applic
- Comprehensive untargeted lipidomic analysis using core-shell C30 particle column and high field orbitrap mass spectrometer. PubMed.
- Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer. NIH.
- Acclaim C30 Columns Provide Unique Selectivity and Superior Separations of Hydrophobic, Structurally Rel
- How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.
- An improved strategy for analysis of lipid molecules utilising a reversed phase C30 UHPLC column and scheduled MS/MS acquisition.
- HPLC Troubleshooting Guide. Unidentified Source.
- IP RP HPLC mobile phases. Bio-protocol.
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.
- What are common causes of peak tailing when running a reverse-phase LC column?.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Triethylammonium acetate buffer suitable for HPLC, 0.98-1.02 M. Sigma-Aldrich.
- Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limit
- Technical Support Center: Optimizing HPLC Separ
- Triethylammonium Acetate (TEAA) Buffer Trial Pack. ADS Biotec.
- The Secrets of Successful Gradient Elution.
- RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility.
- Gradient Optimization in Liquid Chromatography.
- The Use of Temperature for Method Development in LC.
- An improved method for tissue long-chain acyl-CoA extraction and analysis. PubMed.
- A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC.
- Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples. NIH.
- Fatty Acid Analysis by HPLC. Nacalai Tesque.
- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
- How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc.
- Factors Affecting Resolution in HPLC. Sigma-Aldrich.
- Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ioniz
- Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
- Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. NIH.
- HPLC separation of some unsaturated and saturated fatty acids.
- TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific.
Sources
Technical Support Guide: Minimizing Degradation of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA During Extraction
Welcome to the technical support center for advanced lipidomics. This guide is designed for researchers, scientists, and drug development professionals who are working with the highly unstable very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA. Its unique structure, featuring four cis double bonds and a labile thioester linkage, makes it exceptionally prone to degradation during extraction from biological matrices. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to ensure the integrity and recovery of your target molecule.
Understanding the Primary Degradation Pathways
Success in extracting this molecule hinges on understanding and mitigating its core vulnerabilities: oxidative degradation of the polyunsaturated tail and hydrolytic cleavage of the thioester bond.
Caption: Primary degradation pathways for VLC-PUFA-CoAs.
-
Oxidative Degradation : The four cis double bonds in the tetracosatetraenoyl chain make it highly susceptible to auto-oxidation. This process is often initiated by reactive oxygen species (ROS) and can be catalyzed by metal ions. The resulting lipid hydroperoxides can further break down into a variety of secondary products, compromising sample integrity. The use of antioxidants is a non-negotiable step to prevent this cascade.[1][2]
-
Hydrolytic Cleavage : The thioester bond linking the fatty acid to Coenzyme A is energetically activated, making it a target for hydrolysis.[3][4] This can occur through two primary mechanisms:
-
Enzymatic Hydrolysis : Tissues contain acyl-CoA thioesterases (ACOTs), enzymes that specifically catalyze the hydrolysis of acyl-CoAs to regulate intracellular lipid metabolism.[5][6][7] Immediate and effective quenching of tissue is paramount to halt this activity.
-
Chemical Hydrolysis : The thioester linkage is unstable in aqueous solutions, particularly under alkaline or strongly acidic conditions.[8] Maintaining a controlled, slightly acidic pH throughout the extraction process is critical.
-
Frequently Asked Questions (FAQs)
Q1: Why is (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA so much more challenging to extract than other lipids? This molecule presents a dual challenge. Like other polyunsaturated fatty acids (PUFAs), its acyl chain is prone to rapid oxidation.[1] Simultaneously, its thioester bond is significantly more labile than the ester bonds found in triglycerides or phospholipids, making it vulnerable to both enzymatic and chemical hydrolysis.[3][7] This combination of vulnerabilities requires a multi-faceted protection strategy.
Q2: What is the most critical environmental factor to control during the extraction? Temperature. All degradation processes—enzymatic activity, chemical hydrolysis, and oxidation—are accelerated at higher temperatures.[9][10] Therefore, every step of the procedure, from tissue homogenization to final reconstitution, must be performed on ice or at 4°C. Rapidly flash-freezing the initial tissue sample in liquid nitrogen is the gold standard for preserving the in vivo state by instantly halting metabolic processes.
Q3: The recommended protocols often use a buffer with a pH around 4.9-5.3. Why this specific acidic range? This acidic pH serves two key purposes. First, it helps to inhibit the activity of many endogenous acyl-CoA thioesterases, which typically have optimal activity at neutral or slightly alkaline pH.[6] Second, maintaining an acidic pH keeps the phosphate groups on the Coenzyme A moiety protonated, which can improve retention on certain solid-phase extraction (SPE) columns and enhance overall stability.[11][12]
Q4: What type of antioxidant is best suited for this extraction? A combination of antioxidants can be beneficial. A lipid-soluble antioxidant like butylated hydroxytoluene (BHT) is effective at preventing free radical chain reactions within the non-polar acyl chain.[13] Additionally, a water-soluble antioxidant like ascorbic acid can help quench aqueous ROS and regenerate other antioxidants.[13] Including a chelating agent like EDTA can also prevent metal-catalyzed oxidation.
Q5: How should I store my tissue samples prior to extraction to ensure analyte stability? Tissues should be excised and immediately flash-frozen in liquid nitrogen. This ensures that all enzymatic activity is halted instantly. Samples should then be stored at -80°C until the moment of extraction. Avoid slow freezing or repeated freeze-thaw cycles, as these can cause ice crystal formation, cellular damage, and subsequent release of degradative enzymes upon thawing.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Detectable Yield | 1. Incomplete tissue homogenization.2. Inefficient solid-phase extraction (SPE).3. Complete degradation of the analyte. | 1. Ensure the tissue is completely powdered (if starting from frozen) and that the homogenizer is appropriate for the sample size. Perform homogenization on ice.[14]2. Verify that the SPE column was properly conditioned and not allowed to dry out. Confirm that the elution solvent is correct for the chosen sorbent.[15]3. Prepare a control sample spiked with a known amount of a more stable, commercially available long-chain acyl-CoA (e.g., palmitoyl-CoA) to verify the extraction procedure itself is working. |
| LC-MS Shows Multiple Oxidized Species | 1. Insufficient antioxidant protection.2. Prolonged exposure to atmospheric oxygen.3. Contamination with metal ions (e.g., from spatulas, buffers). | 1. Add a lipid-soluble antioxidant like butylated hydroxytoluene (BHT) to the homogenization and extraction solvents.[13]2. Work quickly and keep samples covered. If possible, degas solvents and consider working under a stream of inert gas (nitrogen or argon). Use amber vials to protect from light.[1]3. Use metal-free reagents and plasticware where possible. Add a chelating agent like EDTA to your buffers. |
| High Levels of Free Fatty Acid Detected | 1. Endogenous thioesterase activity was not quenched quickly enough.2. Chemical hydrolysis due to incorrect pH.3. Sample was not kept consistently cold. | 1. Ensure tissue is flash-frozen immediately upon collection. Homogenize directly into an ice-cold buffer containing organic solvent to rapidly denature enzymes.[11][16]2. Double-check the pH of all aqueous buffers. Ensure it is in the recommended acidic range (pH 4.9-5.3).[11]3. Re-evaluate your workflow to eliminate any steps where the sample might warm up. Use pre-chilled tubes, centrifuges, and holders. |
| Poor Reproducibility Between Replicates | 1. Inhomogeneous tissue samples.2. Inconsistent timing or handling during extraction.3. Variable evaporation of solvent during concentration steps. | 1. For larger tissues, grind the entire frozen sample into a fine powder before weighing out aliquots. This ensures a more uniform starting material.2. Standardize the timing for each step, especially incubation and centrifugation times. Use an internal standard (e.g., heptadecanoyl-CoA) added at the very first step to account for handling differences.[14]3. Use a controlled evaporation method, such as a gentle stream of nitrogen, and avoid heating the sample.[17] |
Recommended Extraction Protocol
This protocol is synthesized from established methods for long-chain acyl-CoA extraction, with specific modifications to protect the labile (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.[11][15][16]
Caption: Recommended workflow for VLC-PUFA-CoA extraction.
Step 1: Sample Preparation and Homogenization
-
Pre-chill all tubes, mortars, pestles, and homogenizers on dry ice.
-
Weigh 50-100 mg of frozen tissue under cryogenic conditions.
-
Immediately add the tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold Homogenization Buffer (100 mM KH₂PO₄, pH 4.9, with 1 mM EDTA and 20 µM BHT).[11]
-
Add an appropriate internal standard (e.g., heptadecanoyl-CoA).
-
Homogenize thoroughly while keeping the vessel submerged in an ice-water bath.
Step 2: Liquid Extraction and Protein Precipitation
-
To the homogenate, add 2 mL of 2-propanol and homogenize again briefly.[11]
-
Add 4 mL of acetonitrile, vortex vigorously for 2 minutes, and keep on ice for 10 minutes to facilitate protein precipitation.[11][17]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new pre-chilled tube.
Step 3: Solid-Phase Extraction (SPE) Purification
-
Use a C18 SPE column.
-
Condition: Pass 3 mL of methanol through the column, followed by 3 mL of deionized water.
-
Equilibrate: Pass 3 mL of Equilibration Buffer (75 mM KH₂PO₄, pH 4.9) through the column.[11] Do not let the column run dry.
-
Load: Load the supernatant from Step 2 onto the column. Allow it to pass through by gravity or gentle vacuum.
-
Wash: Wash the column with 3 mL of Equilibration Buffer to remove unbound contaminants.
-
Elute: Elute the acyl-CoAs with 2 mL of 100% methanol into a clean, pre-chilled tube.
Step 4: Concentration and Reconstitution
-
Dry the eluted sample under a gentle stream of nitrogen gas at room temperature. Avoid heating.
-
Reconstitute the dried acyl-CoAs in a small, precise volume (e.g., 100 µL) of a suitable solvent for your downstream analysis. Methanol is often a good choice as it has been shown to provide good stability for acyl-CoAs.[8]
-
Transfer to an amber autosampler vial and analyze promptly via LC-MS/MS.
Summary of Critical Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ 4°C (On Ice) | Minimizes all enzymatic and chemical degradation pathways.[9] |
| pH | 4.9 - 5.3 | Inhibits thioesterase activity and stabilizes the molecule for SPE.[11][12] |
| Antioxidants | 20 µM BHT (in organic solvents)1 mM EDTA (in aqueous buffers) | Prevents oxidative degradation of the polyunsaturated chain and metal-catalyzed oxidation.[13] |
| Solvents | Extraction: Acetonitrile/IsopropanolReconstitution: Methanol | Efficiently extracts acyl-CoAs while precipitating proteins.[11] Methanol provides good stability for the final sample.[8] |
| Handling | Rapid, minimal exposure to light/air | Reduces opportunities for oxidation and degradation.[1] |
| Storage | Tissue: -80°C (Flash-Frozen)Final Extract: Analyze immediately | Halts metabolic activity in tissue. Prevents degradation in the purified, less stable state. |
References
-
Golovko, M. Y., & Murphy, E. J. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(9), 1777–1782. [Link]
-
LibreTexts. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
LibreTexts. (2020). 22.9: Thioesters- Biological Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
- Reddy, P. V., et al. (2009). Novel methods of isolation of poly unsaturated fatty acids.
-
Tillander, V., et al. (2024). Structure, function, and lipid sensing activity in the thioesterase superfamily. Biochemical Society Transactions. [Link]
-
Hunt, M. C., & Alexson, S. E. (2002). The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism. Progress in Lipid Research, 41(2), 99–130. [Link]
-
Tarrago, M. G., et al. (2018). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PMC. [Link]
-
Cantu, D. C., et al. (2011). Thioesterase enzyme families: Functions, structures, and mechanisms. Protein Science, 20(8), 1281–1295. [Link]
-
Koves, T. R., et al. (2013). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 539-548. [Link]
-
Rather, J. A., et al. (2023). Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. Food Science & Nutrition, 11(5), 2471-2483. [Link]
-
Minkler, P. E., et al. (2016). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 509, 52-59. [Link]
-
Akpan, U. G., et al. (2014). Investigating the effect of antioxidant extract from orange peel on lipids oxidation. Leonardo Electronic Journal of Practices and Technologies, 13(25), 101-106. [Link]
-
Li, L. O., et al. (2015). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Metabolites, 5(4), 686–703. [Link]
-
Cyberlipid. (n.d.). Fatty acyl CoA analysis. Cyberlipid. [Link]
- Minoru, H., et al. (1985). Method for prevention of oxidation of oils and fats and soft capsules containing the treated oils and fats.
-
Pfleger, B. F., et al. (2012). Effect of different acyl-CoAs on the thermal stability of different KASIIIs. ResearchGate. [Link]
- Rubin, D., et al. (1988).
-
Woldegiorgis, G., et al. (1985). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 150(1), 8–12. [Link]
-
Sim, C. M., et al. (2013). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Journal of Proteome Research, 12(7), 3494–3505. [Link]
-
Nandy, A., et al. (1997). Thermal unfolding of medium-chain acyl-CoA dehydrogenase and iso(3)valeryl-CoA dehydrogenase: study of the effect of genetic defects on enzyme stability. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1341(1), 1-11. [Link]
-
Tarrago, M. G., et al. (2018). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI. [Link]
-
Nur, A. M., et al. (2025). The Effect of Biodiesel Oxidation Stability on The Removal of Polyunsaturated Fatty Acids. Atlantis Press. [Link]
-
Qi, B., et al. (2004). Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation. Plant Physiology, 134(2), 849–859. [Link]
-
Kisel, M. A., et al. (2020). Inhibition of oxidation of unsaturated fatty acid methyl esters by essential oils. ResearchGate. [Link]
-
Wasciszilo, M., et al. (2007). APPLICATION OF ANTIOXIDANTS DURING SHORT‐PATH DISTILLATION OF STRUCTURED LIPIDS. Journal of the American Oil Chemists' Society, 84(8), 713-721. [Link]
-
Vadlamani, A., et al. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution. Separation and Purification Technology, 106, 1-7. [Link]
-
Szymanowska, U., et al. (2021). Antioxidant Activity of Flaxseed Extracts in Lipid Systems. Antioxidants, 10(1), 13. [Link]
-
Crysalin. (n.d.). (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA. Crysalin. [Link]
-
MDPI. (n.d.). Special Issue : Antioxidants for the Oxidative Stabilisation of Food Lipids. MDPI. [Link]
-
ResearchGate. (n.d.). Ultrasound-assisted extraction of lipids, carotenoids, and other compounds from marine resources. ResearchGate. [Link]
-
Brocker, C., et al. (2010). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Molecular Cell, 39(4), 487-488. [Link]
-
PubChem. (n.d.). (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. PubChem. [Link]
-
Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1–12. [Link]
-
PubChem. (n.d.). 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid. PubChem. [Link]
Sources
- 1. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. portlandpress.com [portlandpress.com]
- 6. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal unfolding of medium-chain acyl-CoA dehydrogenase and iso(3)valeryl-CoA dehydrogenase: study of the effect of genetic defects on enzyme stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2009063500A2 - Novel methods of isolation of poly unsaturated fatty acids - Google Patents [patents.google.com]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA
Welcome to the technical support center for the analysis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA and other long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in lipidomics. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experimental data.
Introduction to Matrix Effects in Lipidomics
In liquid chromatography-mass spectrometry (LC-MS) based lipidomics, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[1][2] Phospholipids are notorious for causing significant matrix effects in biological samples due to their high abundance and their tendency to co-elute with many analytes of interest.[2][3][4][5][6][7]
The analysis of long-chain acyl-CoAs, such as (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, is particularly susceptible to these effects. Their amphipathic nature means they can interact with a wide range of matrix components, and their relatively low endogenous concentrations can be easily masked by more abundant interfering species. This guide provides a systematic approach to identifying, troubleshooting, and mitigating matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects when analyzing (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA?
A1: The primary cause of matrix effects in the analysis of long-chain acyl-CoAs from biological samples is the co-elution of high-abundance lipids, particularly phospholipids.[2][3][4][5][6][7] These molecules can compete with your analyte for ionization in the mass spectrometer's source, typically leading to ion suppression. Other contributing factors include salts, detergents, and other small molecules present in your sample extract.[3][5]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: A common method to assess matrix effects is the post-extraction addition method. This involves comparing the peak area of your analyte in a clean solvent to the peak area of the same amount of analyte spiked into an extracted blank matrix (a sample that does not contain your analyte). A significant difference in peak areas indicates the presence of matrix effects.[8] Another qualitative method is post-column infusion, where a constant flow of your analyte is introduced into the LC eluent after the column. Dips in the signal when a blank matrix is injected indicate regions of ion suppression.[9][10]
Q3: What is the "gold standard" for correcting for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte is considered the gold standard for correcting matrix effects.[1][8][10][11][12] A SIL-IS for (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA would co-elute and experience the same ionization suppression or enhancement as the endogenous analyte. By calculating the ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be effectively normalized.
Q4: Are there methods to generate my own stable isotope-labeled acyl-CoA standards?
A4: Yes, a technique called Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used to biosynthetically generate a suite of stable isotope-labeled acyl-CoAs.[13][14][15][16] This involves growing cells in a medium containing a labeled precursor, such as [13C3, 15N1]-pantothenate (a precursor to Coenzyme A).[14][15][16] The labeled acyl-CoAs can then be extracted and used as a comprehensive internal standard mixture.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to matrix effects in the analysis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.
Issue 1: Poor Signal-to-Noise Ratio and Inconsistent Peak Areas
This is a classic symptom of significant ion suppression. The workflow below will guide you through diagnosing and mitigating this issue.
Figure 1: Troubleshooting workflow for poor signal-to-noise.
Step-by-Step Troubleshooting:
-
Assess the Matrix Effect: As a first step, quantify the extent of ion suppression using the post-extraction addition method. A suppression of more than 15-20% warrants further optimization.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[4][17]
-
Liquid-Liquid Extraction (LLE): This classic technique can be optimized by carefully selecting solvents to partition your analyte away from interfering lipids.[4]
-
Solid-Phase Extraction (SPE): SPE offers more selectivity than LLE. Reversed-phase or mixed-mode SPE cartridges can be effective at retaining the highly lipophilic interfering compounds while allowing your analyte to be eluted.
-
Specialized Lipid Removal: Several commercially available products are specifically designed to remove phospholipids from biological extracts.[7][18][19] These can be highly effective and easy to implement in your workflow.
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If sample preparation optimization is insufficient or if you require the highest level of quantitative accuracy, the use of a SIL-IS is essential.[1][12] This will correct for any remaining matrix effects and also account for variability in extraction efficiency and instrument response.
Issue 2: Analyte Peak Shape is Poor (e.g., tailing, fronting, or splitting)
While often attributed to chromatography, severe matrix effects can also impact peak shape.[1]
Figure 2: Troubleshooting workflow for poor peak shape.
Step-by-Step Troubleshooting:
-
Check for Column Overload: Injecting a sample with a very high concentration of matrix components can overload the analytical column, leading to poor peak shape. Try diluting your sample extract and re-injecting.[17]
-
Optimize Chromatography: Modifying your LC gradient to better separate your analyte from the bulk of the matrix components can significantly improve peak shape. Experiment with different solvent compositions and gradient slopes.
-
Consider a Different Column Chemistry: If gradient optimization is not sufficient, a column with a different stationary phase may provide the necessary selectivity to resolve your analyte from interfering compounds.
-
Re-evaluate Sample Preparation: If chromatographic optimization fails, it is likely that a co-eluting interference is the culprit. A more rigorous sample preparation method to remove these interferences is necessary.
Experimental Protocols
Protocol 1: Post-Extraction Addition for Matrix Effect Assessment
Objective: To quantify the degree of ion suppression or enhancement.
Materials:
-
Blank matrix extract (e.g., from a tissue or cell type that does not contain the analyte)
-
Analyte stock solution of known concentration
-
LC-MS grade solvents
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte into your mobile phase or a clean solvent at a concentration that gives a robust signal.
-
Set B (Post-Extraction Spike): Spike the same amount of analyte into your blank matrix extract.
-
-
Inject both sets of samples into the LC-MS/MS system and acquire data under the same conditions.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = ((Peak Area in Set B) / (Peak Area in Set A)) * 100
-
Interpretation:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)
Objective: To generate a complex mixture of stable isotope-labeled acyl-CoAs to be used as internal standards.
Materials:
-
Cell line of choice
-
Pantothenate-deficient cell culture medium
-
[13C3, 15N1]-pantothenate
-
Dialyzed fetal bovine serum (or charcoal-stripped to remove endogenous pantothenate)[14][16]
Procedure:
-
Culture your cells in the pantothenate-deficient medium supplemented with [13C3, 15N1]-pantothenate and dialyzed FBS for several passages to ensure complete incorporation of the labeled precursor into the Coenzyme A pool.[14]
-
Monitor the incorporation of the label by analyzing the acyl-CoA pool from a small aliquot of cells at each passage. The mass shift will indicate the degree of labeling.
-
Once >99% incorporation is achieved, harvest the cells.
-
The extract from these labeled cells can be used as an internal standard mixture. A small, known amount is added to your experimental samples at the beginning of the sample preparation process.
Data Presentation
Table 1: Example of Matrix Effect Assessment Data
| Sample | Analyte Concentration (nM) | Peak Area (arbitrary units) | Matrix Effect (%) |
| Neat Solution | 10 | 1,500,000 | - |
| Post-Extraction Spike | 10 | 600,000 | 40% (Significant Suppression) |
Table 2: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Analyte Recovery (%) | Phospholipid Removal (%) |
| Protein Precipitation | 95 | 20 |
| Liquid-Liquid Extraction | 80 | 75 |
| Solid-Phase Extraction | 85 | 90 |
| Specialized Lipid Removal Plate | 90 | >99 |
References
-
Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC. (n.d.). PubMed Central. [Link]
-
Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments. (n.d.). PubMed. [Link]
-
Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC. (n.d.). NIH. [Link]
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Analytical Chemistry. (n.d.). ACS Publications. [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (n.d.). [Link]
-
(PDF) Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. (n.d.). ResearchGate. [Link]
-
Investigating matrix effects of different combinations of lipids and peptides on TOF-SIMS data. (n.d.). PubMed. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.). [Link]
-
Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. (n.d.). [Link]
-
Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (n.d.). Taylor & Francis. [Link]
-
Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC. (n.d.). NIH. [Link]
-
Innovative Sample Prep Removes Lipids Without Losing Analytes. (n.d.). American Laboratory. [Link]
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Request PDF. (n.d.). ResearchGate. [Link]
-
LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC. (n.d.). PubMed Central. [Link]
-
Recommended Protocols for Enhanced Matrix Removal - Lipid. (n.d.). Agilent. [Link]
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Semantic Scholar. (n.d.). [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis | Request PDF. (n.d.). ResearchGate. [Link]
-
Coping with Matrix Effects Caused by Phospholipids in Biological Samples | American Pharmaceutical Review. (n.d.). [Link]
-
Recommendations for good practice in MS-based lipidomics - PMC. (n.d.). [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). [Link]
-
The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. (n.d.). MDPI. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. (n.d.). NIH. [Link]
-
Strategies to Improve/Eliminate the Limitations in Shotgun Lipidomics. (n.d.). ResearchGate. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). MDPI. [Link]
-
Analytical challenges of shotgun lipidomics at different resolution of measurements - PMC. (n.d.). [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). NIH. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics | Journal of the American Society for Mass Spectrometry. (n.d.). ACS Publications. [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (n.d.). PubMed Central. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). IRIS. [Link]
-
Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. (n.d.). NIH. [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (n.d.). PubMed. [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. (n.d.). PubMed Central. [Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. (n.d.). NIH. [Link]
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Enhancing the Stability of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA Standards
Welcome to the technical support center for (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, a critical standard for researchers in lipidomics and drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your standards, leading to more reliable and reproducible experimental outcomes.
I. Understanding the Instability of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA
(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is a polyunsaturated fatty acyl-CoA (PUFA-CoA) that is highly susceptible to degradation.[1] Its four double bonds in the fatty acyl chain make it a prime target for oxidation, while the thioester bond is prone to hydrolysis. These degradation pathways can significantly compromise the quality of the standard, leading to inaccurate experimental results.
Key Degradation Pathways:
-
Lipid Peroxidation: This is a self-propagating chain reaction initiated by free radicals that attack the double bonds in the polyunsaturated fatty acyl chain.[1] This process is accelerated by exposure to oxygen, elevated temperatures, and the presence of transition metals.[1]
-
Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA standards.
Q1: What is the optimal long-term storage condition for this standard?
A1: For maximal stability, the standard should be stored as a lyophilized powder at -80°C.[2] In this state, it can remain stable for up to one year.[2] Storing the powder under an inert atmosphere, such as argon or nitrogen, will further minimize oxidative degradation.[1]
Q2: What is the best practice for preparing a stock solution?
A2: Before opening the vial, allow the lyophilized powder to equilibrate to room temperature to prevent condensation.[2] Reconstitute the powder in a high-purity (e.g., LC-MS grade) organic solvent like methanol or a methanol/water mixture.[2] To avoid repeated freeze-thaw cycles, which accelerate degradation, it is highly recommended to prepare single-use aliquots.[1][2]
Q3: How should I store the stock solution?
A3: Stock solutions, especially aqueous ones, should be stored at -80°C for long-term stability (up to six months).[2] For shorter periods, -20°C is acceptable for up to one month.[2] Storing solutions under an inert atmosphere is also recommended.[1][2]
Q4: Can I use antioxidants to enhance stability?
A4: Yes, the use of antioxidants is strongly encouraged.[3] Common synthetic antioxidants include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[1] Natural antioxidants like tocopherols (Vitamin E) and ascorbic acid (Vitamin C) can also be effective.[1] The choice of antioxidant may depend on your specific experimental conditions and downstream applications.
Q5: How can I verify the integrity of my standard?
A5: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended method to assess the purity and integrity of your standard.[2] This technique can identify and quantify degradation products, such as the hydrolyzed free fatty acid and Coenzyme A, as well as various oxidation products.
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA standards.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or non-reproducible results in enzyme assays. | Degradation of the PUFA-CoA standard. | Ensure stock solutions are fresh and have been stored properly at -80°C under an inert atmosphere. Prepare working solutions immediately before use and keep them on ice. Consider adding an antioxidant like BHT to your assay buffer.[1] |
| Inaccurate pipetting due to the amphipathic nature of the molecule. | Use low-retention pipette tips and verify the calibration of your pipettes.[1] | |
| Poor chromatographic peak shape (tailing or fronting). | Strong interaction with the stationary phase or column overload. | Optimize your HPLC method. For peak tailing, consider using a different column or adjusting the mobile phase pH. For peak fronting, reduce the injection volume or sample concentration.[4] |
| Poor sample solubility in the mobile phase. | Ensure the sample is fully dissolved in the mobile phase before injection. Gentle warming and vortexing can help.[2] | |
| High background signal in analytical assays. | Contamination of the standard or reagents. | Use high-purity solvents and reagents (e.g., LC-MS grade).[2] |
| Precipitate observed in the stock solution upon thawing. | Limited solubility of the standard in the chosen solvent. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. Consider preparing the stock solution in a different solvent with a higher percentage of organic content.[2] |
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the standard under various conditions.
IV. Detailed Protocols
Protocol 1: Preparation of Stabilized Stock Solution
-
Equilibration: Allow the lyophilized (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA vial to reach room temperature before opening.[2]
-
Reconstitution: Add the appropriate volume of pre-chilled, de-gassed, high-purity methanol to the vial to achieve the desired concentration.
-
Antioxidant Addition: Add a suitable antioxidant, such as BHT, to a final concentration of 0.01-0.1%.
-
Mixing: Gently vortex the vial until the powder is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Inert Gas Purge: Flush the headspace of each aliquot with an inert gas (argon or nitrogen) before capping tightly.
Protocol 2: Quality Control by HPLC-MS
-
Instrumentation: Utilize a high-performance liquid chromatograph coupled to a mass spectrometer (HPLC-MS).[2]
-
Column: A C18 reversed-phase column is typically suitable for separating acyl-CoAs.[2]
-
Mobile Phase:
-
Gradient: Develop a gradient elution method, starting with a low percentage of Mobile Phase B and gradually increasing it to separate the parent compound from potential degradation products.
-
Analysis: Monitor for the expected mass-to-charge ratio (m/z) of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA and potential hydrolysis and oxidation products.
Degradation Pathway Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mastering the Analysis of Very Long-Chain Fatty Acyl-CoAs
A Specialist's Guide to Overcoming Poor Ionization in Mass Spectrometry
Welcome to our dedicated resource for researchers, scientists, and drug development professionals grappling with the analytical challenges of very long-chain fatty acyl-CoAs (VLCFA-CoAs). The inherent physicochemical properties of these molecules make them notoriously difficult to ionize efficiently, leading to frustratingly low signal intensity and unreliable quantification. This guide, structured in a practical question-and-answer format, offers in-depth troubleshooting strategies and validated protocols to empower you to conquer these hurdles and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my very long-chain fatty acyl-CoA so weak in my ESI-MS analysis?
The poor ionization of VLCFA-CoAs in electrospray ionization mass spectrometry (ESI-MS) is a well-documented challenge stemming from several key factors:
-
Amphipathic Nature: VLCFA-CoAs possess a highly polar coenzyme A head group and a long, nonpolar fatty acyl tail. This dual character promotes the formation of micelles or aggregates in solution, which are poorly desolvated and ionized in the ESI source.[1][2]
-
Ion Suppression: In complex biological matrices, more readily ionizable species, such as phospholipids, can co-elute with your VLCFA-CoA of interest and preferentially consume the available charge in the ESI source, leading to a significant drop in its signal intensity.[1]
-
Suboptimal Solvent Conditions: The composition of your mobile phase, including pH and organic solvent content, plays a critical role in ionization efficiency. An inappropriate solvent system can fail to adequately protonate or deprotonate the VLCFA-CoA, resulting in a weak signal.[1]
Q2: Should I use positive or negative ion mode for analyzing VLCFA-CoAs?
The choice between positive and negative ion mode is a critical parameter to optimize. While both can be used, negative ion mode often provides a more intense signal for the deprotonated molecule [M-H]⁻.[3] However, positive ion mode can also be effective, particularly when analyzing the characteristic fragmentation patterns for Multiple Reaction Monitoring (MRM) experiments.[3] It is highly recommended to test both polarities during method development to determine the optimal conditions for your specific VLCFA-CoA and analytical setup.
Q3: What are the characteristic fragment ions I should look for in MS/MS analysis of VLCFA-CoAs?
In positive ion mode ESI-MS/MS, acyl-CoAs exhibit a highly predictable fragmentation pattern. A common and abundant fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate moiety, which corresponds to a neutral loss of 507 Da.[1] Another characteristic fragment ion is observed at m/z 428, representing the CoA moiety itself.[1] These characteristic fragments are invaluable for setting up sensitive and specific MRM transitions for quantification.
Troubleshooting Guides: From Problem to Protocol
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of VLCFA-CoAs.
Issue 1: Consistently Low Signal Intensity Across All Samples
If you are experiencing a persistent lack of signal for your VLCFA-CoA, the issue likely lies with your ionization source conditions or the inherent properties of the molecule.
Caption: A systematic approach to address issues of poor reproducibility in VLCFA-CoA quantification.
The most effective way to correct for matrix effects and other sources of variability is to use a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to your analyte but has a different mass.
Objective: To achieve accurate quantification by normalizing the analyte signal to the signal of a co-eluting internal standard.
Step-by-Step Protocol:
-
Select an Appropriate SIL-IS: Choose a SIL-IS for your VLCFA-CoA of interest (e.g., ¹³C- or ²H-labeled). If a direct analog is unavailable, a closely related acyl-CoA with a different chain length can be used as a surrogate.
-
Spike Samples: Add a known concentration of the SIL-IS to all your samples, standards, and quality controls before any sample preparation or extraction steps.
-
Sample Preparation and Analysis: Perform your standard sample preparation and LC-MS/MS analysis.
-
Data Analysis: Calculate the peak area ratio of the analyte to the SIL-IS. Create a calibration curve by plotting the peak area ratio against the concentration of the standards. Use this curve to determine the concentration of the analyte in your unknown samples.
Improving the separation of your VLCFA-CoA from interfering matrix components can significantly reduce ion suppression.
Objective: To achieve baseline separation of the analyte from co-eluting matrix components.
Step-by-Step Protocol:
-
Column Selection: Employ a C18 or C8 reversed-phase column, which are well-suited for lipid analysis.
-
Gradient Optimization:
-
Start with a shallow gradient to maximize the separation of early-eluting polar compounds.
-
Develop a steeper gradient during the elution window of your VLCFA-CoA to ensure sharp peaks.
-
Include a high-organic wash at the end of the gradient to elute any strongly retained nonpolar compounds.
-
-
Flow Rate Adjustment: Experiment with lower flow rates to increase the interaction time with the stationary phase, potentially improving resolution.
-
Post-Column Infusion Experiment: To identify regions of significant ion suppression, perform a post-column infusion experiment. Infuse a constant concentration of your VLCFA-CoA standard into the mobile phase after the analytical column while injecting a blank matrix sample. Dips in the baseline signal of your standard indicate where ion suppression is occurring.
By systematically applying these troubleshooting guides and protocols, you can overcome the challenges of poor ionization and achieve reliable, high-quality data for your very long-chain fatty acyl-CoA analyses.
References
- Technical Support Center: Mass Spectrometry Analysis of Acyl-CoAs - Benchchem. (n.d.).
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113-1125. Retrieved from [Link]
-
Han, X., & Gross, R. W. (1994). Electrospray ionization mass spectrometric analysis of phosphatidylethanolamine molecular species from bovine brain. Journal of the American Society for Mass Spectrometry, 5(8), 741-54. Retrieved from [Link]
-
Schneiter, R., et al. (1999). Electrospray ionization tandem mass spectrometry (Esi-Ms/Ms) analysis of the lipid molecular species composition of yeast subcellular membranes reveals acyl chain-based sorting/remodeling of distinct molecular species en route to the plasma membrane. The Journal of Cell Biology, 146(4), 741-754. Retrieved from [Link]
-
Isaac, G., et al. (2018). Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. Analytical and bioanalytical chemistry, 410(23), 5729-5748. Retrieved from [Link]
-
Christie, W. W. (2019). Lipidomics – A Personal View. AOCS. Retrieved from [Link]
-
Valianpour, F., et al. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Molecular genetics and metabolism, 78(3), 193-8. Retrieved from [Link]
-
Murphy, R. C. (2011). Mass spectrometric analysis of long-chain lipids. Mass spectrometry reviews, 30(4), 579-99. Retrieved from [Link]
- Optimizing ionization efficiency for long-chain acylcarnitines in mass spectrometry - Benchchem. (n.d.).
-
Han, X. (2016). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of lipid research, 57(5), 756-71. Retrieved from [Link]
Sources
Validation & Comparative
A Researcher's Guide to Validating the Signaling Role of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA: A Comparative and Methodological Framework
Introduction: The Emerging Frontier of Very Long-Chain Fatty Acyl-CoAs in Cellular Communication
Lipid signaling pathways are integral to a vast array of physiological processes, governing everything from inflammation and metabolism to cellular proliferation and apoptosis.[1] While the roles of canonical signaling lipids like phosphoinositides, sphingolipids, and eicosanoids are well-established, the contributions of very long-chain polyunsaturated fatty acids (VLC-PUFAs) and their activated acyl-CoA esters remain a nascent and exciting field of inquiry. This guide focuses on a specific, yet under-investigated molecule: (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA (C24:4 n-3-CoA), an omega-3 very long-chain fatty acyl-CoA.
Currently, direct evidence elucidating a specific signaling role for (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is limited. However, based on its structural characteristics and the known functions of related long-chain omega-3 fatty acids, we can formulate compelling hypotheses regarding its potential involvement in cellular signaling. This guide will, therefore, take a comparative and methodological approach. We will first compare the hypothesized signaling functions of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA with well-characterized lipid signaling molecules. Subsequently, we will provide a comprehensive suite of experimental protocols designed to rigorously validate these hypotheses, empowering researchers to explore this promising frontier of lipid biology.
Comparative Analysis: Situating (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA in the Lipid Signaling Landscape
To understand the potential role of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, it is instructive to compare it with known lipid signaling molecules. The primary hypothesis is that, like other long-chain omega-3 fatty acids, its free fatty acid form, (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid, may act as a ligand for specific G protein-coupled receptors (GPCRs) and nuclear receptors.
| Feature | Eicosanoids (e.g., Prostaglandin E2) | Sphingosine-1-Phosphate (S1P) | (12Z,15Z,18Z,21Z)-Tetracosatetraenoic Acid (Hypothesized) |
| Precursor | Arachidonic Acid (C20:4) | Sphingomyelin | Alpha-linolenic acid (ALA) via elongation and desaturation |
| Key Receptors | EP1-4 receptors (GPCRs) | S1P1-5 receptors (GPCRs) | GPR120 (FFAR4), PPARs (α, γ, δ) |
| Primary Signaling | Gs, Gi, Gq-coupled pathways | Gi, Gq, G12/13-coupled pathways | Gq/11-mediated anti-inflammatory pathways (GPR120), regulation of gene transcription (PPARs) |
| Key Functions | Inflammation, pain, fever | Immune cell trafficking, vascular development | Anti-inflammatory effects, insulin sensitization, regulation of lipid metabolism (hypothesized) |
Hypothesized Signaling Pathways for (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA
Based on the known functions of other long-chain omega-3 fatty acids, we propose two primary signaling pathways for investigation:
GPR120 (FFAR4) Activation: A Gateway to Anti-Inflammatory and Metabolic Regulation
GPR120 has been identified as a receptor for long-chain fatty acids, including omega-3 PUFAs like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[2][3][4] Activation of GPR120 is linked to potent anti-inflammatory and insulin-sensitizing effects.[3][5] It is plausible that (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid, due to its structural similarity, also acts as a GPR120 agonist.
Figure 1: Hypothesized GPR120-mediated signaling pathway for (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation: Transcriptional Control of Lipid Metabolism
PPARs are nuclear receptors that act as ligand-activated transcription factors, playing a crucial role in lipid and glucose metabolism.[6][7] Fatty acids and their derivatives are known endogenous ligands for PPARs.[8][9] The long, polyunsaturated nature of (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid makes it a candidate for binding to the large ligand-binding pocket of PPAR subtypes, particularly PPARα and PPARγ.
Figure 2: Hypothesized PPAR-mediated signaling pathway for (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid.
Experimental Validation Workflow
A multi-faceted approach is required to validate the hypothesized signaling roles of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA. The following sections provide detailed protocols for a logical experimental workflow.
Figure 3: A structured workflow for validating the signaling role of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.
Protocol 1: Protein-Lipid Overlay Assay
This initial screening assay provides a qualitative assessment of the binding of (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid to putative receptor proteins.
Objective: To determine if (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid directly interacts with purified GPR120 or PPAR subtypes.
Methodology:
-
Lipid Preparation:
-
Dissolve (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid and control lipids (e.g., oleic acid, DHA) in a suitable solvent mixture (e.g., chloroform:methanol, 2:1 v/v).[10]
-
Prepare serial dilutions ranging from 100 pmol to 1 pmol.
-
-
Membrane Spotting:
-
Blocking and Protein Incubation:
-
Block the membrane with 3% (w/v) fatty acid-free bovine serum albumin (BSA) in TBS-T (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[10]
-
Incubate the membrane overnight at 4°C with a solution containing the purified, epitope-tagged receptor of interest (e.g., His-tagged GPR120, GST-tagged PPAR-LBD) at a concentration of 1-5 µg/mL in the blocking buffer.
-
-
Washing and Detection:
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate with a primary antibody against the epitope tag (e.g., anti-His, anti-GST) for 1 hour at room temperature.
-
Wash as in step 4.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash as in step 4.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: A positive signal on the membrane at the spots corresponding to (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid would indicate a direct interaction with the target receptor.
Protocol 2: GPR120 Reporter Gene Assay
This cell-based assay provides a quantitative measure of GPR120 activation in a cellular context.
Objective: To quantify the activation of GPR120 by (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with an expression vector for human GPR120 and a reporter plasmid containing a serum response element (SRE) or cAMP response element (CRE) driving the expression of luciferase. A reverse transfection reporter assay kit can also be utilized for higher throughput.[7]
-
-
Cell Stimulation:
-
24 hours post-transfection, starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with varying concentrations of (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid (e.g., 0.1 µM to 100 µM) for 6 hours. Include a known GPR120 agonist (e.g., GW9508) as a positive control and a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration in each well.
-
Data Analysis: Plot the fold-change in luciferase activity versus the concentration of the fatty acid to generate a dose-response curve and determine the EC50 value.
Protocol 3: PPAR Transactivation Assay
This assay measures the ability of a compound to activate PPAR-mediated gene transcription.
Objective: To determine if (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid can activate PPARα, PPARγ, or PPARδ.
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line, such as HEK293T or HepG2.
-
Co-transfect the cells with three plasmids:
-
An expression vector for the ligand-binding domain (LBD) of the PPAR of interest (α, γ, or δ) fused to the GAL4 DNA-binding domain (GAL4-DBD).
-
A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[12]
-
-
-
Cell Stimulation:
-
24 hours post-transfection, treat the cells with various concentrations of (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid (e.g., 1 µM to 100 µM).
-
Include known PPAR agonists as positive controls (e.g., GW7647 for PPARα, rosiglitazone for PPARγ).
-
-
Dual-Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control and plot the dose-response curve to determine the EC50.
Protocol 4: Acyl-CoA Profiling by LC-MS/MS
This protocol allows for the quantification of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA and other acyl-CoAs in cellular or tissue samples.
Objective: To measure the endogenous levels of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA and assess its modulation under different conditions.
Methodology:
-
Sample Preparation:
-
Rapidly harvest and quench metabolism in cell or tissue samples, typically using cold methanol or by flash-freezing in liquid nitrogen.
-
Extract acyl-CoAs using a protein precipitation method with an acidic solution (e.g., 10% trichloroacetic acid or 7% perchloric acid) on ice.[13]
-
Use an internal standard, such as an odd-chain or isotopically labeled acyl-CoA, for accurate quantification.
-
-
Solid-Phase Extraction (SPE):
-
Purify and concentrate the acyl-CoAs from the extract using a mixed-mode or reversed-phase SPE cartridge.[14]
-
Wash the cartridge to remove interfering substances and elute the acyl-CoAs with an appropriate solvent (e.g., methanol with ammonium hydroxide).
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Separate the acyl-CoAs using reversed-phase liquid chromatography.
-
Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[2][13] The MRM transitions will be specific for the precursor and product ions of each acyl-CoA.
-
Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the amount of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA in the samples.
Conclusion and Future Directions
The validation of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA's role in lipid signaling represents a significant opportunity to deepen our understanding of cellular communication. While direct evidence is currently sparse, the hypotheses presented in this guide, based on its structural similarity to other bioactive lipids, provide a solid foundation for future research. The experimental protocols detailed herein offer a clear and rigorous path to test these hypotheses, from initial binding studies to comprehensive cellular and metabolomic analyses.
Successful validation of its signaling functions could open new avenues for therapeutic intervention in metabolic and inflammatory diseases. Future research should also focus on identifying the specific enzymes responsible for its synthesis and degradation, as well as exploring the potential for this molecule to be a substrate for protein acylation, a post-translational modification with emerging roles in regulating protein function. By systematically applying the comparative and methodological framework outlined in this guide, the scientific community can unlock the potential of this and other very long-chain fatty acyl-CoAs in the complex and fascinating world of lipid signaling.
References
- Oh, D. Y., Talukdar, S., Bae, E. J., Imamura, T., Morinaga, H., Fan, W., ... & Olefsky, J. M. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698.
- Hirasawa, A., Tsumaya, K., Awaji, T., Katsuma, S., Adachi, T., Yamada, M., ... & Tsujimoto, G. (2005). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120.
- A. Ichimura, A. Hirasawa, G. Tsujimoto, T. Hara, Free fatty acid receptors as therapeutic targets for the treatment of metabolic diseases. J. Pharmacol. Sci.124, 293–300 (2014).
- Tan, P., He, W., He, L., Li, Y., Chen, L., Liu, Y., ... & Liu, Y. (2020). An optimized LC–MS-based cellular and mitochondrial acyl-CoA profiling workflow.
- Gotoh, C., Hong, Y. H., Iga, T., Hishikawa, D., Suzuki, Y., Song, S. H., ... & Sasaki, T. (2007). The regulation of adipogenesis by GPR120.
- Dowler, S., Kular, G., & Alessi, D. R. (2002). Protein lipid overlay assay. Science's STKE, 2002(126), pl6-pl6.
- Hudson, B. D., Due-Hansen, M. E., Christiansen, E., Hansen, S. V., & Milligan, G. (2014). The molecular basis of ligand interaction at free fatty acid receptor 4 (FFA4/GPR120). Journal of Biological Chemistry, 289(29), 20136-20148.
- Michalik, L., Auwerx, J., Berger, J. P., Chatterjee, V. K., Glass, C. K., Gonzalez, F. J., ... & Wahli, W. (2006). International Union of Pharmacology. LXI. Peroxisome proliferator-activated receptors. Pharmacological reviews, 58(4), 726-741.
- Xu, H. E., Lambert, M. H., Montana, V. G., Parks, D. J., Blanchard, S. G., Brown, P. J., ... & Willson, T. M. (1999). Molecular recognition of fatty acids by peroxisome proliferator-activated receptors. Molecular cell, 3(3), 397-403.
-
RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Retrieved from [Link]
- Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1–12.
- Sim, M., Kim, H., Kim, J., & Lee, T. (2017).
- Yang, K., & Han, X. (2016). Mass spectrometry-based lipidomics. Journal of Lipid Research, 57(11), 1966-1977.
- Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature reviews Molecular cell biology, 9(2), 162-176.
- Göttlicher, M., Widmark, E., Li, Q., & Gustafsson, J. Å. (1992). Fatty acids activate a chimera of the clofibric acid-activated receptor and the glucocorticoid receptor. Proceedings of the National Academy of Sciences, 89(10), 4653-4657.
- De Bigault Du Granrut, A., & Cacas, J. L. (2016). How very-long-chain fatty acids could signal stressful conditions in plants?. Frontiers in plant science, 7, 1533.
- Dyall, S. C. (2015). Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA. Frontiers in aging neuroscience, 7, 52.
- Sassa, T., & Kihara, A. (2014). Metabolism of very long-chain Fatty acids: genes and pathophysiology. Biomolecules & therapeutics, 22(2), 83.
- Lehmann, J. M., Moore, L. B., Smith-Oliver, T. A., Wilkison, W. O., Willson, T. M., & Kliewer, S. A. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor γ (PPARγ). Journal of Biological Chemistry, 270(22), 12953-12956.
- Faergeman, N. J., & Knudsen, J. (2000). The role of long chain fatty acyl-CoAs as signaling molecules in cellular metabolism. The Journal of nutrition, 130(2S Suppl), 290S-293S.
-
Nofima. (2023, December 18). Very long-chain omega-3 fatty acids provide several health benefits. Retrieved from [Link]
- Martin, C., Passilly-Degrace, P., Gaillard, D., Merlin, J. F., Chevrot, M., & Besnard, P. (2011). The lipid-sensor GPR120 needs activation by the canonical Gαq/11 pathway to trigger GLP-1 secretion in gut endocrine L cells. Molecular endocrinology, 25(4), 699-711.
- Kliewer, S. A., Sundseth, S. S., Jones, S. A., Brown, P. J., Wisely, G. B., Koble, C. S., ... & Willson, T. M. (1997). Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ. Proceedings of the National Academy of Sciences, 94(9), 4318-4323.
- Konno, Y., Ueki, S., Takeda, M., Kobayashi, Y., Tamaki, M., Moritoki, Y., ... & Kayaba, H. (2015). Functional analysis of free fatty acid receptor GPR120 in human eosinophils: implications in metabolic homeostasis. PloS one, 10(3), e0120386.
- Lee, D. K., George, S., Cheng, R., Chok, K., O'Connell, J., & Elejalde, N. (2014). GPR120: a new G-protein coupled receptor for omega-3 fatty acids and insulin sensitization. Vitamins and hormones, 95, 161-180.
- Sim, M., & Hirschey, M. D. (2017). Chemical reporters for exploring protein acylation. Journal of molecular biology, 429(23), 3634-3649.
- Dowler, S., Kular, G., & Alessi, D. R. (2002). Protein lipid overlay assay. Science's STKE, 2002(126), pl6-pl6.
- Guan, Z., & Ye, C. (2020). An improved protein lipid overlay assay for studying lipid–protein interactions. Analytical biochemistry, 595, 113640.
- Wang, J., Wu, X., & Li, Y. (2014). Development of a method for the determination of acyl-CoA compounds by liquid chromatography mass spectrometry to probe the metabolism of fatty acids. Analytical chemistry, 86(15), 7768-7775.
- Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass spectrometry reviews, 24(3), 367-412.
- Quehenberger, O., Armando, A. M., Brown, A. H., Milne, S. B., Myers, D. S., Merrill, A. H., ... & Dennis, E. A. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of lipid research, 51(11), 3299-3305.
- Guan, Z., & Ye, C. (2020). Notes and tips for improving quality of lipid-protein overlay assays. Analytical biochemistry, 605, 113838.
- Wolstenholme, A. J., Smith, C. M., & Gavriilidou, M. (2020). A guide to choosing and using G protein-coupled receptor assays. British journal of pharmacology, 177(19), 4325-4339.
- Hudson, B. D., Shimpukade, B., Mackenzie, A. E., Butcher, A. J., & Milligan, G. (2013). The pharmacology of GPR120: a patent review.
- Oh, D. Y., & Walenta, E. (2014). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Vitamins and hormones, 95, 161-180.
- Im, D. S. (2016). GPR120 (FFAR4) as a therapeutic target for metabolic diseases. Journal of endocrinology, 228(1), R1-R10.
- Talukdar, S., Olefsky, J. M., & Osborn, O. (2011). Targeting GPR120 and other fatty acid-sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Trends in pharmacological sciences, 32(9), 543-550.
- Cartoni, C., Yasmin, T., & Cocchi, M. (2010). Fatty acid-based G-protein coupled receptors: a link between the membrane and the nucleus. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(8), 958-963.
- Talukdar, S., Olefsky, J. M., & Osborn, O. (2011). Targeting GPR120 and other fatty acid-sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Trends in pharmacological sciences, 32(9), 543-550.
- Konno, Y., Ueki, S., Takeda, M., Kobayashi, Y., Tamaki, M., Moritoki, Y., ... & Kayaba, H. (2015). Functional analysis of free fatty acid receptor GPR120 in human eosinophils: implications in metabolic homeostasis. PloS one, 10(3), e0120386.
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. | Semantic Scholar [semanticscholar.org]
- 5. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. liverpool.ac.uk [liverpool.ac.uk]
- 11. An improved protein lipid overlay assay for studying lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA in Very Long-Chain Fatty Acid Metabolism: A Comparative Guide to Elongase and Desaturase Activity
For researchers, scientists, and drug development professionals navigating the intricate landscape of lipid metabolism, understanding the precise roles of key intermediates is paramount. This guide provides an in-depth analysis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA (C24:4n-3-CoA), a critical but often overlooked player in the biosynthesis of docosahexaenoic acid (DHA). We will objectively compare its function as a substrate for elongase and desaturase enzymes against other relevant polyunsaturated fatty acids (PUFAs), supported by experimental insights and detailed protocols.
Introduction: The Significance of Very Long-Chain Polyunsaturated Fatty Acids
Very long-chain polyunsaturated fatty acids (VLC-PUFAs), those with carbon chains of 22 atoms or more, are fundamental components of cellular membranes, particularly in the brain and retina.[1] Docosahexaenoic acid (DHA, 22:6n-3) is a quintessential omega-3 VLC-PUFA, crucial for neural development, cognitive function, and visual acuity. Its biosynthesis from the essential fatty acid α-linolenic acid (ALA, 18:3n-3) is a complex process involving a series of elongation and desaturation steps. While the direct conversion of eicosapentaenoic acid (EPA, 20:5n-3) to DHA via a Δ4-desaturase exists in some lower organisms, in mammals, the primary route is the "Sprecher pathway".[2][3] This pathway necessitates the synthesis of intermediates with carbon chains longer than 22 atoms.
(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA emerges as a key intermediate in this vital pathway, bridging the gap between C22 and the eventual formation of DHA. This guide will dissect its interactions with the key enzymatic players: fatty acid elongases (ELOVLs) and fatty acid desaturases (FADS).
The Sprecher Pathway: A Central Role for C24 Intermediates
The Sprecher pathway provides a mechanism for the synthesis of DHA in mammals, bypassing the need for a dedicated Δ4-desaturase. This pathway involves the elongation of C22 PUFAs to C24 PUFAs in the endoplasmic reticulum, followed by a desaturation step and subsequent chain shortening via peroxisomal β-oxidation.
Sources
A Senior Application Scientist's Guide to Confirming the Identity of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA with High-Resolution Mass Spectrometry
For researchers and drug development professionals navigating the complexities of lipid metabolism, the unambiguous identification of specific lipid species is paramount. (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA (C24:4-CoA), a very long-chain omega-3 fatty acyl-CoA, represents a molecule of growing interest, yet its definitive identification in complex biological matrices presents a significant analytical challenge. This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the superior capabilities of high-resolution mass spectrometry (HRMS) for achieving confident structural confirmation. We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of HRMS against alternative techniques.
The Analytical Imperative: Why High-Resolution Matters for Acyl-CoAs
The cellular acyl-CoA pool is a dynamic and complex mixture of molecules that are central to numerous metabolic processes, including fatty acid oxidation, lipid synthesis, and cellular signaling.[1][2] Distinguishing between structurally similar species, such as isomers and isobars, is a formidable task. High-resolution mass spectrometry has emerged as the "gold standard" in lipidomics because it provides highly accurate mass measurements, enabling the differentiation of molecules with very small mass differences.[3][4][5] This capability is crucial for distinguishing (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA from other acyl-CoAs of similar nominal mass, thereby ensuring analytical certainty.
The High-Resolution Mass Spectrometry Workflow for C24:4-CoA Confirmation
A robust analytical method is a self-validating system, where each step is designed to maximize recovery, sensitivity, and specificity. The following workflow represents a field-proven approach for the confident identification of C24:4-CoA.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation: The Foundation of Accurate Analysis
-
Rationale: The goal is to efficiently extract low-abundance acyl-CoAs while removing interfering proteins and salts. The use of an odd-chain internal standard (IS), like C17:0-CoA, is critical as it is not naturally abundant and will behave chromatographically similarly to the analyte, correcting for variations in extraction efficiency and matrix effects.[6]
-
Protocol:
-
Flash-freeze approximately 50-100 mg of tissue or a cell pellet in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen sample in a pre-chilled tube.
-
Add 500 µL of ice-cold 2.5% sulfosalicylic acid (SSA) containing a known concentration of C17:0-CoA internal standard.[7] Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube for analysis. This simple extraction avoids time-consuming evaporation steps.[8][9]
-
2. Liquid Chromatography: Achieving Separation
-
Rationale: Reversed-phase chromatography separates acyl-CoAs based on their chain length and degree of unsaturation.[10] Using a high pH mobile phase with ammonium hydroxide improves peak shape and ionization efficiency for the acidic phosphate groups on the CoA moiety.[8][9]
-
Protocol:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for robust separation.[11]
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[10]
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[10]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[10]
-
Gradient: A typical gradient would run from ~2% B to 98% B over 15-20 minutes to elute a wide range of acyl-CoAs.
-
Injection Volume: 5-10 µL.
-
3. High-Resolution Mass Spectrometry: The Key to Confirmation
-
Rationale: HRMS provides two layers of confirmation: the highly accurate mass of the parent ion and the specific fragmentation pattern that serves as a structural fingerprint. Positive ESI mode is preferred as it efficiently protonates acyl-CoA molecules.[6][7]
-
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Full Scan (MS1): Acquire data from m/z 300-1200 at a high resolution (e.g., >60,000 FWHM).[12] This allows for the detection of the protonated molecular ion [M+H]+ of C24:4-CoA with high mass accuracy.
-
Data-Dependent MS/MS (MS2): Set the instrument to trigger fragmentation on the most intense ions from the MS1 scan, including the theoretical m/z of C24:4-CoA. The fragmentation provides structural confirmation.
-
Data Interpretation: The Signature of C24:4-CoA
The identity of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is confirmed by matching the experimental data to its known chemical properties.
| Parameter | Theoretical Value for C24:4-CoA | Experimental Goal |
| Molecular Formula | C45H74N7O17P3S | N/A |
| Monoisotopic Mass | 1110.4128 g/mol | N/A |
| [M+H]+ (MS1) | 1111.4201 m/z | Measure within 5 ppm mass accuracy |
| Key Fragmentation (MS2) | Neutral Loss of 507.0 Da | Observe a product ion at m/z 604.42 |
| Key Fragment Ion (MS2) | Adenosine 3',5'-diphosphate | Observe a product ion at m/z 428.0365 |
The most crucial diagnostic evidence in the MS/MS spectrum is the characteristic fragmentation of the CoA moiety. This pattern is common to nearly all acyl-CoAs and provides a reliable method for their class identification.[12][13][14]
Performance Comparison: HRMS vs. Alternative Methods
While HRMS is the premier choice for identification, it's essential to understand its performance relative to other common analytical techniques.
| Feature | High-Resolution MS (e.g., Orbitrap, TOF) | Triple Quadrupole MS (MRM) | GC-MS | HPLC-UV |
| Primary Use | Identification & Quantification | Targeted Quantification | Fatty Acid Profiling | Quantification |
| Specificity | Very High (resolves isobars)[4][5] | High (for known transitions) | Moderate (indirect) | Low (co-elution risk) |
| Sensitivity | High | Very High [7][8] | High | Low[8] |
| Structural Info | Excellent (accurate mass + fragments) | Good (precursor-product pair) | Limited (only fatty acid) | None |
| Untargeted Analysis | Yes (ideal for discovery)[11][15] | No | Yes (for fatty acids) | No |
| Sample Prep | Direct analysis of intact molecule | Direct analysis of intact molecule | Indirect (requires hydrolysis & derivatization)[16] | Direct analysis of intact molecule |
Expert Insights on Method Selection
-
For Discovery and Unambiguous Identification: High-Resolution MS is unequivocally the superior choice. Its ability to perform untargeted analysis and provide accurate mass at both the MS1 and MS2 levels delivers the highest degree of confidence for identifying novel or unexpected lipids like C24:4-CoA in a complex sample.[3][11]
-
For High-Throughput Targeted Quantification: Once C24:4-CoA has been positively identified, a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode offers unmatched sensitivity and throughput for quantifying this specific molecule across large sample sets.[1][10][17] The transitions identified via HRMS can be directly transferred to a QqQ method.
-
For Broad Fatty Acid Profiling: If the primary interest is not the intact acyl-CoA but the overall composition of very-long-chain fatty acids, GC-MS after hydrolysis is a valid, albeit indirect, approach.[16]
-
Legacy Methods: HPLC-UV, while historically significant, lacks the sensitivity and specificity required for modern lipidomics research and should be considered obsolete for this application.[2][18]
Conclusion
Confirming the identity of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA requires an analytical strategy that prizes accuracy and specificity. High-resolution mass spectrometry, coupled with robust sample preparation and liquid chromatography, provides a self-validating workflow that delivers an unambiguous result. By leveraging accurate mass measurement of the parent ion and the characteristic fragmentation pattern of the CoA moiety, researchers can confidently identify this very long-chain acyl-CoA and proceed to investigate its role in health and disease. While other methods like targeted MRM have their place, particularly in quantification, HRMS remains the authoritative tool for initial identification and structural confirmation in the complex field of lipidomics.
References
-
Cajka, T., & Fiehn, O. (2021). HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS. Mass Spectrometry Reviews, 40(3), 162-176. [Link]
-
Zullig, T., & Kofeler, H. C. (2021). High-Resolution Liquid Chromatography-Mass Spectrometry for Lipidomics. In Lipidomics (pp. 1-15). Humana, New York, NY. [Link]
-
Schwudke, D., Schuhmann, K., & Shevchenko, A. (2011). Shotgun lipidomics on high resolution mass spectrometers. Cold Spring Harbor perspectives in biology, 3(9), a004614. [Link]
-
Basu, S. S., Blair, I. A., & Mesaros, C. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of visualized experiments : JoVE, (54), 3011. [Link]
-
Schwudke, D., Schuhmann, K., & Shevchenko, A. (2011). Shotgun Lipidomics on High Resolution Mass Spectrometers. ResearchGate. [Link]
-
Haynes, C. A., & Allegood, J. C. (2018). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. In Mass Spectrometry-Based Metabolomics (pp. 141-150). Humana Press, New York, NY. [Link]
-
Schoors, S., Vinckier, S., & Cantelmo, A. R. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(4), 147. [Link]
-
Haynes, C. A., Allegood, J. C., & Sims, K. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of lipid research, 49(5), 1113–1125. [Link]
-
Mauriala, T., Fussenegger, M., & Ibáñez, A. J. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical chemistry, 77(9), 2889–2894. [Link]
-
Kaelin, D. E., & Wagner, K. A. (2023). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Journal of the American Society for Mass Spectrometry. [Link]
-
Mauriala, T., Fussenegger, M., & Ibáñez, A. J. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical chemistry, 77(9), 2889–2894. [Link]
-
Goldenberg, J. R., et al. (2019). Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. Data in Brief, 25, 104058. [Link]
-
Pang, Z., Chong, J., & Xia, J. (2021). MetaboAnalyst 5.0: narrowing the gap between raw spectra and functional insights. Nucleic acids research, 49(W1), W388-W396. [Link]
-
Winkler, M., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. International Journal of Molecular Sciences, 24(22), 16047. [Link]
-
Li, J., Venter, H., & Shulaev, V. (2010). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of lipid research, 51(8), 2413–2421. [Link]
-
Larson, T. R., & Browse, J. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. In Plant Lipids (pp. 203-218). Humana, New York, NY. [Link]
-
Jones, B. R., & Wood, P. L. (2018). Chromatographic methods for the determination of acyl-CoAs. Journal of Chromatography B, 1083, 137-146. [Link]
-
Li, J., et al. (2015). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PLoS ONE, 10(8), e0135372. [Link]
-
Larson, T. R., & Browse, J. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Springer Nature Experiments. [Link]
-
Crysalin. (n.d.). (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA. Crysalin. [Link]
-
Jehmlich, N., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 413(12), 3319-3330. [Link]
-
PubChem. (n.d.). (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. PubChem. [Link]
-
ResearchGate. (n.d.). The fragmentation of acyl-CoAs and acyl-dephospho-CoAs in MS/MS. ResearchGate. [Link]
Sources
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 3. HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shotgun Lipidomics on High Resolution Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Research Portal [scholarship.miami.edu]
- 12. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MetaboAnalyst [metaboanalyst.ca]
- 16. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Senior Scientist’s Comparative Guide: Confirming the Biosynthesis of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA with Stable Isotope Labeling
For researchers and drug development professionals navigating the complexities of lipid metabolism, elucidating the precise biosynthetic pathway of a molecule is a foundational step. This guide provides an in-depth, experience-driven comparison of methodologies to confirm the biosynthetic route of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, a C24:4 omega-3 very-long-chain polyunsaturated fatty acid (VLC-PUFA). We will focus on the definitive power of stable isotope labeling while objectively comparing it with alternative transcriptomic, proteomic, and in-vitro enzymatic approaches. The core principle of our discussion is not merely to present protocols, but to build a framework for designing self-validating experiments that yield unambiguous, trustworthy results.
The Postulated Pathway: A Foundation for Inquiry
The biosynthesis of VLC-PUFAs is a conserved process involving a series of sequential enzymatic reactions catalyzed by fatty acid elongases (ELOVL) and desaturases (FADS).[1][2][3] For (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, the pathway is presumed to initiate from the essential omega-3 fatty acid, α-linolenic acid (ALA, 18:3n-3), and proceed through key intermediates like eicosapentaenoic acid (EPA, 20:5n-3) and docosahexaenoic acid (DHA, 22:6n-3). The final steps likely involve the elongation of DHA to produce the target C24 acyl-CoA.
Caption: Postulated biosynthetic pathway of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA from ALA.
Part 1: The Gold Standard: Stable Isotope-Resolved Metabolomics (SIRM)
The most direct and unequivocal method to prove a metabolic pathway is to trace the flow of atoms from a precursor to a final product. Stable Isotope-Resolved Metabolomics (SIRM) achieves this by introducing a precursor molecule enriched with a heavy, non-radioactive isotope (e.g., ¹³C or ²H) into a biological system.[4][5][6] The subsequent detection of this heavy isotope in downstream metabolites provides definitive evidence of the conversion pathway.
Causality in Experimental Design: Why SIRM is Definitive
Unlike inferential methods, SIRM provides a direct measurement of metabolic flux—the rate of turnover of molecules through a metabolic pathway.[7] By feeding the system a ¹³C-labeled precursor, we are not just observing the presence of enzymes or their transcripts; we are witnessing the actual carbon backbone of the precursor being transformed into the product. The detection of a sequential increase in mass corresponding to the incorporation of ¹³C atoms across the intermediates of the postulated pathway serves as a self-validating chain of evidence.
Experimental Workflow: A Self-Validating System
The SIRM workflow is designed to systematically track isotopic enrichment, providing clear, interpretable data.
Caption: General experimental workflow for stable isotope labeling analysis of fatty acid biosynthesis.
Protocol: Tracing ¹³C from ALA to (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA
This protocol outlines a robust experiment to validate the proposed pathway in a relevant cell model, such as human hepatocytes.
1. Precursor Selection and Rationale:
-
Reagent: Uniformly labeled ¹³C α-Linolenic Acid (U-¹³C₁₈-ALA).
-
Causality: Using a uniformly labeled precursor ensures that the entire carbon backbone is traceable. Any dilution of the ¹³C label in the final product can be attributed to contributions from endogenous, unlabeled pools, providing additional quantitative insights.[8]
2. Cell Culture and Labeling:
-
Culture human hepatoma cells (e.g., HepG2) to 80% confluency.
-
Replace the standard medium with a medium containing U-¹³C₁₈-ALA complexed to fatty-acid-free bovine serum albumin (BSA). A typical concentration is 50 µM.
-
Incubate the cells for various time points (e.g., 0, 6, 12, 24, 48 hours) to capture the kinetics of the pathway. The time course is critical to observe the label appearing sequentially in the intermediates.[9]
3. Lipid Extraction and Derivatization:
-
Harvest cells and perform a total lipid extraction using a modified Bligh-Dyer method.
-
Saponify the lipid extract (e.g., with methanolic KOH) to release the fatty acids from their complex lipid forms (triglycerides, phospholipids, etc.).
-
Derivatize the free fatty acids to fatty acid methyl esters (FAMEs) using BF₃-methanol.
-
Causality: Derivatization to FAMEs increases the volatility and thermal stability of the fatty acids, making them amenable to high-resolution separation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[10]
4. Analytical Detection by GC-MS:
-
Instrumentation: A GC system coupled to a high-resolution mass spectrometer.
-
Method: Use a long, polar capillary column (e.g., 100m) to achieve separation of the various PUFA isomers.[10]
-
Data Acquisition: Operate the MS in full scan mode to observe the entire mass spectrum of the eluting FAMEs. This allows for the detection of the molecular ion (M+) and its isotopologues (M+1, M+2, ... M+n).
5. Data Interpretation and Validation:
-
Analyze the mass spectra for the FAMEs of each fatty acid in the proposed pathway.
-
For unlabeled ALA (¹⁸C), the FAME will have a specific mass. For the U-¹³C₁₈-ALA precursor, the FAME will have a mass of +18 atomic mass units (amu).
-
The Validation Checkpoint:
-
The intermediate SDA (18:4), if formed from the labeled precursor, should appear as a M+18 species.
-
The elongated product ETA (20:4) is formed by adding two carbons. If these carbons come from the unlabeled cellular acetyl-CoA pool, the resulting FAME will be M+18. If the acetyl-CoA pool also becomes labeled from ¹³C-glucose in the media, it could be M+20. This highlights the importance of controlled media conditions.[11]
-
Following the pathway, we expect to see DPA (22:5) as M+18 and the final product, after elongation and one round of beta-oxidation, as a heavily labeled C24 species.
-
-
The sequential appearance of these mass-shifted intermediates over the time course experiment provides definitive confirmation of the pathway's activity and order.
Part 2: A Comparative Analysis of Alternative Approaches
While SIRM offers the most direct proof, other techniques provide valuable, albeit inferential, insights. Understanding their limitations is key to appreciating the authority of isotope tracing.
| Parameter | Stable Isotope-Resolved Metabolomics (SIRM) | Transcriptomics (RNA-Seq) | Proteomics (LC-MS/MS) | In Vitro Enzyme Assays |
| Primary Measurement | Isotope enrichment in metabolites | mRNA abundance | Protein abundance | Catalytic reaction rate |
| Data Interpretation | Direct measure of metabolic flux [12] | Inferred pathway activity | Inferred pathway capacity | Potential maximum enzyme activity |
| Key Advantage | Unambiguous, dynamic view of pathway in a physiological context | Global, high-throughput view of gene expression | Measures the actual enzymatic machinery | Directly confirms catalytic function of a specific protein |
| Key Limitation | Technically demanding; requires specialized MS/NMR expertise | Poor correlation between mRNA and protein/flux levels[12] | Protein levels do not guarantee activity (e.g., post-translational modifications) | Lacks physiological context (substrate availability, regulation) |
Alternative Methodologies: An Overview
-
Transcriptomics (RNA-Seq): This method would involve stimulating cells (e.g., with an omega-3 precursor) and measuring changes in the mRNA levels of all known FADS and ELOVL genes. An upregulation of ELOVL2 and specific FADS genes would suggest their involvement. However, this is merely a correlation; increased mRNA does not guarantee increased protein or metabolic flux.
-
Proteomics (LC-MS/MS): A step closer to function, proteomics quantifies the abundance of FADS and ELOVL proteins. This confirms the presence of the necessary enzymatic machinery. Still, it cannot confirm that these enzymes are active or that they are processing the specific substrate of interest in the complex cellular milieu.
-
In Vitro Enzyme Assays: These assays use purified FADS or ELOVL enzymes and provide them with a specific substrate (e.g., purified DPA) to measure the production of the expected product in a test tube. This is excellent for confirming the specific catalytic capability of an enzyme. However, it completely removes the biological context of substrate competition, allosteric regulation, and compartmentalization that dictates the actual metabolic flow in a living cell.[12]
Part 3: Synthesizing the Data for Authoritative Grounding
A truly comprehensive understanding is achieved not by choosing one method, but by integrating their orthogonal strengths. The most robust research programs use a logical, tiered approach to pathway elucidation.
Caption: A logical framework for integrating multiple methodologies to confirm a biosynthetic pathway.
Conclusion
To confirm the biosynthetic pathway of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, stable isotope labeling stands alone in its ability to provide direct, unambiguous evidence of metabolic flux within a living system. While transcriptomics, proteomics, and in vitro assays are valuable for generating hypotheses and characterizing individual components of the pathway, they remain inferential. SIRM, by tracing the physical transformation of atoms from precursor to product, offers an unparalleled level of scientific integrity and trustworthiness. For researchers and drug developers whose work depends on a precise understanding of metabolic networks, mastering the principles and application of stable isotope-resolved metabolomics is not just an advantage—it is a necessity.
References
-
Kikuchi, J., Shinozaki, K., & Hirayama, T. (2008). Systematic NMR analysis of stable isotope labeled metabolite mixtures in plant and animal systems: coarse grained views of metabolic pathways. PLoS ONE, 3(11), e3805. [Link]
-
Qi, J., et al. (2004). Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation. Plant Cell, 16(4), 1086-1101. [Link]
-
Guillou, H., Zadravec, D., Martin, P. G., & Jacobsson, A. (2010). The key roles of elongases and desaturases in mammalian fatty acid metabolism: Insights from transgenic mice. Progress in Lipid Research, 49(2), 186-199. [Link]
-
Ren, Y., et al. (2016). Biosynthetic mechanism of very long chain polyunsaturated fatty acids in Thraustochytrium sp. 26185. Journal of Lipid Research, 57(10), 1844-1852. [Link]
-
Reactome. (n.d.). Synthesis of very long-chain fatty acyl-CoAs. [Link]
-
Kikuchi, J., Shinozaki, K., & Hirayama, T. (2008). Systematic NMR Analysis of Stable Isotope Labeled Metabolite Mixtures in Plant and Animal Systems: Coarse Grained Views of Metabolic Pathways. PLoS ONE, 3(11), e3805. [Link]
-
Ferraz, C., et al. (2020). Molecular and Functional Characterization of Elovl4 Genes in Sparus aurata and Solea senegalensis. International Journal of Molecular Sciences, 21(23), 9069. [Link]
-
Saini, R. K., & Keum, Y. S. (2018). Biosynthesis pathway of very-long-chain polyunsaturated fatty acids (LC-PUFAs) and very long-chain fatty acids (VLCFAs) in the human body. Foods, 7(7), 103. [Link]
-
Gowda, G. A. N., & Raftery, D. (2015). Stable Isotope-Resolved Metabolomics by NMR. Methods in Molecular Biology, 1277, 239-252. [Link]
-
Li, J., et al. (2015). Liquid Chromatography-High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. Analytical Chemistry, 87(14), 7174-7181. [Link]
-
Hanamatsu, I., et al. (2019). Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography–Mass Spectrometry. Endocrinology, 160(5), 1255-1267. [Link]
-
Tadinada, S. M., et al. (2017). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Scientific Reports, 7, 17232. [Link]
-
Tsogtbaatar, E., et al. (2020). 13C-labeling reveals non-conventional pathways providing carbon for hydroxy fatty acid synthesis in Physaria fendleri. Journal of Experimental Botany, 71(15), 4552-4564. [Link]
-
Scott, R. A., et al. (2021). The NASA Twins Study: The Effect of One Year in Space on Long-Chain Fatty Acid Desaturases and Elongases. Metabolites, 11(4), 205. [Link]
-
Pepe,-Ranney, C., et al. (2020). 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis. Journal of Microbiological Methods, 178, 106062. [Link]
-
Kothapalli, K. S. D., & Brenna, J. T. (2016). Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 19(2), 97-102. [Link]
-
IsoLife. (n.d.). NMR metabolomics. [Link]
-
Kikuchi, J., Shinozaki, K., & Hirayama, T. (2008). Systematic NMR Analysis of Stable Isotope Labeled Metabolite Mixtures in Plant and Animal Systems: Coarse Grained Views of Metabolic Pathways. PLoS ONE, 3(11), e3805. [https://www.researchgate.net/publication/23447190_Systematic_NMR_Analysis_of_Stable_Isotope_Labeled_Metabolite_Mixtures_in_Plant_and_Animal_Systems_Coarse_Grained_Views_of_Metabolic_Pathways]([Link]_ Mixtures_in_Plant_and_Animal_Systems_Coarse_Grained_Views_of_Metabolic_Pathways)
-
Guillou, H., et al. (2010). The key roles of elongases and desaturases in mammalian fatty acid metabolism. Progress in Lipid Research, 49(2), 186-199. [Link]
-
Pepe-Ranney, C., et al. (2020). 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis. Journal of Microbiological Methods, 178, 106062. [Link]
-
Ghorbanian, H., et al. (2024). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. bioRxiv. [Link]
-
Emwas, A. H., et al. (2016). A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. Metabolites, 6(4), 43. [Link]
-
Monroig, Ó., et al. (2022). Desaturases and elongases involved in long-chain polyunsaturated fatty acid biosynthesis in aquatic animals: From genes to functions. Progress in Lipid Research, 86, 101157. [Link]
-
Ghorbanian, H., et al. (2021). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Molecular Biology, 2269, 197-215. [Link]
-
McLaren, D. G., et al. (n.d.). Tracing Lipid Disposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry. JoVE. [Link]
-
Ghorbanian, H., et al. (2021). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Molecular Biology, 2269, 197-215. [Link]
-
Le, A., et al. (2021). Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids. Metabolites, 11(3), 179. [Link]
-
Niedenführ, S., et al. (2015). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current Opinion in Biotechnology, 34, 13-20. [Link]
-
Creek, D. J., et al. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 84(20), 8442-8447. [Link]
-
Ulmer, C. Z., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 81. [Link]
-
McCaughey, C. S., et al. (2020). An isotopic labeling approach linking natural products with biosynthetic gene clusters. Nature Chemical Biology, 16, 893-901. [Link]
-
McCaughey, C. S., et al. (2020). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Nature Chemical Biology, 16(8), 893-901. [Link]
-
PubChem. (n.d.). (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. [Link]
-
Afigen. (n.d.). (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA. [Link]
-
PubChem. (n.d.). (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA. [Link]
-
Crysalin. (n.d.). (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA. [Link]
-
Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]
-
Human Metabolome Database. (2017). 15Z-tetracosenoyl-CoA (HMDB0062221). [Link]
Sources
- 1. The key roles of elongases and desaturases in mammalian fatty acid metabolism: Insights from transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsartor.org [gsartor.org]
- 4. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Deciphering the Metabolic Fates of C24:4 Acyl-CoA Isomers
Authored by a Senior Application Scientist
This guide provides a comparative analysis of the metabolic fates of different C24:4 acyl-CoA isomers, focusing on the well-characterized n-6 isomer, adrenoyl-CoA, and its n-3 counterpart. We will explore the key metabolic pathways, provide detailed experimental protocols for their investigation, and present comparative data to illuminate the functional consequences of their distinct structures.
Introduction: The Significance of C24:4 Isomers in Cellular Metabolism
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are critical components of cellular lipids, particularly in the brain and nervous system. Among these, docosatetraenoic acid (C24:4) isomers, once activated to their coenzyme A (CoA) thioesters, stand at a metabolic crossroads. Their fate—whether to be shortened via peroxisomal β-oxidation, elongated further, or converted into signaling molecules—has profound implications for cellular function.
The most studied C24:4 isomer is the ω-6 (or n-6) fatty acid, adrenic acid (all-cis-7,10,13,16-docosatetraenoic acid).[1][2] Formed by the elongation of arachidonic acid (20:4n-6), adrenic acid is one of the most abundant fatty acids in the early human brain.[1] Its metabolism is tightly linked to the production of arachidonic acid and various bioactive eicosanoid-like molecules.[1][3] In contrast, the corresponding n-3 isomer, while less studied, follows a distinct metabolic route influenced by the different positions of its double bonds, contributing to the overall balance of n-3 and n-6 fatty acid pools.[4]
This guide will dissect the metabolic divergence of these isomers, providing researchers with the conceptual framework and practical methodologies to investigate these critical pathways.
Primary Metabolic Pathways & Comparative Fates
Long-chain fatty acyl-CoAs are key intermediates and regulatory molecules in numerous metabolic pathways, including β-oxidation for energy and the synthesis of complex lipids.[5][6][7] Their metabolic fates are often determined by subcellular location and the specificities of the enzymes they encounter.[5]
Peroxisomal β-Oxidation: The Retroconversion Pathway
VLC-PUFAs are primarily shortened in peroxisomes, as mitochondria are not equipped to handle these long acyl chains efficiently.[8][9] This process, often termed retroconversion, is not simply for degradation but is a biosynthetic pathway to produce shorter, vital PUFAs.
-
n-6 Isomer (Adrenoyl-CoA): The primary fate of adrenoyl-CoA (24:4n-6) in many tissues, particularly astrocytes, is retroconversion to arachidonoyl-CoA (20:4n-6).[3][10] This pathway involves one cycle of peroxisomal β-oxidation. The regenerated arachidonic acid can then be re-esterified into phospholipids or serve as a precursor for pro-inflammatory eicosanoids.[4][11][12]
-
n-3 Isomer (24:4n-3): While direct comparative studies on 24:4n-3 are less common, the metabolism of its elongated product, 24:5n-3, is well-documented. This precursor is chain-shortened via one cycle of peroxisomal β-oxidation to produce docosahexaenoic acid (DHA, 22:6n-3), a critical fatty acid for neural health.[13][14][15][16] It is therefore logical to infer that a 24:4n-3 isomer would be similarly chain-shortened to 22:4n-3. The key distinction lies in the final product: the n-6 pathway replenishes the arachidonic acid pool, whereas the n-3 pathway contributes to the synthesis of DHA and other n-3 PUFAs.
The diagram below illustrates the divergent paths of n-6 and n-3 C24 acyl-CoAs through peroxisomal β-oxidation.
Sources
- 1. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Adrenic acid (HMDB0002226) [hmdb.ca]
- 3. Comparison of 20-, 22-, and 24-carbon n-3 and n-6 polyunsaturated fatty acid utilization in differentiated rat brain astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The opposing effects of n-3 and n-6 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Arachidonic acid formed by peroxisomal beta-oxidation of 7,10,13,16-docosatetraenoic acid is esterified into 1-acyl-sn-glycero-3-phosphocholine by microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The metabolism of 7,10,13,16,19-docosapentaenoic acid to 4,7,10,13,16,19-docosahexaenoic acid in rat liver is independent of a 4-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
A Functional Comparison of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA and Tetracosanoyl-CoA for Researchers and Drug Development Professionals
This guide provides an in-depth functional comparison of the polyunsaturated very-long-chain acyl-CoA, (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA (C24:4-CoA), and its saturated counterpart, tetracosanoyl-CoA (C24:0-CoA). Understanding the distinct biochemical roles and properties of these molecules is critical for researchers in lipid metabolism, cell signaling, and for professionals in drug development targeting pathways involving very-long-chain fatty acids (VLCFAs).
Introduction: The Significance of Acyl-CoA Heterogeneity
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites, acting as activated forms of fatty acids for a multitude of cellular processes. While often grouped by chain length, the degree of saturation within the acyl chain imparts profound functional differences. This guide will dissect the biochemical divergence of a C24:4 polyunsaturated acyl-CoA and a C24:0 saturated acyl-CoA, highlighting their differential engagement in metabolic pathways, their impact on the biophysical properties of cellular membranes, and their roles in the synthesis of complex lipids.
Biosynthesis and Degradation: Two Divergent Metabolic Fates
The metabolic pathways governing the synthesis and breakdown of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA and tetracosanoyl-CoA are distinct, involving specific enzymes with defined substrate preferences.
Biosynthesis: The elongation of fatty acyl-CoAs is carried out by a family of enzymes known as fatty acid elongases (ELOVLs). The synthesis of our two molecules of interest is primarily governed by different ELOVL isoforms:
-
(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA (C24:4-CoA): This polyunsaturated acyl-CoA is synthesized through the elongation of shorter polyunsaturated fatty acyl-CoAs. ELOVL2 and ELOVL5 are known to preferentially elongate polyunsaturated fatty acyl-CoAs[1][2]. For instance, ELOVL2 is involved in the elongation of C22 polyunsaturated fatty acids to their C24 counterparts[2].
-
Tetracosanoyl-CoA (C24:0-CoA): The synthesis of this saturated acyl-CoA is primarily mediated by ELOVL1, which exhibits high activity towards saturated and monounsaturated C20- and C22-CoAs[3][4][5]. ELOVL1 is crucial for the production of the C24:0-CoA required for the synthesis of C24 sphingolipids[3][4][5].
Degradation: The primary route for the degradation of very-long-chain acyl-CoAs is peroxisomal β-oxidation. However, the pathways for saturated and polyunsaturated acyl-CoAs differ:
-
(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA (C24:4-CoA): The β-oxidation of polyunsaturated fatty acids in peroxisomes requires auxiliary enzymes, such as 2,4-dienoyl-CoA reductase, to handle the double bonds at even-numbered positions[6]. This adds complexity to its degradation compared to its saturated counterpart. The final step of DHA (C22:6n-3) synthesis, for example, involves the peroxisomal beta-oxidation of C24:6n-3[7].
-
Tetracosanoyl-CoA (C24:0-CoA): The degradation of saturated very-long-chain acyl-CoAs proceeds through the standard peroxisomal β-oxidation pathway[8][9]. Deficiencies in this pathway can lead to the accumulation of VLCFAs, as seen in peroxisomal disorders[10].
Functional Divergence: From Membrane Dynamics to Complex Lipid Synthesis
The structural difference between a flexible, polyunsaturated acyl chain and a straight, saturated one leads to significant functional distinctions.
Impact on Membrane Biophysics
The incorporation of these fatty acyl chains into phospholipids has a profound effect on the physical properties of cellular membranes.
-
Increased Fluidity with (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA: The multiple cis double bonds in the C24:4 acyl chain introduce kinks, disrupting the tight packing of phospholipids in the membrane. This leads to increased membrane fluidity and flexibility[11][12]. The unique properties of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are thought to contribute to the specialized functions of membranes in tissues like the retina[13].
-
Enhanced Order with Tetracosanoyl-CoA: The straight, saturated C24:0 acyl chain allows for tight packing of phospholipids, resulting in a more ordered and rigid membrane structure[11][12]. This property is particularly important in the formation of specialized membrane microdomains, or lipid rafts.
Role in Complex Lipid Synthesis
A primary fate of very-long-chain acyl-CoAs is their incorporation into complex lipids, most notably sphingolipids.
-
(12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA in Specialized Lipids: While the direct incorporation of C24:4-CoA into sphingolipids is less well-characterized, VLC-PUFAs are known to be components of specific phospholipids in certain tissues, contributing to their unique functional properties[13].
-
Tetracosanoyl-CoA as a Key Precursor for C24 Sphingolipids: C24:0-CoA is a critical substrate for the synthesis of C24 ceramides and other sphingolipids[4][5][14]. These C24 sphingolipids are integral components of lipid rafts and are involved in various signaling pathways[3][4][5]. The long C24:0 chain is thought to allow for interdigitation between the two leaflets of the plasma membrane, further stabilizing these microdomains[3][4][5].
Comparative Data Summary
| Feature | (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA (C24:4-CoA) | Tetracosanoyl-CoA (C24:0-CoA) |
| Primary Biosynthetic Enzyme | ELOVL2/ELOVL5[1][2] | ELOVL1[3][4][5] |
| Degradation Pathway | Peroxisomal β-oxidation with auxiliary enzymes[6] | Standard peroxisomal β-oxidation[8][9] |
| Effect on Membrane Properties | Increases membrane fluidity[11][12] | Increases membrane order and rigidity[11][12] |
| Role in Complex Lipids | Component of specialized phospholipids[13] | Essential precursor for C24 sphingolipids[4][5][14] |
| Potential Signaling Role | Precursor for signaling molecules (e.g., eicosanoids) | Structural role in signaling microdomains (lipid rafts)[3][4][5] |
Experimental Protocols
To empirically investigate the functional differences between (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA and tetracosanoyl-CoA, the following experimental approaches can be employed.
Protocol 1: In Vitro Acyl-CoA Synthetase Substrate Specificity Assay
This protocol determines the preference of a specific long-chain acyl-CoA synthetase (ACSL) isoform for the saturated versus the polyunsaturated C24 fatty acid.
Methodology:
-
Expression and Purification of ACSL Isoform:
-
Clone the cDNA of the desired human ACSL isoform (e.g., ACSL4 or ACSL6) into an expression vector with a purification tag (e.g., His-tag or FLAG-tag).
-
Express the protein in a suitable system (e.g., E. coli or insect cells).
-
Purify the recombinant protein using affinity chromatography.
-
-
Enzyme-Coupled Spectrophotometric Assay:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
2 mM ATP
-
0.5 mM Coenzyme A
-
0.5 mM DTT
-
1 mM NADH
-
10 units/mL pyruvate kinase
-
10 units/mL lactate dehydrogenase
-
5 mM phosphoenolpyruvate
-
-
Add the purified ACSL enzyme to the reaction mixture.
-
Initiate the reaction by adding the fatty acid substrate (either (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid or tetracosanoic acid) at varying concentrations.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) for each fatty acid substrate by fitting the data to the Michaelis-Menten equation.
-
Compare the Vmax/Km ratios to determine the substrate preference of the enzyme.
-
Protocol 2: In Vitro Fatty Acid Elongation Assay
This protocol assesses the ability of different ELOVL isoforms to elongate a C22 precursor into either C24:4-CoA or C24:0-CoA.
Methodology:
-
Preparation of Microsomes:
-
Transfect a cell line (e.g., HEK293T) with an expression vector for the desired ELOVL isoform (e.g., ELOVL1 or ELOVL2).
-
Homogenize the cells and isolate the microsomal fraction by differential centrifugation.
-
-
Elongation Reaction:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 6.5)
-
1 mM NADPH
-
60 µM [¹⁴C]-malonyl-CoA
-
The C22 acyl-CoA precursor (either docosatetraenoyl-CoA for ELOVL2 or behenoyl-CoA for ELOVL1)
-
-
Initiate the reaction by adding the microsomal preparation.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a solution of 5 M HCl.
-
Extract the fatty acyl-CoAs with hexane.
-
Separate the fatty acyl-CoAs by reverse-phase thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radiolabeled C24 product by scintillation counting or autoradiography.
-
-
Data Analysis:
-
Compare the amount of C24 product generated by each ELOVL isoform with the different C22 precursors to determine substrate specificity.
-
Visualizing the Metabolic Divergence
Figure 1: Metabolic and functional divergence of C24:4-CoA and C24:0-CoA.
Figure 2: Workflow for determining Acyl-CoA synthetase substrate specificity.
Conclusion and Future Directions
The functional comparison of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA and tetracosanoyl-CoA reveals a striking example of how the degree of saturation in a fatty acyl chain dictates its metabolic fate and cellular function. While tetracosanoyl-CoA plays a crucial structural role in the formation of ordered membrane domains through its incorporation into sphingolipids, its polyunsaturated counterpart contributes to membrane fluidity and is likely involved in distinct signaling pathways.
For drug development professionals, understanding which enzymes are responsible for the synthesis and degradation of these specific acyl-CoAs could open new avenues for therapeutic intervention in diseases characterized by aberrant lipid metabolism. Further research employing advanced lipidomics and targeted genetic manipulation is needed to fully elucidate the specific signaling roles of C24:4-CoA and its derivatives, and to explore the therapeutic potential of modulating the balance between saturated and polyunsaturated very-long-chain acyl-CoAs.
References
-
Pan, X., et al. (2018). Substrate preferences of long-chain acyl-CoA synthetase and diacylglycerol acyltransferase contribute to enrichment of flax seed oil with α-linolenic acid. Biochemical Journal, 475(8), 1473-1489. [Link]
-
Pan, X., et al. (2018). Substrate preferences of long-chain acyl-CoA synthetase and diacylglycerol acyltransferase contribute to enrichment of flax seed oil with α-linolenic acid. PubMed, 29549177. [Link]
-
Cook, L., & McMaster, C. R. (2004). Mammalian Fatty Acid Elongases. PMC, 2804838. [Link]
-
Shindou, H., et al. (2021). Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants. J-Stage, 68(10), 557-564. [Link]
-
Otsuka, Y., et al. (2011). Development of a high-density assay for long-chain fatty acyl-CoA elongases. PubMed, 21627807. [Link]
-
Parisi, L., et al. (2019). FA alter the profile of the lipid bilayer. (A-C) Density profile of (A)... ResearchGate. [Link]
-
Xu, Y., et al. (2018). Substrate preferences of long-chain acyl-CoA synthetase and diacylglycerol acyltransferase contribute to enrichment of flax seed oil with a-linolenic acid. Scholaris. [Link]
-
Yechoor, A. (2015). Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms. University of Houston. [Link]
-
Black, B. A., et al. (2021). The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina. PMC, 8486510. [Link]
-
Cullis, P. R., & de Kruijff, B. (1979). Physical properties and functional roles of lipids in membranes. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 559(4), 399-420. [Link]
-
Ermolova, N., et al. (2019). Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics. PMC, 6484218. [Link]
-
Feller, S. E., et al. (2002). Polyunsaturated Fatty Acids in Lipid Bilayers: Intrinsic and Environmental Contributions to Their Unique Physical Properties. Request PDF. [Link]
-
Ohno, Y., et al. (2010). ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis. PMC, 2973002. [Link]
-
Fiveable. (n.d.). Lipid bilayer organization and properties. Biophysics Class Notes. [Link]
-
Ichihara, K., & Shibasaki, Y. (1991). An enzyme-coupled assay for acyl-CoA synthetase. ResearchGate. [Link]
-
Gasset, M., et al. (2019). Different rates of flux through the biosynthetic pathway for long-chain versus very-long-chain sphingolipids. NIH. [Link]
-
Ohno, Y., et al. (2010). ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis. PNAS, 107(43), 18439-18444. [Link]
-
Monroig, O., et al. (2010). Biosynthesis of very long-chain fatty acids (C>24) in Atlantic salmon: cloning, functional characterisation, and tissue distribution of an Elovl4 elongase. PubMed, 20637207. [Link]
-
Kaste, K., et al. (2018). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. PMC, 6165421. [Link]
-
Ohno, Y., et al. (2010). ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis. PubMed, 20937905. [Link]
-
Tsugawa, H., et al. (2021). Computational mass spectrometry accelerates C = C position-resolved untargeted lipidomics using oxygen attachment dissociation. NIH. [Link]
-
Reddy, J. K., & Hashimoto, T. (2001). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. Annual Review of Nutrition, 21(1), 193-230. [Link]
-
Arent, S., et al. (2006). Peroxisomal beta-oxidation--a metabolic pathway with multiple functions. FOLIA. [Link]
-
Klouwer, F. C. C., et al. (2024). Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders. PubMed, 38320641. [Link]
-
Wanders, R. J., & Waterham, H. R. (2005). Metabolic aspects of peroxisomal beta-oxidation. PubMed, 15694153. [Link]
-
Dittmar, F., & Schuller, H. J. (1998). Fatty acid elongation in yeast. ResearchGate. [Link]
-
Ferdinandusse, S., et al. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. PubMed, 11734571. [Link]
-
Chocian, P., et al. (2022). Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation. PMC, 9221804. [Link]
-
Reis, A., et al. (2017). Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer. NIH. [Link]
-
Quehenberger, O., et al. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. PMC, 2882745. [Link]
-
van Roermund, C. W., et al. (1998). Peroxisomal beta-oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions. PMC, 2132832. [Link]
-
Gorden, D., et al. (2022). Fatty acyl-CoAs are required for 2 steps of SL synthesis. Free fatty... ResearchGate. [Link]
-
Gasparovic, B., et al. (2013). Distribution of the C24:0 fatty acid (% of total fatty acids), marker of terrigeneous inputs. ResearchGate. [Link]
-
Liu, J., et al. (2019). In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli. PNAS, 116(52), 26496-26502. [Link]
-
Dunn, T. M., et al. (2004). Thematic Review Series: Sphingolipids. New insights into sphingolipid metabolism and function in budding yeast. PMC, 285338. [Link]
-
Zhang, X., et al. (2022). Insights into the roles and pathomechanisms of ceramide and sphigosine-1-phosphate in nonalcoholic fatty liver disease. PMC, 9225725. [Link]
-
Merrill, A. H. (2011). Sphingolipids: Less Enigmatic but Still Many Questions about the Role(s) of Ceramide in the Synthesis/Function of the Ganglioside Class of Glycosphingolipids. MDPI, 12(8), 1706-1725. [Link]
-
King, M. W. (2022). Sphingolipid Metabolism and the Ceramides. The Medical Biochemistry Page. [Link]
-
Obeid, L. M., et al. (2002). Roles for Sphingolipids in Saccharomyces cerevisiae. PMC, 137402. [Link]
-
Markham, J. E., et al. (2011). Plant Sphingolipids: Structure, Synthesis and Function. ResearchGate. [Link]
Sources
- 1. Development of a high-density assay for long-chain fatty acyl-CoA elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal beta-oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. liposomes.ca [liposomes.ca]
- 12. fiveable.me [fiveable.me]
- 13. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Acyl-CoA Synthetase Specificity for (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid
For researchers at the forefront of lipid biology and drug development, understanding the intricate dance of fatty acid metabolism is paramount. Central to this choreography are the acyl-CoA synthetases (ACSs), enzymes that orchestrate the "activation" of fatty acids by converting them into their thioester Coenzyme A (CoA) derivatives.[1] This activation is the committed step for their participation in a wide array of metabolic fates, from energy production through β-oxidation to the synthesis of complex lipids and signaling molecules.[2][3]
This guide provides an in-depth comparison of methodologies for validating the substrate specificity of acyl-CoA synthetases, with a particular focus on the very-long-chain polyunsaturated fatty acid (VL-PUFA), (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid (C24:4). The principles and protocols detailed herein are designed to equip researchers with the necessary tools to rigorously characterize enzyme-substrate relationships, a critical step in elucidating biological pathways and identifying novel therapeutic targets.
The Challenge of Very-Long-Chain Polyunsaturated Fatty Acids
VL-PUFAs, such as C24:4, are emerging as key players in various physiological and pathological processes, including the regulation of membrane fluidity and cellular signaling.[4] However, their long, unsaturated nature presents unique challenges for enzymatic assays. These fatty acids are often poor substrates for the more common long-chain acyl-CoA synthetases (ACSLs) and may require specialized very-long-chain acyl-CoA synthetases (ACSVLs), also known as fatty acid transport proteins (FATPs), for their activation.[5][6] The inherent hydrophobicity and potential for oxidation of these molecules also demand careful experimental design to ensure accurate and reproducible results.
Comparative Analysis of Acyl-CoA Synthetase Isoforms for VL-PUFA Activation
Several ACS isoforms are potential candidates for the activation of (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid. Based on existing literature, members of the ACSVL/FATP and certain ACSL families are the most promising. The following table summarizes the known substrate preferences and kinetic parameters of relevant human ACS isoforms for long-chain and very-long-chain fatty acids, providing a basis for selecting enzymes for validation studies. While direct kinetic data for C24:4 is scarce, the data for structurally related fatty acids offer valuable insights.
| Enzyme Isoform | Subcellular Localization | Known Substrate Preferences & (Km) | Rationale for C24:4 Activation |
| ACSL4 | Endoplasmic Reticulum, Peroxisomes | Prefers polyunsaturated fatty acids like arachidonic acid (AA, 20:4) and docosahexaenoic acid (DHA, 22:6).[7][8] | High affinity for PUFAs suggests potential activity towards C24:4. |
| ACSL6 (variant 2) | Cytosol, Mitochondria | Shows a strong preference for docosapolyenoic acids, including DHA (22:6).[9][10] | The preference for long-chain PUFAs makes it a strong candidate for C24:4 activation. |
| FATP1 (ACSVL5) | Plasma Membrane, Intracellular Membranes | Activates both long-chain (C16:0) and very-long-chain (C24:0) fatty acids.[5] | Demonstrated activity with C24 saturated fatty acids indicates a capacity to handle very-long acyl chains. |
| FATP4 (ACSVL4) | Endoplasmic Reticulum, Peroxisomes | Exhibits activity towards both C16:0 and C24:0 fatty acids.[11][12] | Similar to FATP1, its ability to activate C24:0 makes it a prime candidate for C24:4. |
Table 1: Comparison of Acyl-CoA Synthetase Isoforms. This table provides a comparative overview of ACS isoforms that are promising candidates for the activation of (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid, based on their known substrate specificities and cellular locations.
Experimental Validation: A Step-by-Step Approach
Validating the substrate specificity of a chosen ACS isoform for (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid requires a multi-step experimental workflow. The following sections detail the critical stages of this process, from enzyme preparation to the definitive analysis of the enzymatic product.
Part 1: Recombinant Enzyme Expression and Purification
The foundation of any robust in vitro enzyme assay is a highly purified enzyme preparation. This minimizes the interference of other cellular components that could potentially metabolize the substrate or product.
Workflow for Recombinant Acyl-CoA Synthetase Production:
Figure 1: Workflow for Recombinant Acyl-CoA Synthetase Production. This diagram outlines the key steps for producing a purified ACS enzyme for subsequent in vitro assays.
Detailed Protocol for Recombinant ACSL4/6 or FATP1/4 Expression and Purification:
-
Gene Cloning: Subclone the full-length cDNA of the human ACS isoform of interest into a suitable expression vector (e.g., pET vector for E. coli or pFastBac for insect cells) containing an affinity tag (e.g., 6x-His or FLAG tag) for purification.
-
Protein Expression:
-
For E. coli expression: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector. Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with an appropriate concentration of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 18-25°C) overnight to enhance protein solubility.
-
For insect cell expression: Generate a recombinant baculovirus using a system like Bac-to-Bac. Infect insect cells (e.g., Sf9 or High Five™) with the high-titer baculovirus and harvest the cells after 48-72 hours post-infection.
-
-
Cell Lysis and Solubilization: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a mild detergent (e.g., Triton X-100 or CHAPS) to solubilize the membrane-associated ACS enzymes, along with protease inhibitors.
-
Affinity Chromatography: Clarify the cell lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins or anti-FLAG M2 affinity gel for FLAG-tagged proteins).
-
Elution and Purity Assessment: Wash the column extensively to remove non-specifically bound proteins. Elute the purified ACS enzyme using an appropriate elution buffer (e.g., imidazole for His-tagged proteins or FLAG peptide for FLAG-tagged proteins). Analyze the purity of the eluted fractions by SDS-PAGE. Pool the purest fractions and dialyze against a storage buffer.
Part 2: In Vitro Acyl-CoA Synthetase Assay
The core of the validation process is the enzymatic assay, which measures the conversion of the fatty acid substrate to its acyl-CoA product. Given the specificity required for distinguishing between various fatty acid substrates, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based method is the gold standard.
Enzymatic Reaction Pathway:
Figure 2: Acyl-CoA Synthetase Enzymatic Reaction. This diagram illustrates the two-step reaction catalyzed by acyl-CoA synthetases to activate a fatty acid.
Detailed LC-MS/MS-Based Assay Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
10 mM ATP
-
10 mM MgCl₂
-
0.5 mM Coenzyme A
-
(12Z,15Z,18Z,21Z)-tetracosatetraenoic acid (substrate) at varying concentrations (e.g., 1-100 µM), complexed to fatty acid-free BSA in a 2:1 molar ratio to ensure solubility.
-
-
Enzyme Addition: Add a predetermined amount of the purified ACS enzyme to the reaction mixture to initiate the reaction. The enzyme concentration should be optimized to ensure a linear reaction rate for the desired time course.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).
-
Reaction Quenching and Extraction: Stop the reaction by adding an ice-cold extraction solvent, such as a mixture of acetonitrile, isopropanol, and water (60:20:20, v/v/v), containing an internal standard (e.g., heptadecanoyl-CoA).[13]
-
Sample Preparation for LC-MS/MS:
-
Vortex the quenched reaction mixture and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
For cleaner samples, perform solid-phase extraction (SPE) using a C18 cartridge to enrich for the acyl-CoA product.[13]
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried sample in the initial mobile phase for LC-MS/MS analysis.[14]
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of mobile phase A (e.g., 15 mM ammonium hydroxide in water) and mobile phase B (e.g., 15 mM ammonium hydroxide in acetonitrile).[14]
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis: Quantify the amount of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA produced by comparing its peak area to that of the internal standard and using a standard curve generated with a commercially available or synthesized standard of the acyl-CoA. Calculate the initial reaction velocities at different substrate concentrations and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Alternative Methods for Acyl-CoA Synthesis: A Comparative Overview
While enzymatic synthesis using purified ACSs is the most biologically relevant method for validation, alternative approaches can be valuable for generating standards or for applications where enzymatic activity is not the primary focus.
| Method | Principle | Advantages | Disadvantages |
| Enzymatic Synthesis (ACS) | Utilizes a purified acyl-CoA synthetase to catalyze the formation of the acyl-CoA from the corresponding fatty acid, ATP, and CoA. | Biologically relevant, high specificity, mild reaction conditions. | Requires expression and purification of an active enzyme; enzyme may have low activity for the desired substrate. |
| Chemo-enzymatic Synthesis | A combination of chemical and enzymatic steps. For example, chemical synthesis of an S-acyl pantetheine precursor followed by enzymatic conversion to the acyl-CoA.[15] | Can be used for a wide range of substrates, including those that are poor substrates for ACSs. | May involve more steps than direct enzymatic synthesis. |
| Chemical Synthesis | Direct chemical coupling of the fatty acid to Coenzyme A, often involving the activation of the carboxylic acid (e.g., as an acid chloride or anhydride).[16][17] | High yield, scalable, does not require an enzyme. | Can be challenging for complex and sensitive molecules like VL-PUFAs, may require protection and deprotection steps, harsh reaction conditions. |
Table 2: Comparison of Methods for Acyl-CoA Synthesis. This table compares the advantages and disadvantages of different approaches for synthesizing acyl-CoA esters.
Conclusion and Future Directions
The validation of acyl-CoA synthetase substrate specificity for novel or challenging fatty acids like (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid is a cornerstone of modern lipid research. The methodologies outlined in this guide, centered around the use of highly purified recombinant enzymes and sensitive LC-MS/MS-based detection, provide a robust framework for obtaining high-quality, reproducible data.
By systematically comparing the activity of different ACS isoforms, researchers can identify the key enzymes responsible for the metabolic activation of specific fatty acids. This knowledge is not only crucial for mapping metabolic pathways but also for identifying potential drug targets for a variety of diseases where lipid metabolism is dysregulated. The continued development of advanced analytical techniques and the exploration of the vast diversity of acyl-CoA synthetases will undoubtedly uncover new layers of complexity and regulation in the fascinating world of fatty acid metabolism.
References
- Hall, A. M., & Smith, W. L. (2014). Enzymatic properties of purified murine fatty acid transport protein 4 and analysis of acyl-CoA synthetase activities in tissues from FATP4 null mice. Journal of Biological Chemistry, 289(32), 22147-22158.
- BenchChem. (2025). Application Note: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS.
- Song, C., Wade, A., & Rainier, J. D. (2024). A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs). Organic & Biomolecular Chemistry, 22(19).
- Kurotaki, A., Kuwata, H., & Hara, S. (2021). Substrate specificity of human long-chain acyl-CoA synthetase ACSL6 variants. Biological and Pharmaceutical Bulletin, 44(10), 1483-1489.
- Hara, S., Kuwata, H., & Kurotaki, A. (2021). Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants. Biological & Pharmaceutical Bulletin, 44(10), 1483–1489.
- BenchChem. (n.d.). Application Note: Quantification of (3E)
- Reactome. (n.d.).
- Rainier, J. D., & Song, C. (2021). The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. The Royal Society of Chemistry.
- Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468.
- Watkins, P. A. (2008). The fatty acid transport protein (FATP) family: very long chain acyl-CoA synthetases or solute carriers?. Journal of lipid research, 49(5), 879–891.
- Kuwata, H., Hara, S., et al. (2019). Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants. Biological & Pharmaceutical Bulletin, 42(5), 850–855.
- InterPro. (n.d.). Fatty acid transport proteins (FATP)
- Wikipedia. (2023, December 1). Acyl-CoA synthetase.
- Coe, N. R., Smith, A. J., Frohnert, B. I., Watkins, P. A., & Bernlohr, D. A. (1999). The fatty acid transport protein (FATP1) is a very long chain acyl-CoA synthetase. The Journal of biological chemistry, 274(51), 36300–36304.
- ResearchGate. (2021). (PDF)
- Zhang, X., & Li, Y. (2022). Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism.
- van Eunen, K., et al. (2023). Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis. Essays in Biochemistry, 67(4), 539-560.
- Sprecher, H. (1968).
- eScholarship. (n.d.).
- ResearchGate. (n.d.).
- Grevengoed, T. J., Klett, E. L., & Coleman, R. A. (2014). Acyl-CoA metabolism and partitioning. Annual review of nutrition, 34, 1–30.
- Qiu, X., & Meesapyodsuk, D. (2005).
- ResearchGate. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma.
- Füllekrug, J., & Poppelreuther, M. (2016). Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. Methods in molecular biology (Clifton, N.J.), 1376, 41–49.
- Watkins, P. A. (2008). Very-long-chain acyl-CoA synthetases. The Journal of biological chemistry, 283(4), 1773–1777.
- Pérez-García, A., et al. (2019). Evolutionarily conserved long-chain Acyl-CoA synthetases regulate membrane composition and fluidity. eLife, 8, e51052.
- Li, L. O., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical chemistry, 88(23), 11635–11642.
- Watkins, P. A. (2008). Very-long-chain Acyl-CoA Synthetases*. Journal of Biological Chemistry, 283(4), 1773-1777.
- Philipp, D. P., & Parsons, R. G. (1979). Kinetic characterization of long chain fatty acyl coenzyme A ligase from rat liver mitochondria. The Journal of biological chemistry, 254(21), 10776–10782.
- Medema, M. H., & Fischbach, M. A. (2015). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. PloS one, 11(4), e0152962.
- Weissman, K. J. (2015). Engineering the acyltransferase substrate specificity of assembly line polyketide synthases. Journal of industrial microbiology & biotechnology, 42(3), 325–346.
- Agarwal, V., et al. (2015). Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins. ACS chemical biology, 10(11), 2536–2545.
- Soupene, E., & Kuypers, F. A. (2008). Mammalian Long-Chain Acyl-CoA Synthetases. Experimental biology and medicine (Maywood, N.J.), 233(5), 507–521.
- Bartlett, K., et al. (1985). Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates. The Biochemical journal, 229(1), 241–246.
- Mashek, D. G., & Coleman, R. A. (2007). Long-chain acyl-CoA synthetases and fatty acid channeling. Future lipidology, 2(4), 465–476.
- Medema, M. H., & Fischbach, M. A. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. PloS one, 11(4), e0152962.
- ResearchGate. (n.d.).
- Reger, A. S., et al. (2007). Characterization of the Acyl Substrate Binding Pocket of Acetyl-CoA Synthetase. Biochemistry, 46(22), 6536–6546.
- Rudolf, J. D., et al. (2018). Natural separation of the acyl-CoA ligase reaction results in a non-adenylating enzyme. Nature chemical biology, 14(12), 1111–1117.
- ResearchGate. (n.d.). Substrate specificity of acetyl coenzyme A synthetase.
Sources
- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The fatty acid transport protein (FATP1) is a very long chain acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very-long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 10. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic properties of purified murine fatty acid transport protein 4 and analysis of acyl-CoA synthetase activities in tissues from FATP4 null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The fatty acid transport protein (FATP) family: very long chain acyl-CoA synthetases or solute carriers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of fatty acid transport protein 4 in metabolic tissues: insights into obesity and fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
A Senior Scientist's Guide to the Cross-Validation of Analytical Methods for Quantifying (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA
Introduction: The Analytical Challenge of a Key Metabolic Intermediate
(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is a very long-chain omega-3 fatty acyl-coenzyme A (VLC-PUFA-CoA). As an activated form of its corresponding fatty acid, it stands at a critical juncture of lipid metabolism, influencing cellular signaling, membrane composition, and energy homeostasis. The accurate quantification of this and other acyl-CoAs is paramount for researchers in metabolic disease, oncology, and drug development, as their cellular concentrations can provide a direct readout of metabolic flux and enzymatic activity.
However, the quantification of endogenous long-chain acyl-CoAs is fraught with analytical challenges. Their inherent instability, low physiological abundance, and amphiphilic nature make them susceptible to degradation and loss during sample preparation.[1][2] Furthermore, the complexity of biological matrices necessitates highly selective and sensitive analytical methods.[3]
This guide provides an in-depth comparison of two prominent analytical platforms for the quantification of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). More critically, it details the indispensable process of cross-validating these methods, ensuring data integrity, comparability, and confidence in regulatory and research settings, grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline.[4][5]
Comparative Overview of Analytical Platforms
The choice of an analytical method is a critical decision driven by the specific requirements of the study, including sensitivity, specificity, throughput, and cost.
Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of low-abundance endogenous molecules like long-chain acyl-CoAs.[3][6][7] The power of this technique lies in its unparalleled sensitivity and specificity.
-
Principle of Operation: The methodology involves chromatographic separation of the analyte from the biological matrix, typically using a reversed-phase C18 column.[8][9] Following separation, the analyte is ionized, most commonly by electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer.[7] Quantification is achieved using Multiple Reaction Monitoring (MRM), a highly specific mode where a precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. For acyl-CoAs, a characteristic neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate moiety, is often used for profiling, while specific precursor-to-product transitions are used for targeted quantification.[9][10]
-
Causality of Choice: The reason LC-MS/MS is superior for this application is its ability to distinguish the analyte from structurally similar molecules and matrix interferences based on both its retention time and its unique mass-to-charge ratio (m/z) and fragmentation pattern. This specificity is crucial when dealing with complex biological samples where isomers and isobars can confound simpler detection methods.
Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Before the widespread adoption of mass spectrometry, HPLC with UV detection was a primary workhorse for the analysis of many biomolecules, including acyl-CoAs.
-
Principle of Operation: Similar to LC-MS/MS, this method uses a reversed-phase HPLC column to separate the analyte. However, detection is based on the absorption of ultraviolet light. The coenzyme A moiety contains an adenine ring which has a strong UV absorbance maximum at approximately 260 nm, enabling its detection.[11]
-
Causality of Choice: The primary advantage of HPLC-UV is its relative simplicity, lower cost, and robustness. However, its utility for quantifying (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is limited by its lower sensitivity and specificity compared to LC-MS/MS.[3] The detector responds to any co-eluting compound that absorbs at the same wavelength, making it susceptible to interference from other nucleotides (e.g., ATP, ADP) or endogenous molecules present at much higher concentrations. Therefore, this method is generally suitable only for samples where the analyte is present at higher concentrations or in relatively simple matrices.
The Imperative of Method Cross-Validation
When analytical data from two different methods—or from two different laboratories using the same method—are to be compared or combined for a single study, a cross-validation is essential.[5][12] The objective, as defined by the ICH M10 guideline, is to demonstrate that the methods are comparable and to identify any potential systemic bias between them.[13][14]
Below is a workflow illustrating the logical steps of a comprehensive cross-validation process.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the key steps for performing a cross-validation between the high-sensitivity LC-MS/MS method (Method A) and the HPLC-UV method (Method B).
Part 1: Sample Preparation & Independent Validation
-
Reference Standard Preparation: Prepare a certified stock solution of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA. From this, create two independent sets of working solutions for calibration standards and Quality Control (QC) samples.
-
Matrix Selection: Use the same batch of blank biological matrix (e.g., cell lysate, plasma) for the preparation of all calibration standards and QCs.
-
QC Sample Preparation: Prepare QC samples in the blank matrix at a minimum of three concentration levels: Low (LQC, ~3x Lower Limit of Quantification), Medium (MQC), and High (HQC, ~80% of Upper Limit of Quantification).
-
Independent Full Validation: Before cross-validation, each method (A and B) must undergo a full, independent validation according to ICH M10 guidelines to establish its individual performance characteristics.[5]
| Validation Parameter | Typical Acceptance Criteria (Chromatographic Assays) |
| Calibration Curve | ≥ 6 non-zero points; Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the analyte retention time in blank matrix |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement (for LC-MS/MS) |
| Stability | Analyte stability demonstrated under relevant conditions (Freeze-thaw, bench-top, long-term) |
Part 2: Cross-Validation Experiment
-
Analysis Run: In a single day, analyze a set of QC samples (LQC, MQC, HQC) with both Method A and Method B. A minimum of six replicates at each level should be analyzed by each method.
-
Data Acquisition (Method A - LC-MS/MS):
-
Data Acquisition (Method B - HPLC-UV):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM Sodium Phosphate Buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV detector set to 260 nm.[11]
-
Part 3: Data Analysis and Acceptance Criteria
-
Calculate Mean Concentrations: For each QC level, calculate the mean concentration and standard deviation obtained from both methods.
-
Calculate Percentage Difference: The core of the cross-validation is to determine the agreement between the two methods. For each QC sample, calculate the percentage difference: % Difference = [(Conc_MethodA - Conc_MethodB) / Mean(Conc_MethodA, Conc_MethodB)] * 100%
-
Acceptance Criteria: The mean concentration obtained by the two methods should be within ±20% of each other. At least two-thirds (67%) of the individual QC samples should also have a percentage difference within ±20%.
Comparative Performance Data (Illustrative)
The table below presents illustrative data from a hypothetical cross-validation study, highlighting the expected performance differences.
| Parameter | Method A: LC-MS/MS | Method B: HPLC-UV | Expert Commentary |
| Linearity (r²) | > 0.998 | > 0.992 | Both methods can demonstrate good linearity, but LC-MS/MS often shows a wider dynamic range. |
| LLOQ (pmol/injection) | 0.1 | 10.0 | The key differentiator. LC-MS/MS is orders of magnitude more sensitive, making it suitable for endogenous quantification. |
| Accuracy (% Bias at MQC) | -2.5% | +5.8% | Both methods can be accurate, but this must be demonstrated. |
| Precision (% CV at MQC) | 3.1% | 7.5% | LC-MS/MS typically provides superior precision due to lower baseline noise and higher signal-to-noise. |
| Selectivity | High (Mass-based) | Moderate (Chromatography-based) | Method B is prone to interferences from compounds with similar retention times and UV absorbance. |
| Cross-Validation (% Diff) | LQC: N/A¹, MQC: -8.1%, HQC: -6.5% | LQC: N/A¹, MQC: -8.1%, HQC: -6.5% | The LQC for Method A would be below the LLOQ of Method B. The comparison at MQC and HQC shows good agreement (<20%). |
¹LQC for LC-MS/MS is below the LLOQ of HPLC-UV and cannot be compared.
Biochemical Context: The Biosynthesis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA
Understanding the metabolic origin of the analyte provides context for its biological importance. As an omega-3 fatty acid, its synthesis begins with the essential fatty acid alpha-linolenic acid (ALA). Through a series of elongation and desaturation steps in the endoplasmic reticulum, longer and more unsaturated fatty acids are produced. The diagram below illustrates a plausible biosynthetic pathway leading to the formation of the parent fatty acid.
Conclusion and Recommendations
This guide demonstrates that while both LC-MS/MS and HPLC-UV can be validated for the quantification of acyl-CoAs, their performance characteristics are vastly different.
-
LC-MS/MS (Method A) is unequivocally the superior choice for the quantification of low-abundance, endogenous (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA in complex biological matrices. Its high sensitivity, specificity, and precision are essential for discovery research, clinical biomarker studies, and pharmacokinetic assessments where accuracy at low concentrations is critical.
-
HPLC-UV (Method B) remains a viable, cost-effective option for applications involving simpler matrices or higher analyte concentrations, such as in vitro enzyme assays or analyses of supplemented systems.
The process of cross-validation is a non-negotiable component of rigorous bioanalysis. It provides the objective evidence needed to ensure that data generated across different methods or laboratories are reliable and comparable. By adhering to the principles of method validation and cross-validation outlined in regulatory guidelines like ICH M10, researchers can ensure the integrity and trustworthiness of their data, forming a solid foundation for scientific advancement and drug development decisions.[5][13][15]
References
-
Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(9), 2889-2894. [Link]
-
ACS Publications. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. PubMed. [Link]
-
ACS Publications. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. Scientific guideline. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Sample preparation for Acyl-CoA analysis. [Link]
-
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Ovid. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. [Link]
-
Cyberlipid. Fatty acyl CoA analysis. [Link]
-
Higashi, T., et al. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. PMC - NIH. [Link]
-
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]
-
Chen, L., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
Wang, J., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry. [Link]
-
Wang, J., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
-
ResearchGate. LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. [Link]
-
PubChem. (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. [Link]
-
PubChem. (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA. [Link]
-
Crysalin. (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA. [Link]
-
ResearchGate. (A) HPLC chromatogram illustrating separation of CoA compounds. [Link]
-
Reactome. Elongation of docosatetraenoyl-CoA to tetracosatetraenoyl-CoA. [Link]
-
ResearchGate. Total ion chromatograms of HPLC-separated acyl-CoA standards using the... [Link]
-
Semantic Scholar. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. [Link]
-
PubChem. 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid. [Link]
-
AOCS. (2019). Fatty Acid Analysis by HPLC. [Link]
-
Metabolic Atlas. 12,15,18,21-tetracosatetraenoic acid, Metabolite in Zebrafish-GEM. [Link]
-
OUCI. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fda.gov [fda.gov]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. database.ich.org [database.ich.org]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to Comparative Lipidomics of Cells Treated with (12Z,15Z,18Z,21Z)-Tetracosatetraenoic Acid
Introduction: Beyond the Standard PUFAs
In the intricate world of lipid signaling and membrane biology, researchers are increasingly looking beyond common polyunsaturated fatty acids (PUFAs) like EPA and DHA to explore the roles of very-long-chain PUFAs (VLC-PUFAs). One such molecule of emerging interest is (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid (TTA), a 24-carbon omega-3 fatty acid. Its extended chain length suggests unique incorporation into complex lipids and distinct downstream metabolic fates compared to its shorter-chain cousins. Understanding how TTA remodels the cellular lipidome is critical for elucidating its potential roles in physiology and disease, from neuroscience to metabolic disorders.[1][2]
This guide provides a comprehensive framework for designing and executing a comparative lipidomics study to characterize the impact of TTA on a cellular system. We will contrast its effects with a well-characterized n-3 PUFA, Docosahexaenoic Acid (DHA, C22:6 n-3), to highlight unique aspects of VLC-PUFA metabolism. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind critical experimental choices.
Part 1: The Strategic Experimental Design
A robust comparative lipidomics study begins not in the mass spectrometer, but with a meticulously planned cell culture experiment. The goal is to create a controlled system where the observed lipidomic shifts can be confidently attributed to the specific fatty acid treatments.
Causality in Experimental Choices
-
Cell Line Selection: The choice of cell line is paramount and depends entirely on the research question.
-
Neurological Studies: Human neuroblastoma cell lines (e.g., SH-SY5Y) are appropriate for investigating the role of VLC-PUFAs in neuronal membrane composition.[3]
-
Metabolic Disease Research: Hepatocyte-derived cell lines (e.g., HepG2) or adipocytes are suitable for studying effects on lipid metabolism and storage.
-
Inflammation and Immunology: Macrophage cell lines (e.g., RAW 264.7) can be used to explore how TTA influences the production of lipid mediators.[4]
-
-
Fatty Acid Preparation and Delivery: Free fatty acids are insoluble in aqueous media and can be cytotoxic at high concentrations.
-
Complexation with BSA: To ensure bioavailability and minimize toxicity, fatty acids must be complexed to bovine serum albumin (BSA). A 5:1 molar ratio of fatty acid to BSA is a common starting point.
-
Control Groups: A well-designed experiment requires multiple controls:
-
Vehicle Control: Cells treated with BSA-containing media alone. This accounts for any effects of the BSA carrier.
-
Untreated Control: Cells grown in standard media.
-
Positive Comparator: Cells treated with a known bioactive PUFA, such as DHA. This provides a benchmark against which TTA's effects can be judged.
-
-
-
Concentration and Time Course:
-
Dose-Response: It is crucial to first perform a dose-response experiment (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to identify a sub-toxic concentration that elicits a measurable biological response. Cell viability assays (e.g., MTT or LDH) are essential here.
-
Time Course: A time-course experiment (e.g., 12h, 24h, 48h) will reveal the dynamics of TTA incorporation and metabolism. Early time points may show changes in free fatty acid pools, while later time points will reveal incorporation into complex lipids like phospholipids and triglycerides.
-
Experimental Workflow Overview
The overall workflow is a multi-stage process requiring careful execution at each step to ensure data integrity.
Sources
- 1. Lipidomic atlas of mammalian cell membranes reveals hierarchical variation induced by culture conditions, subcellular membranes, and cell lineages - Soft Matter (RSC Publishing) DOI:10.1039/D0SM00404A [pubs.rsc.org]
- 2. Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lipidomics of oxidized polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
confirming the enzymatic product of (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid activation is the CoA thioester
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of enzymatic and chemical methods for the synthesis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, the activated thioester of a very-long-chain omega-3 polyunsaturated fatty acid. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and present methods for definitive product confirmation.
Introduction: The Significance of Activated Very-Long-Chain Fatty Acids
(12Z,15Z,18Z,21Z)-Tetracosatetraenoic acid is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) that, once activated to its coenzyme A (CoA) thioester, can participate in a variety of metabolic pathways. These pathways include elongation to produce longer PUFAs, incorporation into complex lipids like phospholipids and triglycerides, and potential roles in cellular signaling. The study of these processes requires a reliable source of the activated acyl-CoA, making its synthesis and confirmation a critical first step for many research endeavors.
This guide will compare two primary approaches for obtaining (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA: enzymatic synthesis, which mimics the natural cellular activation process, and chemical synthesis, which offers an alternative route independent of biological systems.
Section 1: Enzymatic Synthesis of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA
The enzymatic activation of fatty acids is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs). For long-chain and very-long-chain fatty acids, the relevant enzymes are the Long-Chain Acyl-CoA Synthetases (ACSLs) and the Very-Long-Chain Acyl-CoA Synthetases (ACSVLs), also known as Fatty Acid Transport Proteins (FATPs).
Enzyme Selection Rationale: Targeting Specificity for VLC-PUFAs
The choice of enzyme is paramount for the efficient synthesis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA. Among the various ACSL and ACSVL isoforms, Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) stands out as a prime candidate. ACSL4 exhibits a preference for polyunsaturated fatty acids (PUFAs), including arachidonic acid (C20:4) and docosahexaenoic acid (DHA, C22:6)[1][2][3]. Its demonstrated activity on long-chain PUFAs suggests it is a suitable catalyst for the activation of the C24:4 substrate. Another promising family of enzymes are the Fatty Acid Transport Proteins (FATPs), particularly FATP1 and FATP4 , which possess ACSVL activity and are known to activate very-long-chain fatty acids[4]. For the purpose of this guide, we will focus on a protocol utilizing recombinant human ACSL4.
Experimental Workflow for Enzymatic Synthesis
The overall workflow for the enzymatic synthesis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is depicted below. This process involves the expression and purification of the recombinant enzyme, followed by the enzymatic reaction and subsequent purification of the acyl-CoA product.
Figure 1: Workflow for the enzymatic synthesis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.
Detailed Protocol: Enzymatic Synthesis
Part A: Recombinant ACSL4 Expression and Purification
This protocol is adapted from methodologies for the expression and purification of recombinant enzymes[5][6][7][8].
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding for His-tagged human ACSL4.
-
Culture Growth: Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the His-tagged ACSL4 with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.
-
Concentration and Storage: Concentrate the purified enzyme using a centrifugal filter unit and store at -80°C.
Part B: Enzymatic Synthesis and Purification of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA
This protocol is based on general methods for enzymatic acyl-CoA synthesis[9].
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
(12Z,15Z,18Z,21Z)-Tetracosatetraenoic acid (e.g., 1 mM final concentration)
-
Coenzyme A (e.g., 1.2 mM final concentration)
-
ATP (e.g., 2 mM final concentration)
-
MgCl₂ (e.g., 5 mM final concentration)
-
Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
Purified ACSL4 (e.g., 1-5 µM final concentration)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 2 M perchloric acid.
-
Precipitation: Incubate on ice for 10 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with water to remove salts and unreacted ATP and CoA.
-
Elute the (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA with methanol.
-
-
RP-HPLC Purification:
-
Evaporate the methanol from the SPE eluate under a stream of nitrogen.
-
Resuspend the residue in a small volume of the initial mobile phase for HPLC.
-
Purify the acyl-CoA by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphate buffer). Monitor the elution profile at 260 nm (the absorbance maximum of the adenine moiety of CoA).
-
-
Product Collection and Storage: Collect the fraction corresponding to the (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA peak. Lyophilize the collected fraction and store at -80°C.
Section 2: Chemical Synthesis of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA
Chemical synthesis provides an alternative route to enzymatic methods, offering the advantage of being independent of enzyme availability and stability. The mixed anhydride method is a commonly used approach for the synthesis of acyl-CoA thioesters[10][11].
Chemical Synthesis Rationale: The Mixed Anhydride Method
The mixed anhydride method involves the activation of the carboxylic acid with a chloroformate to form a highly reactive mixed anhydride. This intermediate then readily reacts with the thiol group of coenzyme A to form the desired thioester bond. This method is generally efficient and can be applied to a wide range of fatty acids.
Experimental Workflow for Chemical Synthesis
Figure 2: Workflow for the chemical synthesis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.
Detailed Protocol: Chemical Synthesis
This protocol is adapted from general methods for the synthesis of acyl-CoAs via the mixed anhydride method[10].
-
Dissolution of Fatty Acid: Dissolve (12Z,15Z,18Z,21Z)-tetracosatetraenoic acid in anhydrous tetrahydrofuran (THF).
-
Activation: Cool the solution to 0°C in an ice bath. Add triethylamine, followed by the dropwise addition of isobutyl chloroformate. Stir the reaction mixture at 0°C for 30 minutes. A precipitate of triethylammonium chloride will form.
-
Preparation of CoA Solution: In a separate flask, dissolve coenzyme A (lithium salt) in a mixture of THF and water, and adjust the pH to ~8.0 with a solution of lithium hydroxide.
-
Coupling Reaction: Add the CoA solution to the mixed anhydride suspension at 0°C. Allow the reaction to stir at room temperature for 1-2 hours.
-
Reaction Quenching and Solvent Removal: Acidify the reaction mixture to pH ~4 with dilute HCl. Remove the THF by rotary evaporation.
-
RP-HPLC Purification: Purify the (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA from the aqueous solution by reversed-phase HPLC as described in the enzymatic synthesis protocol (Section 1.3, step 6).
-
Product Collection and Storage: Collect and process the product fraction as described in the enzymatic synthesis protocol (Section 1.3, step 7).
Section 3: Product Confirmation and Purity Assessment
Regardless of the synthesis method, rigorous confirmation of the product's identity and purity is essential. A combination of spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a robust validation system.
Spectrophotometry
The concentration of the purified (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA can be determined by measuring its absorbance at 260 nm. The molar extinction coefficient of the adenine ring of coenzyme A at this wavelength is 16,400 M⁻¹cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful tool for assessing the purity of the synthesized acyl-CoA. A pure sample should yield a single, sharp peak at a retention time characteristic of the long, polyunsaturated acyl chain.
Table 1: Representative HPLC Conditions for Acyl-CoA Analysis [12][13][14]
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 25 mM Ammonium Acetate, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
An example of a representative HPLC chromatogram for an acyl-CoA is shown below.
(Image of a representative HPLC chromatogram showing a single sharp peak for a purified acyl-CoA would be inserted here if image generation were possible.)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for confirming the identity of the synthesized acyl-CoA. By coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, we can obtain both the molecular weight and characteristic fragmentation patterns of the target molecule.
For (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, the expected molecular weight is approximately 1105.5 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 1106.5.
A key diagnostic fragmentation in the MS/MS analysis of acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a loss of 507.3 Da[15]. This results in a characteristic product ion corresponding to the phosphopantetheine-acylated portion of the molecule.
Table 2: Expected Mass Transitions for (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA in Positive Ion Mode LC-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| ~1106.5 | ~599.2 | [M+H - 507.3]⁺ |
(Image of a representative mass spectrum of a long-chain polyunsaturated acyl-CoA showing the precursor ion and the characteristic product ion after neutral loss would be inserted here if image generation were possible.)
Section 4: Comparison of Synthesis Methods
Both enzymatic and chemical synthesis methods have their distinct advantages and disadvantages. The choice of method will depend on the specific needs and resources of the laboratory.
Table 3: Comparison of Enzymatic and Chemical Synthesis of (12Z,15Z,18Z,21Z)-Tetracosatetraenoyl-CoA
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High, due to enzyme selectivity. | Lower, potential for side reactions. |
| Reaction Conditions | Mild (aqueous buffer, physiological pH and temperature). | Harsher (organic solvents, potentially low temperatures). |
| Reagents | Requires purified enzyme, which can be time-consuming to prepare. | Uses readily available chemical reagents. |
| Scalability | Can be limited by enzyme availability and stability. | More easily scalable. |
| Purity of Starting Materials | Tolerant to some impurities in the fatty acid preparation. | Requires high-purity starting materials. |
| Byproducts | Primarily denatured enzyme and reaction buffer components. | Organic solvents and unreacted reagents that need to be removed. |
Conclusion
This guide has provided a detailed comparison of enzymatic and chemical methods for the synthesis of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA. The enzymatic method, utilizing an enzyme such as ACSL4, offers high specificity under mild reaction conditions, closely mimicking the biological process. The chemical synthesis, via the mixed anhydride method, provides a robust alternative that is readily scalable.
For both methods, a multi-step purification and confirmation process involving spectrophotometry, HPLC, and LC-MS/MS is crucial to ensure the identity and purity of the final product. The choice between these synthetic routes will ultimately depend on the researcher's expertise, available resources, and the desired scale of the synthesis.
References
-
Kuwata, H., & Hara, S. (2019). Analysis on the substrate specificity of recombinant human acyl-CoA synthetase ACSL4 variants. Biological and Pharmaceutical Bulletin, 42(5), 850-855. [Link]
-
Li, L. O., et al. (2015). Liver-specific knockdown of long-chain acyl-CoA synthetase 4 reveals its key role in VLDL-TG metabolism and phospholipid synthesis in mice fed a high-fat diet. American Journal of Physiology-Endocrinology and Metabolism, 309(10), E838-E851. [Link]
- Golej, D. L., et al. (2011). Overexpression of acyl-CoA synthetase 4 in human arterial smooth muscle cells reduces the synthesis of arachidonoyl-containing phospholipids. Journal of Lipid Research, 52(5), 971-981.
- Stahl, A. (2004). A current review of fatty acid transport proteins (FATP). Current opinion in lipidology, 15(3), 309-314.
- Melton, E. M., et al. (2011). Role of ACSL4 in the chemical-induced cell death in human proximal tubule epithelial HK-2 cells. Toxicology and applied pharmacology, 255(1), 86-95.
- Qu, Z., et al. (2012).
- Dasilva, G., et al. (2019).
-
Reactome. (n.d.). Synthesis of very long-chain fatty acyl-CoAs. [Link]
- Gukalova, B., et al. (2023). LC-MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Analytical and Bioanalytical Chemistry, 1-11.
- Morita, M., et al. (2019). Application of LC-ESI-MS/MS in the analysis of lipid species in samples from patients with X-linked adrenoleukodystrophy, a peroxisomal disease. Journal of clinical medicine, 8(11), 1845.
- Wade, A., et al. (2021). The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32: 6 n-3. Organic & Biomolecular Chemistry, 19(25), 5549-5552.
- Dasilva, G., et al. (2019).
- Serrano, R., et al. (2020). Determination of very long-chain polyunsaturated fatty acids from 24 to 44 carbons in eye, brain and gonads of farmed fish by GC-APCI-QTOF MS. Scientific reports, 10(1), 1-11.
- Linder, M. E., & Deschenes, R. J. (2007). Purification and characterization of recombinant protein acyltransferases. Methods, 43(2), 144-150.
- Li, D., et al. (2018). Development of a novel method for the determination of acyl-CoA compounds by liquid chromatography mass spectrometry to probe the metabolism of fatty acids. Analytical chemistry, 90(15), 9448-9456.
- Kuchar, M., & Asztemborska, M. (2003). Separation and determination of fatty acids from lipid fractions by high-performance liquid chromatography: cholesterol esters of umbilical cord arteries.
- Czauderna, M., & Kowalczyk, J. (2003). HPLC separation of some unsaturated and saturated fatty acids. Journal of Animal and Feed Sciences, 12(4), 867-874.
- El-Maghrabey, M. H., et al. (2015). LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy. Lipids in health and disease, 14(1), 1-9.
- Kim, H. Y., & Shon, J. C. (2013). The development of a specific and sensitive LC-MS-based method for the detection and quantification of hydroperoxy-and hydroxydocosahexaenoic acids as a tool for lipidomic analysis.
-
Popa, I. (n.d.). Protein Expression Protocol. Popa Lab. [Link]
- Ben-Abdelkader, R., et al. (2017). Synthesis of mixed anhydrides of fatty acids: Stability and Reactivity. Journal of Surfactants and Detergents, 20(4), 869-877.
- Garbay, B., et al. (1998). Regulation of oleoyl-CoA synthesis in the peripheral nervous system: demonstration of a link with myelin synthesis. Journal of neurochemistry, 71(4), 1719-1726.
- Jia, Z., et al. (2007). The fatty acid transport protein (FATP) family: very long chain acyl-CoA synthetases or solute carriers?. Journal of biological chemistry, 282(31), 22425-22432.
- Corradini, C., et al. (2021). Two-Step Enzymatic Synthesis of Structured Triacylglycerols from ARASCO© and Coconut Oil. Foods, 10(11), 2636.
- Wade, A., et al. (2021). The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32: 6 n-3. Organic & Biomolecular Chemistry, 19(25), 5549-5552.
- GE Healthcare. (2010).
- Hoefer, M. C. (1995). U.S. Patent No. 5,387,705. Washington, DC: U.S.
- Brady, R. O., & Gurin, S. (1952). The biosynthesis of fatty acids by cell-free or water-soluble enzyme systems. Journal of Biological Chemistry, 199(1), 421-431.
- Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of lipid research, 7(1), 174-175.
-
Bio-Rad Laboratories. (n.d.). Protein Expression and Purification Series. [Link]
- Soderberg, T. (2022). 29.
- King, M. W. (2023). Synthesis of Fatty Acids. The Medical Biochemistry Page.
- Majerus, P. W., et al. (1964). THE ACYL CARRIER PROTEIN OF FATTY ACID SYNTHESIS: PURIFICATION, PHYSICAL PROPERTIES, AND SUBSTRATE BINDING SITE.
Sources
- 1. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver-specific knockdown of long-chain acyl-CoA synthetase 4 reveals its key role in VLDL-TG metabolism and phospholipid synthesis in mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 4. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and Characterization of Recombinant Protein Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Expression Protocol | Popa Lab [popalab.uwm.edu]
- 7. med.unc.edu [med.unc.edu]
- 8. bio-rad.com [bio-rad.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 12. mdpi.com [mdpi.com]
- 13. Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jsbms.jp [jsbms.jp]
Safety Operating Guide
A Guide to the Safe Disposal of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Initial Risk Assessment: The Cornerstone of Safe Disposal
Before any disposal action is taken, a thorough risk assessment of the waste stream containing (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is mandatory. The inherent hazards of the pure compound are likely low, typical of long-chain fatty acyl-CoAs which are endogenous metabolites.[1][2] However, the primary risk is often associated with the solvents, reagents, or biological materials it has been in contact with.
Your institutional Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal procedures and must be consulted to ensure compliance with local, state, and federal regulations.[3][4] The following decision-making workflow will guide your initial assessment and subsequent consultation with EHS.
Sources
Navigating the Handling of (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Hazard Identification and Risk Assessment: Understanding the Compound
(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA is a very long-chain fatty acyl-CoA. While this specific molecule is intended for research use only and has not been fully validated for medical applications, the broader class of long-chain fatty acyl-CoAs are central intermediates in metabolism. In certain metabolic disorders, the accumulation of these molecules can lead to cellular dysfunction. Therefore, it is prudent to handle this compound with measures in place to prevent accidental exposure through inhalation, skin contact, or ingestion.
Key Potential Hazards:
-
Inhalation: While the compound itself is not volatile, fine particulates or aerosols generated during weighing or reconstitution could be inhaled.
-
Skin/Eye Contact: Direct contact may cause local irritation. The long-term effects of dermal exposure are unknown.
-
Ingestion: Accidental ingestion could potentially interfere with metabolic processes.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is a critical step in mitigating the risks associated with handling (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA. The following table outlines the recommended PPE for various laboratory procedures.
| Body Part | Required PPE | Recommended Additional PPE | Rationale |
| Eyes | Chemical safety goggles | Face shield | Goggles provide essential protection against splashes of solvents used for reconstitution. A face shield offers a secondary barrier, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Hands | Nitrile gloves | Double-gloving | Nitrile gloves provide adequate protection against incidental contact with the compound and common laboratory solvents. Double-gloving is recommended to provide an extra layer of security against contamination and in case of a breach in the outer glove. |
| Body | Laboratory coat | Chemical-resistant apron | A standard laboratory coat protects the skin and personal clothing from minor spills. For larger volumes or tasks with a significant splash risk, a chemical-resistant apron worn over the lab coat is advised. |
| Feet | Closed-toe shoes | N/A | Essential in any laboratory setting to protect against spills and falling objects. |
| Respiratory | Use in a chemical fume hood or biosafety cabinet | N/A | Handling the solid compound, especially during weighing, should be performed in a ventilated enclosure to prevent the inhalation of fine particulates. |
Procedural Guidance for Safe Handling
A systematic approach to handling (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
Storage and Preparation
Proper storage is vital for the stability of the reagent and the safety of the lab.
-
Storage: Upon receipt, store the compound as recommended on the product's certificate of analysis, typically in a cool, dry, and dark place. Designated refrigerators or freezers for chemical storage should be used.
-
Labeling: Ensure all containers are clearly labeled with the compound name, concentration, date received, and any hazard warnings.
-
Reconstitution: When preparing solutions, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the compound. Perform all manipulations within a chemical fume hood or biosafety cabinet.
Experimental Workflow
The following diagram illustrates a typical workflow for handling (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, emphasizing the key safety checkpoints.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
